(1E)-CFI-400437 dihydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
属性
IUPAC Name |
5-methoxy-3-[(E)-[3-[(E)-2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]indazol-6-ylidene]methyl]-1H-indol-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N6O2.2ClH/c1-34-11-13-35(14-12-34)28-10-5-19(18-30-28)4-8-26-22-7-3-20(16-27(22)33-32-26)15-24-23-17-21(37-2)6-9-25(23)31-29(24)36;;/h3-10,15-18,31,36H,11-14H2,1-2H3;2*1H/b8-4+,20-15+;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCYUHRNBLSJAP-LIZIWEMKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=C2)C=CC3=C4C=CC(=CC5=C(NC6=C5C=C(C=C6)OC)O)C=C4N=N3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=NC=C(C=C2)/C=C/C3=C4C=C/C(=C\C5=C(NC6=C5C=C(C=C6)OC)O)/C=C4N=N3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30Cl2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(1E)-CFI-400437 Dihydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1E)-CFI-400437 dihydrochloride (B599025) is a potent and selective, ATP-competitive small molecule inhibitor of Polo-like kinase 4 (PLK4).[1][2] PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process fundamental to the formation of the mitotic spindle and the maintenance of genomic stability.[3][4] Dysregulation of PLK4, often observed as overexpression in various human cancers, leads to centrosome amplification, chromosomal instability, and tumorigenesis.[5] This technical guide provides an in-depth overview of the mechanism of action of (1E)-CFI-400437 dihydrochloride, detailing its biochemical activity, cellular effects, and impact on key signaling pathways.
Core Mechanism of Action: Potent and Selective Inhibition of PLK4
This compound exerts its biological effects through the direct and highly selective inhibition of PLK4. It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the PLK4 kinase domain.[6] This binding prevents the phosphorylation of PLK4 substrates, thereby disrupting its catalytic activity and downstream signaling.
Biochemical Potency and Selectivity
The high potency and selectivity of (1E)-CFI-400437 for PLK4 are critical to its mechanism of action. Biochemical assays have demonstrated its ability to inhibit PLK4 at nanomolar concentrations, with significantly less activity against other kinases, including other members of the Polo-like kinase family.
| Kinase Target | IC50 (nM) | Reference |
| PLK4 | 0.6 | [2] |
| PLK4 | 1.55 | [6] |
| Aurora A | 370 | [2] |
| Aurora B | 210 | [2] |
| KDR | 480 | [2] |
| FLT-3 | 180 | [2] |
Table 1: In vitro kinase inhibition profile of this compound. IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
Cellular Effects of PLK4 Inhibition by (1E)-CFI-400437
The inhibition of PLK4 by (1E)-CFI-400437 triggers a cascade of cellular events, ultimately leading to anti-proliferative and cytotoxic effects in cancer cells.
Inhibition of Cancer Cell Growth
(1E)-CFI-400437 has been shown to be a potent inhibitor of the growth of various cancer cell lines, particularly those derived from breast cancer.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | Not specified, potent inhibitor | [2] |
| MDA-MB-468 | Breast Cancer | Not specified, potent inhibitor | [2] |
| MDA-MB-231 | Breast Cancer | Not specified, potent inhibitor | [2] |
Table 2: Anti-proliferative activity of this compound in cancer cell lines.
Disruption of the Cell Cycle
As a key regulator of centriole duplication, PLK4 inhibition by (1E)-CFI-400437 directly impacts cell cycle progression. Treatment with the inhibitor leads to a failure in centriole duplication, resulting in the formation of monopolar spindles during mitosis. This aberrant mitosis triggers the spindle assembly checkpoint, leading to a cell cycle arrest, primarily in the G2/M phase, and can ultimately induce polyploidy.[6]
Induction of Apoptosis and Senescence
Prolonged cell cycle arrest and mitotic catastrophe induced by (1E)-CFI-400437 can lead to programmed cell death (apoptosis) or a state of irreversible growth arrest known as senescence.[6]
Impact on Downstream Signaling Pathways
PLK4 is known to modulate several critical signaling pathways involved in cell proliferation, survival, and metastasis. (1E)-CFI-400437, by inhibiting PLK4, consequently affects these downstream cascades.
Wnt/β-catenin Signaling Pathway
PLK4 has been shown to activate the Wnt/β-catenin signaling pathway, a crucial pathway in development and cancer.[1] Inhibition of PLK4 leads to the downregulation of key components of this pathway, resulting in decreased cell proliferation and invasion.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical signaling cascade that is influenced by PLK4 activity. PLK4 can promote the activation of this pathway, which is central to cell survival and proliferation. By inhibiting PLK4, (1E)-CFI-400437 can lead to the suppression of PI3K/Akt signaling.
In Vivo Antitumor Activity
Preclinical studies in animal models have demonstrated the in vivo efficacy of (1E)-CFI-400437. In a mouse xenograft model using MDA-MB-468 breast cancer cells, administration of (1E)-CFI-400437 at a dose of 25 mg/kg, administered intraperitoneally once daily for 21 days, resulted in significant antitumor activity.[2]
Experimental Protocols
LanthaScreen™ Eu Kinase Binding Assay for PLK4
This assay is used to determine the binding affinity of (1E)-CFI-400437 to PLK4.
Materials:
-
PLK4 enzyme
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer
-
Test compound (this compound)
-
Assay buffer
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add 4 µL of the test compound to the wells of a 384-well plate.
-
Prepare a 2X kinase/antibody mixture and add 8 µL to each well.
-
Prepare a 4X tracer solution and add 4 µL to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).[1]
MTT Cell Viability Assay
This colorimetric assay is used to assess the effect of (1E)-CFI-400437 on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-468)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of (1E)-CFI-400437 for the desired duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[3][7]
Colony Formation Assay
This assay assesses the long-term effect of (1E)-CFI-400437 on the ability of single cells to form colonies.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% w/v in methanol/water)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treat the cells with various concentrations of (1E)-CFI-400437.
-
Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Wash the colonies with PBS, fix with methanol, and stain with crystal violet.
-
Count the number of colonies (typically >50 cells).[8]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of (1E)-CFI-400437 on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with (1E)-CFI-400437 for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.[9]
Western Blotting
This technique is used to detect changes in the protein levels of PLK4 and downstream signaling molecules.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against target proteins (e.g., PLK4, p-Akt, Akt, β-catenin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
Procedure:
-
Treat cells with (1E)-CFI-400437 and lyse the cells.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[10]
Conclusion
This compound is a highly potent and selective inhibitor of PLK4 with demonstrated antitumor activity in preclinical models. Its mechanism of action is centered on the disruption of centriole duplication, leading to cell cycle arrest, apoptosis, and the inhibition of key pro-survival signaling pathways such as the Wnt/β-catenin and PI3K/Akt pathways. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate molecular mechanisms of this promising anti-cancer agent. The continued exploration of (1E)-CFI-400437 and other PLK4 inhibitors holds significant potential for the development of novel cancer therapeutics.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Frontiers | Effects of the PLK4 inhibitor Centrinone on the biological behaviors of acute myeloid leukemia cell lines [frontiersin.org]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a PLK4 Inhibitor: A Technical Guide to the Discovery and Synthesis of (1E)-CFI-400437 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and synthesis of (1E)-CFI-400437 dihydrochloride (B599025), a potent and selective inhibitor of Polo-like kinase 4 (PLK4). The document details the scientific rationale behind its development, the synthetic route, and the key experimental protocols used for its characterization, offering valuable insights for professionals in the field of oncology drug discovery.
Discovery and Rationale
(1E)-CFI-400437 dihydrochloride emerged from a focused drug discovery program aimed at identifying novel therapeutic agents targeting PLK4, a master regulator of centriole duplication.[1] Aberrant PLK4 activity can lead to centrosome amplification, a hallmark of many cancers, making it a compelling target for anticancer therapy. The discovery process began with a virtual screening of a ligand-based focused library against a PLK4 homology model, which led to the identification of initial hits.[1] Subsequent optimization of these hits, guided by computational modeling based on the X-ray crystal structure of the PLK4 kinase domain, resulted in the discovery of the (E)-3-((1H-indazol-6-yl)methylene)indolin-2-one scaffold as a novel class of potent PLK4 inhibitors.[1] (1E)-CFI-400437 (referred to as compound 50 in the primary literature) was identified as a lead compound from this series due to its high potency and promising antiproliferative activity.[1]
Mechanism of Action
(1E)-CFI-400437 is an ATP-competitive inhibitor of PLK4.[2] It binds to the ATP-binding pocket of the PLK4 kinase domain, thereby blocking its catalytic activity. This inhibition of PLK4 disrupts the process of centriole duplication during the cell cycle, leading to mitotic defects and ultimately, cell death in cancer cells.
Quantitative Biological Data
The biological activity of (1E)-CFI-400437 was extensively characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Kinase Inhibitory Activity of (1E)-CFI-400437
| Kinase | IC50 (nM) |
| PLK4 | 0.6 [2] |
| Aurora A | 370[2] |
| Aurora B | 210[2] |
| KDR | 480[2] |
| FLT-3 | 180[2] |
Table 2: In Vitro Antiproliferative Activity of (1E)-CFI-400437
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast | Potent inhibitor[2] |
| MDA-MB-468 | Breast | Potent inhibitor[2] |
| MDA-MB-231 | Breast | Potent inhibitor[2] |
Table 3: In Vivo Antitumor Efficacy of (1E)-CFI-400437
| Xenograft Model | Treatment | Outcome |
| MDA-MB-468 (Breast Cancer) | 25 mg/kg, i.p., once daily for 21 days | Significant antitumor activity[2] |
Synthesis of this compound
The synthesis of (1E)-CFI-400437 is based on a condensation reaction between a substituted indolin-2-one and an indazole-6-carbaldehyde. The general synthetic scheme is depicted below, followed by a detailed experimental protocol.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of (E)-3-((1H-indazol-6-yl)methylene)-5-methoxyindolin-2-one, (1E)-CFI-400437
To a solution of 5-methoxyoxindole (B1300890) (1.0 eq) and 1H-indazole-6-carbaldehyde (1.0 eq) in ethanol, piperidine (0.1 eq) is added. The reaction mixture is heated at reflux for 4 hours. After cooling to room temperature, the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired product, (1E)-CFI-400437, as a yellow solid.
Experimental Protocol: Preparation of this compound
The free base of (1E)-CFI-400437 is suspended in a minimal amount of dioxane. A solution of hydrogen chloride (2.2 eq) in dioxane is added dropwise with stirring. The resulting suspension is stirred at room temperature for 1 hour. The precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield this compound.
Key Experimental Methodologies
PLK4 Kinase Assay
The inhibitory activity of (1E)-CFI-400437 against PLK4 was determined using a biochemical kinase assay.
Caption: Workflow for the PLK4 biochemical kinase assay.
Protocol: The kinase reaction is initiated by mixing recombinant human PLK4 enzyme with a specific peptide substrate and ATP in a kinase buffer. The test compound, (1E)-CFI-400437, is added at varying concentrations. The reaction is allowed to proceed at 30°C for a specified time and then terminated. The extent of substrate phosphorylation is quantified, typically using a method that detects the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP or through a fluorescence-based readout. The IC50 value is then calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Proliferation Assay
The antiproliferative effects of (1E)-CFI-400437 on cancer cell lines were assessed using a cell viability assay.
Protocol: Cancer cells (e.g., MCF-7, MDA-MB-468) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with serial dilutions of (1E)-CFI-400437 for 72 hours. Cell viability is determined using a colorimetric assay, such as the MTT or SRB assay. The absorbance is measured, and the IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Cell Cycle Analysis
The effect of (1E)-CFI-400437 on the cell cycle distribution was analyzed by flow cytometry.
Protocol: Cells are treated with (1E)-CFI-400437 at a concentration around its IC50 value for a specified period (e.g., 24 or 48 hours). The cells are then harvested, fixed in ethanol, and stained with a fluorescent DNA-intercalating dye, such as propidium (B1200493) iodide. The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
PLK4 Signaling Pathway
(1E)-CFI-400437 exerts its effect by inhibiting PLK4 at a critical juncture in the cell cycle. The following diagram illustrates the central role of PLK4 in centriole duplication and the point of intervention by the inhibitor.
Caption: PLK4's role in centriole duplication and its inhibition.
Conclusion
This compound is a potent and selective PLK4 inhibitor discovered through a structure-guided drug design approach. Its synthesis is straightforward, and its biological activity has been well-characterized, demonstrating significant antiproliferative effects in cancer cells and antitumor efficacy in preclinical models. This technical guide provides a comprehensive overview of the foundational data for (1E)-CFI-400437, serving as a valuable resource for researchers in the field of cancer drug development.
References
(1E)-CFI-400437 Dihydrochloride: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1E)-CFI-400437 dihydrochloride (B599025) is a potent and selective, ATP-competitive inhibitor of Polo-like kinase 4 (PLK4).[1][2][3][4] PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication, a process essential for the formation of the mitotic spindle and the maintenance of genomic stability.[5][6] Dysregulation of PLK4 activity is implicated in tumorigenesis, making it an attractive target for cancer therapy.[5] This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of (1E)-CFI-400437 dihydrochloride.
Chemical Properties and Structure
(1E)-CFI-400437 is an indolinone-derived compound.[2] The dihydrochloride salt enhances its solubility for experimental use.
| Property | Value | Reference |
| Chemical Name | (E)-3-((1H-indazol-6-yl)methylene)-5-methoxy-N-(2-(4-methylpiperazin-1-yl)pyridin-4-yl)indolin-2-one dihydrochloride | [2] |
| Molecular Formula | C₂₉H₂₈N₆O₂ · 2HCl | [7] |
| Molecular Weight | 565.50 g/mol | [7] |
| CAS Number | 1247000-76-5 | [7] |
| Appearance | Solid powder | [7] |
| SMILES | CN1CCN(CC1)c2ccc(nc2)/C=C/c3cc4c(cn3)nnc4/C=C/c5c6cc(OC)ccc6[nH]c5=O.Cl.Cl | [2] |
Structure:
(A 2D structural representation of (1E)-CFI-400437 would be placed here. Based on the SMILES string, the structure consists of a central indolinone core connected to an indazole moiety via a methylene (B1212753) bridge. A substituted pyridine (B92270) ring is attached to the indazole.)
Biological Activity and Selectivity
This compound is a highly potent inhibitor of PLK4 with an IC50 in the low nanomolar range.[2][8] It exhibits selectivity for PLK4 over other kinases, including other members of the Polo-like kinase family and Aurora kinases, although some off-target activity has been observed at higher concentrations.[2][5]
| Target Kinase | IC50 (nM) | Reference |
| PLK4 | 0.6 | [2][9][10] |
| Aurora A | 370 | [2][9][10] |
| Aurora B | 210 | [2][9][10] |
| KDR (VEGFR2) | 480 | [2] |
| FLT-3 | 180 | [2] |
Mechanism of Action and Signaling Pathway
(1E)-CFI-400437 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the PLK4 kinase domain.[2] This prevents the phosphorylation of downstream substrates, thereby inhibiting PLK4's enzymatic activity. The primary role of PLK4 is to regulate centriole duplication during the S phase of the cell cycle. Inhibition of PLK4 disrupts this process, leading to defects in centrosome number, formation of monopolar or multipolar spindles during mitosis, and ultimately, cell cycle arrest or apoptosis in cancer cells.[5][6]
Figure 1: Simplified signaling pathway of PLK4 in centriole duplication and its inhibition by (1E)-CFI-400437.
Experimental Protocols
Biochemical Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol outlines a method for determining the IC50 of (1E)-CFI-400437 against PLK4.
Materials:
-
Recombinant PLK4 enzyme
-
LanthaScreen® Eu-anti-tag antibody
-
Kinase Tracer
-
Assay buffer
-
This compound
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Assay Plate Preparation: Add the diluted compound to the wells of a 384-well plate.
-
Kinase/Antibody Addition: Add a pre-mixed solution of PLK4 enzyme and Eu-anti-tag antibody to all wells.
-
Tracer Addition: Add the Kinase Tracer to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).
-
Data Analysis: Calculate the emission ratio and plot the results against the inhibitor concentration. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Figure 2: Workflow for a biochemical kinase assay to determine the IC50 of (1E)-CFI-400437.
Cell-Based Proliferation Assay (MTT Assay)
This protocol describes a method to assess the anti-proliferative effects of (1E)-CFI-400437 on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., breast cancer cell lines MDA-MB-468, MCF-7)[2]
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the untreated control and plot the cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
In Vivo Antitumor Activity
(1E)-CFI-400437 has demonstrated antitumor activity in a mouse xenograft model of breast cancer. In a study using MDA-MB-468 breast cancer cells, intraperitoneal administration of (1E)-CFI-400437 at 25 mg/kg once daily for 21 days resulted in significant tumor growth inhibition.[2]
Conclusion
This compound is a valuable research tool for studying the role of PLK4 in cell cycle regulation and oncology. Its high potency and selectivity make it a lead compound for the development of novel anti-cancer therapeutics. This guide provides essential technical information to aid researchers in their investigation of this promising PLK4 inhibitor.
References
- 1. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polo-like kinase 4 kinase activity limits centrosome overduplication by autoregulating its own stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. targetmol.cn [targetmol.cn]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to (1E)-CFI-400437 Dihydrochloride (CAS: 1247000-76-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1E)-CFI-400437 dihydrochloride (B599025) is a potent and selective, ATP-competitive inhibitor of Polo-like kinase 4 (PLK4).[1][2] As a key regulator of centriole duplication, PLK4 is a critical enzyme in cell division.[3] Its overexpression is frequently observed in various cancers, leading to centrosome amplification, genetic instability, and tumorigenesis.[3] CFI-400437 has demonstrated significant anti-proliferative activity in preclinical cancer models, positioning it as a valuable tool for cancer research and a potential therapeutic agent.[4][5] This document provides a comprehensive technical overview of (1E)-CFI-400437 dihydrochloride, including its mechanism of action, biochemical and pharmacological properties, and detailed experimental protocols for its evaluation.
Core Compound Information
| Property | Value |
| IUPAC Name | 5-Methoxy-3-(3-{2-[6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-vinyl}-1H-indazol-6-ylmethylene)-1,3-dihydro-indol-2-one dihydrochloride |
| CAS Number | 1247000-76-5 |
| Chemical Formula | C₂₉H₃₀Cl₂N₆O₂ |
| Molecular Weight | 565.50 g/mol |
| Appearance | Solid powder |
| Purity | >98% |
| Solubility | DMSO: ≥ 25 mg/mL; Water: 2 mg/mL; Ethanol (B145695): Insoluble |
| Storage | Store at -20°C for long-term (months to years) or at 4°C for short-term (days to weeks). Keep dry and protected from light. |
Mechanism of Action and Signaling Pathway
CFI-400437 is an indolinone-derived compound that acts as a highly selective, ATP-competitive inhibitor of PLK4.[1][4] PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[6] Inhibition of PLK4 by CFI-400437 disrupts the normal process of centrosome duplication, which can lead to mitotic errors and ultimately cell death in rapidly dividing cancer cells.[3] While highly selective for PLK4, CFI-400437 also shows inhibitory activity against Aurora kinases A and B, KDR, and FLT-3 at higher concentrations.[1][7]
Quantitative Data
In Vitro Kinase Inhibitory Activity
| Target Kinase | IC₅₀ | Notes |
| PLK4 | 0.6 nM | Highly potent and selective inhibition.[1][7] |
| Aurora A | 0.37 µM | Over 600-fold less potent than against PLK4.[1][7] |
| Aurora B | 0.21 µM | Over 350-fold less potent than against PLK4.[1][7] |
| KDR (VEGFR2) | 0.48 µM | Significantly less potent than against PLK4.[1][7] |
| FLT-3 | 0.18 µM | Over 300-fold less potent than against PLK4.[1][7] |
| Other PLKs | >10 µM | Demonstrates high selectivity within the Polo-like kinase family.[7] |
In Vitro Anti-proliferative Activity
CFI-400437 demonstrates potent growth inhibition across various breast cancer cell lines.[1]
| Cell Line | Cancer Type |
| MCF-7 | Breast Cancer |
| MDA-MB-468 | Breast Cancer |
| MDA-MB-231 | Breast Cancer |
In Vivo Pharmacokinetics in Mice
| Parameter | Value | Dosing |
| Cₘₐₓ | 92 ng/mL | 50 mg/kg, single intraperitoneal injection.[7] |
| AUC | 190 ng•h/mL | 50 mg/kg, single intraperitoneal injection.[7] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound.
Experimental Workflow Visualization
In Vitro Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the IC₅₀ of CFI-400437 against PLK4.[8]
Materials:
-
Recombinant PLK4 enzyme
-
LanthaScreen® Eu-anti-Tag Antibody
-
Alexa Fluor® 647-labeled Kinase Tracer
-
Kinase Buffer (e.g., HEPES, MgCl₂, EGTA, Brij-35)
-
This compound
-
384-well microplates
-
Plate reader capable of time-resolved FRET
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.
-
Kinase/Antibody Mixture: Prepare a 2X solution of PLK4 and Eu-anti-Tag antibody in kinase buffer.
-
Tracer Solution: Prepare a 4X solution of the Alexa Fluor® 647-labeled kinase tracer in kinase buffer.
-
Assay Assembly:
-
Add 4 µL of the diluted compound to the wells of a 384-well plate.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Add 4 µL of the 4X tracer solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a microplate reader capable of time-resolved FRET, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[9]
Materials:
-
Cancer cell lines (e.g., MDA-MB-468)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the drug concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method quantifies the DNA content of cells to determine the distribution of cells in different phases of the cell cycle.[1][10]
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI)/RNase staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells with and without this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.
In Vivo Tumor Xenograft Study
This protocol outlines the evaluation of the anti-tumor activity of CFI-400437 in a mouse xenograft model of breast cancer.[7][11]
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
MDA-MB-468 breast cancer cells
-
Matrigel
-
This compound
-
Vehicle solution (e.g., 30% PEG400 in water)
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of MDA-MB-468 cells and Matrigel into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 25 mg/kg) or vehicle to the respective groups via intraperitoneal injection daily for a specified duration (e.g., 21 days).[7]
-
Tumor Measurement: Measure tumor dimensions with calipers every few days and calculate tumor volume.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and compare the tumor growth between the treated and control groups to assess the anti-tumor efficacy.
Conclusion
This compound is a valuable research tool for investigating the role of PLK4 in cell cycle regulation and oncology. Its high potency and selectivity make it a strong candidate for further preclinical and potentially clinical development as an anti-cancer therapeutic. The data and protocols presented in this guide offer a comprehensive resource for researchers working with this compound.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Clonogenic Assay [bio-protocol.org]
- 3. telomer.com.tr [telomer.com.tr]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wp.uthscsa.edu [wp.uthscsa.edu]
- 6. Polo-like kinase 4 homodimerization and condensate formation regulate its own protein levels but are not required for centriole assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
(1E)-CFI-400437 dihydrochloride molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1E)-CFI-400437 dihydrochloride (B599025) is a potent and selective inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a crucial role in centriole duplication and cell cycle regulation. Dysregulation of PLK4 is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the molecular and biochemical properties of (1E)-CFI-400437 dihydrochloride, including its mechanism of action, experimental protocols, and its effects on cellular signaling pathways. The information presented herein is intended to support researchers and drug development professionals in their investigation and potential application of this compound.
Chemical and Physical Properties
This compound is the hydrochloride salt form of the active free base, CFI-400437. The dihydrochloride form often provides improved solubility and stability for research purposes.
| Property | Value |
| Molecular Formula | C₂₉H₃₀Cl₂N₆O₂[1][2] |
| Molecular Weight | 565.49 g/mol [3][4] |
| Appearance | Solid powder[2] |
| Purity | >98% (typically)[2] |
| Solubility | Soluble in DMSO and water[4] |
Mechanism of Action
(1E)-CFI-400437 is an ATP-competitive inhibitor of PLK4.[5] By binding to the ATP-binding pocket of the PLK4 kinase domain, it blocks the enzyme's catalytic activity. This inhibition prevents the phosphorylation of downstream substrates that are essential for centriole duplication. The primary consequence of PLK4 inhibition by (1E)-CFI-400437 is the disruption of normal cell division, leading to mitotic defects, cell cycle arrest, and ultimately, apoptosis in cancer cells.[6]
Biological Activity
In Vitro Activity
This compound demonstrates high potency against PLK4 with a reported IC₅₀ value of 0.6 nM.[3][7] While highly selective for PLK4, it also exhibits inhibitory activity against other kinases at higher concentrations, including Aurora A (IC₅₀ = 0.37 µM), Aurora B (IC₅₀ = 0.21 µM), KDR (IC₅₀ = 0.48 µM), and FLT-3 (IC₅₀ = 0.18 µM).[3][7] The compound has been shown to inhibit the proliferation of various cancer cell lines.[5]
In Vivo Activity
In preclinical xenograft models of human tumors, oral administration of (1E)-CFI-400437 has been shown to significantly inhibit tumor growth at well-tolerated doses.[6]
Experimental Protocols
The following are detailed methodologies for key experiments frequently conducted with (1E)-CFI-400437.
Cell Viability Assay (MTS Assay)
This protocol is adapted from standard MTS assay procedures to determine the effect of (1E)-CFI-400437 on cancer cell line viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO in medium) to the respective wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol outlines the steps to analyze the effect of (1E)-CFI-400437 on cell cycle distribution.[8][9][10][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
In Vitro Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)
This is a general protocol for a competitive binding assay to determine the IC₅₀ of (1E)-CFI-400437 against PLK4.[12]
Materials:
-
Recombinant PLK4 enzyme
-
Europium-labeled anti-tag antibody
-
Alexa Fluor® 647-labeled kinase tracer
-
This compound
-
Assay buffer
-
384-well plates
-
Fluorescence plate reader with FRET capability
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the diluted compound or vehicle control.
-
Add a mixture of the PLK4 enzyme and the europium-labeled antibody to each well.
-
Add the Alexa Fluor® 647-labeled kinase tracer to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a fluorescence plate reader, measuring the FRET signal.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflows
PLK4 Signaling Pathway
(1E)-CFI-400437 targets the PLK4 signaling pathway, which is central to centriole duplication. Inhibition of PLK4 disrupts the recruitment and phosphorylation of downstream targets essential for the formation of new centrioles. This leads to a failure in centrosome duplication, resulting in monopolar or multipolar spindles during mitosis, which in turn can trigger cell cycle arrest and apoptosis.
Caption: PLK4 Signaling Pathway Inhibition by (1E)-CFI-400437.
Experimental Workflow for Compound Evaluation
The following diagram illustrates a typical workflow for evaluating the efficacy of a kinase inhibitor like (1E)-CFI-400437.
Caption: Workflow for Preclinical Evaluation of (1E)-CFI-400437.
Synthesis
The synthesis of (1E)-CFI-400437 has been described in the scientific literature.[13] It is an indolinone-derived compound, and its synthesis involves a multi-step process. Axitinib, another kinase inhibitor, was reportedly used as a model during the synthesis of CFI-400437.[13] For detailed, step-by-step synthetic procedures, readers are encouraged to consult the primary literature.
Conclusion
This compound is a valuable research tool for studying the role of PLK4 in cell cycle regulation and oncology. Its high potency and selectivity make it a suitable probe for elucidating the downstream effects of PLK4 inhibition. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and execute their studies effectively. Further investigation into the therapeutic potential of (1E)-CFI-400437 is warranted, particularly in cancers characterized by PLK4 overexpression.
References
- 1. SmallMolecules.com | this compound (10 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetmol.cn [targetmol.cn]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
(1E)-CFI-400437 Dihydrochloride: An In-Depth Technical Guide to a Selective PLK4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a pivotal role in centriole duplication, a process fundamental to the formation of the mitotic spindle and the maintenance of genomic stability. Dysregulation of PLK4, particularly its overexpression, is implicated in tumorigenesis and is a hallmark of various cancers, making it an attractive target for therapeutic intervention. (1E)-CFI-400437 dihydrochloride (B599025) is a potent and selective, ATP-competitive inhibitor of PLK4. This technical guide provides a comprehensive overview of (1E)-CFI-400437 dihydrochloride, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its evaluation, and its effects on relevant signaling pathways.
Introduction
Polo-like kinases (PLKs) are a conserved family of serine/threonine kinases that are critical regulators of the cell cycle.[1][2] PLK4, a unique member of this family, is the master regulator of centriole duplication.[2][3] Overexpression of PLK4 can lead to centrosome amplification, chromosomal instability, and aneuploidy, which are characteristic features of many human cancers.[2][3] This has positioned PLK4 as a promising target for the development of novel anticancer therapies.[1]
This compound, an indolinone-based compound, has emerged as a highly potent and selective inhibitor of PLK4.[4] Its ability to disrupt the catalytic activity of PLK4 leads to defects in mitosis and subsequent cancer cell death, highlighting its therapeutic potential. This document serves as a detailed technical resource for researchers and drug development professionals working with or interested in this compound.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of PLK4.[5][6] By binding to the ATP-binding pocket of the PLK4 kinase domain, it blocks the phosphorylation of downstream substrates that are essential for centriole duplication.[5] Inhibition of PLK4 activity by CFI-400437 disrupts the formation of new centrioles, leading to mitotic defects, cell cycle arrest, and ultimately, apoptosis in cancer cells.[4]
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: Biochemical Potency of (1E)-CFI-400437
| Target | IC50 (nM) | Source |
| PLK4 | 0.6 | [7] |
| PLK4 | 1.55 | [5] |
IC50: The half maximal inhibitory concentration.
Table 2: Kinase Selectivity Profile of (1E)-CFI-400437
| Kinase | IC50 (µM) | Source |
| Aurora A | 0.37 | [7] |
| Aurora B | 0.21 | [7] |
| KDR (VEGFR2) | 0.48 | [7] |
| FLT-3 | 0.18 | [7] |
| Aurora B | < 0.015 | [5] |
| Aurora C | < 0.015 | [5] |
Table 3: Cellular Activity of (1E)-CFI-400437 in Breast Cancer Cell Lines
| Cell Line | Growth Inhibition (Potency) | Source |
| MCF-7 | Potent Inhibitor | [7] |
| MDA-MB-468 | Potent Inhibitor | [7] |
| MDA-MB-231 | Potent Inhibitor | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Biochemical Kinase Inhibition Assay (General Protocol)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.
Materials:
-
Recombinant human PLK4 enzyme
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine triphosphate (ATP)
-
This compound
-
Kinase reaction buffer (e.g., HEPES, MgCl2, DTT, BSA)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).
-
In a multi-well plate, pre-incubate the recombinant PLK4 enzyme, the kinase substrate, and the diluted inhibitor in the kinase reaction buffer.
-
Initiate the kinase reaction by adding a specific concentration of ATP.
-
Allow the reaction to proceed for a defined time at a controlled temperature (e.g., 60 minutes at 30°C).
-
Stop the reaction and quantify the amount of ADP produced (or substrate phosphorylated) using a suitable detection method, such as a luminescence-based assay.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., MDA-MB-468)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment concentration relative to untreated control cells.
In Vivo Tumor Xenograft Model
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Human cancer cells (e.g., MDA-MB-468)
-
This compound
-
Vehicle solution for drug administration
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant human cancer cells (e.g., 5 x 10^6 MDA-MB-468 cells) into the flank of the immunocompromised mice.[6]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomly assign the mice to treatment and control groups.
-
Administer this compound to the treatment group at a specified dose and schedule (e.g., 25 mg/kg, intraperitoneally, once daily for 21 days).[7] Administer the vehicle solution to the control group.
-
Measure the tumor volume using calipers at regular intervals throughout the study.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
Signaling Pathways and Experimental Workflows
PLK4 Signaling in Centriole Duplication
PLK4 is a master regulator of centriole duplication. Its activity is tightly controlled to ensure that each cell has the correct number of centrosomes for proper mitotic spindle formation.
Caption: PLK4-mediated centriole duplication pathway and its inhibition by CFI-400437.
Experimental Workflow for Evaluation of a PLK4 Inhibitor
The following diagram illustrates a typical workflow for the preclinical evaluation of a PLK4 inhibitor like this compound.
Caption: Preclinical evaluation workflow for a PLK4 inhibitor.
Synthesis of this compound
The synthesis of (1E)-CFI-400437 is based on the condensation of an indolin-2-one derivative with an indazole-6-carbaldehyde derivative. A detailed, step-by-step synthesis protocol can be found in the primary literature, "The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents" by Laufer et al. in the Journal of Medicinal Chemistry, 2013.[4] The general synthetic route involves the preparation of the key indolin-2-one and indazole intermediates followed by their condensation to yield the final product. The dihydrochloride salt is typically prepared by treating the free base with hydrochloric acid in a suitable solvent.
Conclusion
This compound is a potent and selective PLK4 inhibitor with demonstrated anti-proliferative activity in cancer cell lines and anti-tumor efficacy in preclinical models. Its mechanism of action, centered on the disruption of centriole duplication and mitotic progression, provides a strong rationale for its further investigation as a potential anti-cancer therapeutic. This technical guide provides a foundational understanding of this compound, including its key characteristics and the experimental methodologies for its evaluation, to support ongoing and future research in the field of cancer drug discovery.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
The Biological Rationale for Targeting Polo-Like Kinase 4 (PLK4) with CFI-400437: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polo-like kinase 4 (PLK4) has emerged as a compelling therapeutic target in oncology due to its fundamental role as the master regulator of centriole duplication. Aberrant PLK4 expression is a common feature in a variety of human cancers, leading to centrosome amplification, chromosomal instability, and aneuploidy—hallmarks of tumorigenesis. CFI-400437 is a potent, ATP-competitive inhibitor with high selectivity for PLK4. By disrupting the catalytic activity of PLK4, CFI-400437 induces mitotic errors, leading to cell cycle arrest, senescence, and apoptosis in cancer cells. This document provides an in-depth overview of the biological rationale for targeting PLK4 with CFI-400437, supported by preclinical data, detailed experimental protocols, and pathway visualizations to guide further research and development.
The Role of PLK4 in Cell Cycle Regulation and Carcinogenesis
Polo-like kinase 4 (PLK4) is a unique member of the polo-like kinase family of serine/threonine kinases. Its primary and most well-characterized function is to govern centriole duplication, ensuring that this critical event occurs only once per cell cycle.[1]
1.1. Master Regulator of Centriole Duplication: The formation of a bipolar mitotic spindle is essential for accurate chromosome segregation during cell division. This process is orchestrated by the centrosomes, which act as the primary microtubule-organizing centers in animal cells. Dysregulation of PLK4, either through overexpression or depletion, leads to an abnormal number of centrosomes.[1][2]
-
PLK4 Overexpression: Leads to the formation of multiple daughter centrioles around a single mother centriole, resulting in centrosome amplification. This can cause the formation of multipolar spindles, leading to chromosome mis-segregation and aneuploidy.[3]
-
PLK4 Inhibition: Prevents centriole duplication, resulting in cells with a reduced number of centrosomes or even acentrosomal cells. This can lead to the formation of monopolar spindles and mitotic arrest.[3]
1.2. PLK4 in Cancer: The precise control of PLK4 levels is critical for maintaining genomic stability.[4] In many cancers, this regulation is lost.
-
Overexpression in Tumors: PLK4 is frequently overexpressed in a range of human cancers, including breast, lung, and colorectal cancers, and this overexpression often correlates with poor prognosis.[4][5]
-
Driver of Genomic Instability: By causing centrosome amplification, dysregulated PLK4 activity is a key driver of the chromosomal instability that fuels tumor evolution, heterogeneity, and drug resistance.[5]
This dependency of cancer cells on the very instability that PLK4 can create presents a therapeutic window. While normal cells can tolerate a temporary disruption of centriole duplication, cancer cells, which are often already under mitotic stress, are more vulnerable to the consequences of PLK4 inhibition.
CFI-400437: A Potent and Selective PLK4 Inhibitor
CFI-400437 is an indolinone-derived, ATP-competitive kinase inhibitor designed to specifically target PLK4.[6] Its high potency and selectivity make it a valuable tool for interrogating PLK4 biology and a promising candidate for therapeutic development.
2.1. Mechanism of Action: CFI-400437 binds to the ATP-binding pocket of PLK4, preventing the phosphorylation of its downstream substrates. This direct inhibition of PLK4's kinase activity blocks the initiation of centriole duplication, leading to mitotic defects and subsequent cancer cell death.[6][7]
2.2. Preclinical Efficacy: Preclinical studies have demonstrated the anti-cancer activity of CFI-400437.
-
In Vitro Activity: CFI-400437 is a potent inhibitor of growth in breast cancer cell lines, including MCF-7, MDA-MB-468, and MDA-MB-231.[8] Inhibition of PLK4 by CFI-400437 has been shown to induce cellular senescence and polyploidy.[7]
-
In Vivo Activity: In a mouse xenograft model using MDA-MB-468 breast cancer cells, CFI-400437 demonstrated antitumor activity when administered at a dose of 25 mg/kg intraperitoneally once daily for 21 days.[8]
Quantitative Data
Table 1: Kinase Selectivity of CFI-400437
This table summarizes the half-maximal inhibitory concentrations (IC50) of CFI-400437 against PLK4 and a selection of off-target kinases, demonstrating its high selectivity.
| Kinase | IC50 (nM) | Fold Selectivity vs. PLK4 | Reference |
| PLK4 | 0.6 | 1x | [8] |
| Aurora B | 210 | 350x | [8] |
| Aurora A | 370 | 617x | [8] |
| KDR (VEGFR2) | 480 | 800x | [8] |
| FLT3 | 180 | 300x | [8] |
| Aurora C | <15,000 | >25,000x | [8] |
Note: Data for a broader kinase panel is not publicly available for CFI-400437. The related compound, CFI-400945, has been profiled against larger panels and shows a similar high selectivity for PLK4 over other kinases, with notable off-target activity against Aurora B and TRK family kinases at concentrations approximately 35- to 100-fold higher than for PLK4.
Table 2: In Vitro Cellular Activity of CFI-400437
This table summarizes the observed effects of CFI-400437 on various cancer cell lines. Specific GI50 values are not broadly available in the public domain.
| Cell Line | Cancer Type | Observed Effect | Concentration | Reference |
| Multiple Embryonal Tumor Cell Lines | Rhabdoid and Medulloblastoma | Complete inhibition of colony formation | 50 nM | [7] |
| Multiple Embryonal Tumor Cell Lines | Rhabdoid and Medulloblastoma | Induction of cellular senescence | 50 nM | [7] |
| Multiple Embryonal Tumor Cell Lines | Rhabdoid and Medulloblastoma | Induction of polyploidy | 500 nM | [7] |
| MCF-7, MDA-MB-468, MDA-MB-231 | Breast Cancer | Potent growth inhibition | Not Specified | [8] |
Table 3: In Vivo Efficacy of CFI-400437
This table outlines the details of a preclinical in vivo study demonstrating the antitumor activity of CFI-400437.
| Animal Model | Cell Line | Treatment Regimen | Outcome | Reference |
| Mouse Xenograft | MDA-MB-468 (Breast Cancer) | 25 mg/kg, intraperitoneal injection, once daily for 21 days | Exhibited antitumor activity | [8] |
Note: Specific tumor growth inhibition (TGI) percentages and detailed tumor volume data from this study are not publicly available.
Signaling Pathways and Experimental Workflows
PLK4 Signaling Pathway in Centriole Duplication
The following diagram illustrates the central role of PLK4 in initiating centriole duplication and its regulation through autophosphorylation and ubiquitination.
Experimental Workflow: In Vitro Kinase Inhibition Assay
This diagram outlines a typical workflow for determining the IC50 value of an inhibitor like CFI-400437 against a target kinase.
Logical Flow: Cellular Response to PLK4 Inhibition
This diagram illustrates the cellular consequences of treating a cancer cell with CFI-400437.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol measures the ability of CFI-400437 to inhibit PLK4 activity by quantifying the amount of ADP produced.
-
Reagent Preparation:
-
Prepare a 2X kinase/antibody solution containing recombinant human PLK4 and an appropriate antibody in kinase buffer.
-
Prepare a 4X solution of the kinase tracer (an Alexa Fluor® 647-labeled, ATP-competitive inhibitor scaffold) in kinase buffer.
-
Prepare a 4X serial dilution of CFI-400437 in kinase buffer, including a no-inhibitor (DMSO) control.
-
-
Assay Procedure:
-
Add 4 µL of the 4X CFI-400437 dilution to the wells of a 384-well plate.
-
Add 8 µL of the 2X kinase/antibody solution to all wells.
-
Add 4 µL of the 4X tracer solution to all wells to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a suitable plate reader capable of measuring fluorescence resonance energy transfer (FRET).
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
-
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment with CFI-400437.
-
Cell Preparation and Seeding:
-
Harvest logarithmically growing cancer cells and perform a cell count (e.g., using a hemocytometer and trypan blue).
-
Prepare serial dilutions of the cell suspension.
-
Seed cells in triplicate into 6-well plates at a density calculated to yield 50-100 colonies per well in the control group.
-
Allow cells to attach for 24 hours.
-
-
Treatment:
-
Treat the cells with various concentrations of CFI-400437. Include a vehicle-only (DMSO) control.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 10-14 days, or until colonies in the control wells contain at least 50 cells.
-
-
Fixation and Staining:
-
Aspirate the medium and gently wash the wells twice with PBS.
-
Add 2-3 mL of a fixation solution (e.g., 10% formalin or 4% paraformaldehyde) and incubate for at least 5 minutes at room temperature.
-
Remove the fixation solution and add 0.5% crystal violet solution. Incubate for at least 2 hours.
-
Carefully remove the crystal violet solution and rinse the plates with tap water until the background is clear.
-
-
Colony Counting and Analysis:
-
Allow the plates to air dry.
-
Count the number of colonies (defined as a cluster of ≥50 cells) in each well.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition.
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This cytochemical assay detects SA-β-gal activity, a biomarker for senescent cells, at pH 6.0.
-
Cell Preparation:
-
Plate cells in a 24-well plate and treat with CFI-400437 for the desired duration.
-
Aspirate the culture medium and wash the cells twice with PBS.
-
-
Fixation:
-
Add 250 µL of a fixative solution (e.g., 2% formaldehyde (B43269) / 0.2% glutaraldehyde (B144438) in PBS) to each well.
-
Incubate for 5 minutes at room temperature.
-
Aspirate the fixative and wash the cells twice with PBS for 5 minutes each.
-
-
Staining:
-
Prepare the SA-β-gal staining solution (0.1% X-gal, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2 in 40 mM citric acid/sodium phosphate (B84403) buffer, pH 6.0).
-
Add 250 µL of the staining solution to each well.
-
Incubate the plate at 37°C (without CO2) overnight in a sealed container to prevent evaporation.
-
-
Imaging and Quantification:
-
Observe the cells under a bright-field microscope for the development of a blue color.
-
Capture images and count the number of blue (SA-β-gal positive) cells and the total number of cells to determine the percentage of senescent cells.
-
Cell Cycle Analysis by Flow Cytometry
This method uses propidium (B1200493) iodide (PI) staining to quantify DNA content and determine the distribution of cells in different phases of the cell cycle.
-
Cell Preparation and Fixation:
-
Harvest cells after treatment with CFI-400437, including both adherent and floating cells.
-
Wash the cells with ice-cold PBS and centrifuge.
-
Resuspend the cell pellet in a small volume of cold PBS.
-
While gently vortexing, add ice-cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a PI/RNase staining buffer (containing propidium iodide and RNase A in PBS).
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells on a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission.
-
Use appropriate software to gate on single cells and generate a histogram of DNA content.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion and Future Directions
The biological rationale for targeting PLK4 in cancer is robust and well-supported by its critical role in centriole duplication and the frequent dysregulation of its expression and activity in tumors. CFI-400437 is a potent and selective tool compound that has demonstrated clear anti-proliferative and anti-tumor effects in preclinical models, consistent with its mechanism of action as a PLK4 inhibitor. The potential off-target effects on kinases such as Aurora B may also contribute to its overall efficacy and warrant further investigation.
Future research should focus on:
-
Biomarker Identification: Identifying predictive biomarkers to select patient populations most likely to respond to PLK4 inhibition.
-
Combination Therapies: Exploring synergistic combinations of CFI-400437 with other anti-cancer agents, such as DNA-damaging agents or other mitotic inhibitors.
-
Resistance Mechanisms: Investigating potential mechanisms of acquired resistance to PLK4 inhibitors to inform the development of next-generation compounds and treatment strategies.
The continued investigation of CFI-400437 and other PLK4 inhibitors holds significant promise for the development of novel and effective cancer therapeutics.
References
- 1. Plk4 triggers autonomous de novo centriole biogenesis and maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polo-like kinase 4 autodestructs by generating its Slimb-binding phosphodegron - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRL4DCAF1 ubiquitin ligase regulates PLK4 protein levels to prevent premature centriole duplication | Life Science Alliance [life-science-alliance.org]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
The Role of PLK4 in Centriole Duplication and Cancer: A Technical Guide
Executive Summary: Polo-like kinase 4 (PLK4) is a serine/threonine kinase that functions as the master regulator of centriole duplication, a process fundamental to maintaining genomic stability.[1][2] Its activity is tightly controlled to ensure that centrioles duplicate exactly once per cell cycle.[3][4] Dysregulation of PLK4, particularly its overexpression, leads to centriole amplification, a hallmark of many cancers that contributes to chromosomal instability and aneuploidy, thereby driving tumorigenesis.[5][6][7] This document provides an in-depth overview of PLK4's molecular function, its role in cancer development, and its emergence as a promising therapeutic target. It includes quantitative data on PLK4's dysregulation, detailed experimental protocols for its study, and visualizations of key pathways and workflows.
The Molecular Mechanism of PLK4 in Centriole Duplication
PLK4 is the principal kinase governing the formation of new centrioles. Its expression and activity are precisely regulated throughout the cell cycle, peaking during the G1 to S phase transition to initiate procentriole assembly.[8][9]
PLK4 Recruitment and Activation
In the G1 phase, PLK4 is recruited to the wall of the mother centriole by resident proteins, primarily CEP152 and CEP192.[9] Initially, PLK4 forms a ring-like structure around the parent centriole.[9] As cells transition into the S phase, PLK4 localization shifts to a single focus, which marks the precise site of new procentriole formation.[4][9]
PLK4 activation is a multi-step process involving homodimerization and autophosphorylation.[4][10] The kinase exists in an autoinhibited state.[10] Dimerization relieves this autoinhibition, allowing for trans-autophosphorylation on a key threonine residue (T170 in humans) within the activation T-loop, which fully activates the kinase.[4][11]
The Core Pathway: The PLK4-STIL-SAS-6 Module
Activated PLK4 initiates a phosphorylation cascade that is central to building the new centriole. The core components of this pathway are PLK4, STIL (SCL/TAL1 Interrupting Locus), and SAS-6 (Spindle Assembly Abnormal 6).[11][12]
-
STIL Recruitment and Phosphorylation: Activated PLK4 binds to and recruits its substrate STIL to the procentriole assembly site.[4] This interaction is crucial as it both stabilizes PLK4 at the site and leads to the subsequent phosphorylation of STIL by PLK4.[11][13]
-
SAS-6 Recruitment: PLK4 phosphorylates STIL on multiple residues within its conserved C-terminal STAN motif.[9][11][14] This phosphorylation event creates a binding site on STIL for SAS-6.[14]
-
Cartwheel Assembly: The recruitment of SAS-6 is the foundational step for the assembly of the "cartwheel," a nine-fold symmetrical structure that acts as a scaffold for the new procentriole.[11] The PLK4-STIL-SAS-6 module, therefore, lies at the very heart of centriole formation.[12][14]
Regulation of PLK4 Activity and Levels
To prevent centriole overduplication, PLK4 levels and activity are strictly limited. The primary mechanism of control is autoregulation leading to degradation.[15] Activated PLK4 autophosphorylates a phosphodegron motif within its own structure.[16] This modification is recognized by the SCF/β-TrCP E3 ubiquitin ligase complex, which targets PLK4 for proteasomal degradation.[8][15] This negative feedback loop ensures that PLK4 activity is transient, thereby limiting centriole duplication to once per cell cycle.[8][10]
PLK4 Dysregulation in Cancer
Centrosome abnormalities are a common feature of cancer cells, and the dysregulation of PLK4 is a key driver of this phenotype.[2][17]
Overexpression and Centrosome Amplification
PLK4 is frequently overexpressed in a wide variety of human tumors, including breast, colorectal, lung, and prostate cancers.[8][18][19] This overexpression disrupts the tight regulation of centriole duplication, leading to the formation of multiple procentrioles on a single mother centriole in one cell cycle, a phenomenon known as centrosome amplification.[8][15] Even a modest elevation in PLK4 levels can be sufficient to induce this effect.[7]
PLK4, Aneuploidy, and Tumorigenesis
Centrosome amplification promotes the formation of multipolar mitotic spindles, which can lead to errors in chromosome segregation.[20] This results in aneuploidy—an abnormal number of chromosomes—which is a hallmark of cancer that can drive tumor evolution and progression.[1][20][21] Studies have shown that elevated PLK4 expression can cause aneuploidy and accelerate tumor onset in vivo.[8] Thus, PLK4 acts as a critical link between centrosome abnormalities and the genomic instability that fuels cancer.[1]
Role in Metastasis and Other Signaling Pathways
Beyond its role in genomic instability, PLK4 has been implicated in promoting cancer invasion and metastasis.[8] This can occur through the activation of key oncogenic signaling pathways. For instance, in colorectal cancer and neuroblastoma, PLK4 overexpression has been shown to activate the Wnt/β-catenin and PI3K/Akt pathways, respectively, which in turn promote epithelial-to-mesenchymal transition (EMT), a critical process for cell invasion.[8]
Quantitative Data Summary
The aberrant expression of PLK4 and the efficacy of its inhibitors have been quantified in numerous studies.
Table 1: PLK4 Expression and Association with Cancer Progression
| Cancer Type | Observation | Clinical Correlation | Reference |
|---|---|---|---|
| Breast Cancer | Increased mRNA expression in tumor tissues. | Associated with lymph node and distant metastasis. | [8] |
| Non-Small Cell Lung Cancer | Increased PLK4 expression in tumor specimens. | Associated with higher TNM stage, metastasis, and lower survival. | [8] |
| Colorectal Cancer | Overexpressed in tumor tissues. | Associated with enhanced tumor size and lymph node metastasis. | [8] |
| Hepatocellular Carcinoma | Loss of heterozygosity (LOH) at the PLK4 locus in 50% of tumors. | LOH is present even in preneoplastic nodules. | [21] |
| Prostate Cancer | Significantly higher centrosome amplification in tumors vs. benign tissue. | Correlated with higher Gleason score. |[22] |
Table 2: Efficacy of Selected PLK4 Inhibitors
| Inhibitor | Target | IC₅₀ / Kᵢ | Cellular Effect | Reference |
|---|---|---|---|---|
| CFI-400945 | PLK4 | IC₅₀: 2.8 nM, Kᵢ: 0.26 nM | Induces cell cycle arrest and cell death; reduces proliferation. | [23][24] |
| Centrinone (B606597) | PLK4 | - | Causes centrosome depletion, leading to p53-dependent G1 arrest. | [2][23] |
| RP-1664 | PLK4 | - | Under investigation for anti-tumor activity in solid tumors. |[23][25] |
PLK4 as a Therapeutic Target
Given its critical role in tumorigenesis and its frequent overexpression in cancer, PLK4 has emerged as a highly attractive target for cancer therapy.[5][17][26]
Rationale and Preclinical Evidence
Inhibiting PLK4 offers a strategy to exploit the dependency of cancer cells on this kinase. Pharmacological inhibition of PLK4 has been shown to reduce cancer cell growth, induce cell cycle arrest, and trigger apoptosis in a variety of preclinical models.[8][23] Interestingly, the effect of PLK4 inhibitors can be concentration-dependent; low doses may induce centriole overduplication, while higher doses lead to complete centriole depletion.[8] Both outcomes are detrimental to rapidly dividing cancer cells.
Clinical Development of PLK4 Inhibitors
Several small-molecule inhibitors of PLK4 have been developed and are advancing through clinical trials.[23]
-
CFI-400945: This potent and selective oral PLK4 inhibitor has entered Phase 1/2 clinical trials for patients with advanced solid tumors and hematological malignancies like acute myeloid leukemia (AML).[27][28]
-
Other Inhibitors: Compounds like centrinone, centrinone-B, and RP-1664 have demonstrated significant anti-tumor effects in preclinical studies and are at various stages of development.[22][23][25]
These inhibitors are being tested as monotherapies and in combination with other agents, such as DNA-damaging chemotherapy, where they may act synergistically.[5][29]
Key Experimental Protocols
Investigating the function of PLK4 requires a range of molecular and cell biology techniques.
Protocol: Immunofluorescence Staining for Centriole Quantification
This protocol allows for the visualization and quantification of centrosomes in cultured cells to assess amplification.
-
Reagents and Materials:
-
Cells cultured on glass coverslips.
-
Phosphate-buffered saline (PBS).
-
Fixative: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol (B129727).
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween-20).
-
Primary Antibodies: Rabbit anti-Centrin, Mouse anti-γ-tubulin.
-
Secondary Antibodies: Alexa Fluor 488 goat anti-rabbit, Alexa Fluor 594 goat anti-mouse.
-
Mounting Medium with DAPI.
-
-
Procedure:
-
Wash cells on coverslips twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA in PBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with fluorescently-labeled secondary antibodies (1:1000 dilution in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBST.
-
Mount coverslips onto slides using mounting medium with DAPI.
-
Image using a fluorescence or confocal microscope.
-
-
Analysis: Count the number of centrin or γ-tubulin foci per cell. Normal interphase cells have 1 or 2 centrosomes. Cells with more than 2 distinct foci are scored as having centrosome amplification.[30][31]
Protocol: In Vitro PLK4 Kinase Assay
This assay measures the kinase activity of PLK4 against a substrate.
-
Reagents and Materials:
-
Recombinant active PLK4 enzyme.
-
Substrate: Recombinant STIL protein or a generic substrate like Myelin Basic Protein (MBP).
-
Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
[γ-³²P]ATP (radioactive) or "cold" ATP for detection by phospho-specific antibody.
-
SDS-PAGE loading buffer.
-
-
Procedure:
-
Set up the kinase reaction in a microfuge tube: Add kinase buffer, recombinant PLK4, and substrate protein.
-
Initiate the reaction by adding ATP (spiked with [γ-³²P]ATP).
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes.
-
Separate proteins by SDS-PAGE.
-
Detection:
-
For radioactive assay: Dry the gel and expose it to a phosphor screen or X-ray film to detect phosphorylated substrate.
-
For non-radioactive assay: Transfer proteins to a PVDF membrane and perform a Western blot using a phospho-specific antibody against the substrate.
-
-
Protocol: Co-immunoprecipitation for PLK4 Interaction Analysis
This protocol is used to verify the interaction between PLK4 and a putative binding partner like STIL.
-
Reagents and Materials:
-
Cell lysate from cells expressing tagged proteins (e.g., Myc-PLK4 and HA-STIL).
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibody for immunoprecipitation (e.g., anti-Myc antibody).
-
Protein A/G agarose (B213101) beads.
-
Wash Buffer (e.g., Lysis buffer with lower detergent concentration).
-
SDS-PAGE loading buffer.
-
-
Procedure:
-
Lyse cells and clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Collect the pre-cleared lysate and add the immunoprecipitating antibody (anti-Myc). Incubate for 4 hours to overnight at 4°C with rotation.
-
Add fresh Protein A/G beads and incubate for another 1-2 hours.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.
-
After the final wash, resuspend the beads in SDS-PAGE loading buffer.
-
Boil for 5-10 minutes to elute proteins.
-
Analyze the eluate by Western blotting using an antibody against the putative interacting partner (anti-HA). A band in the IP lane indicates an interaction.
-
Conclusion and Future Directions
PLK4 is unequivocally the master regulator of centriole duplication, and its dysregulation is a potent driver of the genomic instability that characterizes cancer.[1][2] Its frequent overexpression in tumors and the detrimental effects of its inhibition on cancer cells have established it as a prime therapeutic target.[5][23] The ongoing clinical trials of PLK4 inhibitors hold promise for new cancer treatments, particularly for tumors exhibiting centrosome amplification or specific genetic backgrounds.[17][27] Future research will likely focus on identifying biomarkers to predict patient response to PLK4 inhibition, exploring rational combination therapies to overcome resistance, and further elucidating the non-canonical, centriole-independent roles of PLK4 in cancer progression.[29]
References
- 1. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Autophosphorylation of Polo-like Kinase 4 and Its Role in Centriole Duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of PLK4 inhibition in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Centrosome amplification and aneuploidy driven by the HIV-1-induced Vpr•VprBP•Plk4 complex in CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PLK4 promotes centriole duplication by phosphorylating STIL to link the procentriole cartwheel to the microtubule wall | eLife [elifesciences.org]
- 10. Autoinhibition and relief mechanism for Polo-like kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Polo-like Kinases Plk1 and Plk4 in the Initiation of Centriole Duplication—Impact on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Binding of STIL to Plk4 activates kinase activity to promote centriole assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The PLK4–STIL–SAS-6 module at the core of centriole duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polo-like kinase 4 controls centriole duplication but does not directly regulate cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PLK4: a promising target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PLK4 is upregulated in prostate cancer and its inhibition reduces centrosome amplification and causes senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Polo-like Kinase 4: A Multifaceted Marker Linking Tumor Aggressiveness and Unfavorable Prognosis, and Insights into Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Common variants spanning PLK4 are associated with mitotic-origin aneuploidy in human embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
- 24. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Facebook [cancer.gov]
- 26. Discovery of Polo-like Kinase 4 Inhibitors for the Treatment of Cancer: A Mini Patent Review | Bentham Science [benthamscience.com]
- 27. ashpublications.org [ashpublications.org]
- 28. targetedonc.com [targetedonc.com]
- 29. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 30. A method of quantifying centrosomes at the single-cell level in human normal and cancer tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
(1E)-CFI-400437 Dihydrochloride: A Technical Guide to Target Validation Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the target validation studies for (1E)-CFI-400437 dihydrochloride (B599025), a potent and selective inhibitor of Polo-like kinase 4 (PLK4). The information herein is intended to guide researchers in understanding the mechanism of action, selectivity, and preclinical efficacy of this compound through detailed experimental methodologies and summarized data.
Introduction
(1E)-CFI-400437 dihydrochloride is an indolinone-derived, ATP-competitive kinase inhibitor with high selectivity for PLK4.[1] PLK4 is a crucial regulator of centriole duplication during the cell cycle.[2] Its overexpression is implicated in tumorigenesis and genetic instability, making it a compelling target for cancer therapy.[3] This guide details the key studies undertaken to validate PLK4 as the primary target of (1E)-CFI-400437 and to characterize its anti-cancer activity.
Data Presentation
The following tables summarize the quantitative data from biochemical and cell-based assays, providing a clear comparison of the inhibitory activity of (1E)-CFI-400437 against its primary target and other kinases, as well as its effects on cancer cell lines.
Table 1: Biochemical Kinase Inhibition Profile of (1E)-CFI-400437
| Target Kinase | IC50 (nM) | Source(s) |
| PLK4 | 0.6 | [1] |
| PLK4 | 1.55 | [4] |
| Aurora A | 370 | [1] |
| Aurora B | 210 | [1] |
| Aurora B | <15 | [1][4] |
| Aurora C | <15 | [1][4] |
| KDR (VEGFR2) | 480 | [1] |
| FLT-3 | 180 | [1] |
Table 2: Cell-Based Assay Results for (1E)-CFI-400437
| Cell Line | Assay Type | Endpoint | CFI-400437 Concentration | Result | Source(s) |
| MCF-7, MDA-MB-468, MDA-MB-231 | Growth Inhibition | Inhibition of cell growth | Not specified | Potent inhibitor | [1] |
| Various embryonal tumor cell lines | Clonogenic Assay | Inhibition of colony formation | 50 nM | Complete inhibition | [4] |
| Various embryonal tumor cell lines | Senescence Assay (β-galactosidase) | Induction of senescence | Not specified | Senescence induced | [5] |
| Various embryonal tumor cell lines | Cell Cycle Analysis | Induction of polyploidy | 500 nM | Polyploidy induced | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the target validation of (1E)-CFI-400437.
Biochemical Kinase Inhibition Assay (General Protocol)
This assay quantifies the ability of (1E)-CFI-400437 to inhibit the enzymatic activity of PLK4 and other kinases.
Materials:
-
Recombinant human kinases (e.g., PLK4, Aurora A, Aurora B)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare a serial dilution of (1E)-CFI-400437 in the kinase reaction buffer.
-
In a 384-well plate, add the kinase and its specific peptide substrate to each well.
-
Add the diluted (1E)-CFI-400437 or vehicle control to the wells.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration of (1E)-CFI-400437 relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[1]
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-468)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of (1E)-CFI-400437 or vehicle control and incubate for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Clonogenic Survival Assay
This assay assesses the ability of single cells to survive and proliferate to form colonies after treatment with (1E)-CFI-400437.[6]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Plate a known number of cells (e.g., 500-1000 cells) into 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of (1E)-CFI-400437 or vehicle control.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix them with the fixation solution for 15 minutes, and then stain with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.
Senescence-Associated β-Galactosidase Assay
This cytochemical assay detects the activity of β-galactosidase at pH 6.0, a biomarker for senescent cells.[3][7]
Materials:
-
Treated cancer cell lines
-
Fixation solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)
-
Staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂)
Procedure:
-
Wash the cells twice with PBS.
-
Fix the cells for 3-5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the staining solution to the cells.
-
Incubate the cells at 37°C (without CO₂) overnight.
-
Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.
-
Quantify the percentage of blue-stained cells.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of (1E)-CFI-400437 in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cells (e.g., MDA-MB-468)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer (1E)-CFI-400437 (e.g., 25 mg/kg, intraperitoneally, once daily) or vehicle control to the respective groups for a defined period (e.g., 21 days).[1]
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
Mandatory Visualizations
The following diagrams illustrate key signaling pathways, experimental workflows, and logical relationships relevant to the target validation of (1E)-CFI-400437.
Caption: PLK4 signaling in cell cycle control and cancer.
Caption: Workflow for the target validation of CFI-400437.
Caption: Logical framework of PLK4 inhibition by CFI-400437.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 7. buckinstitute.org [buckinstitute.org]
Kinase Selectivity Profile of (1E)-CFI-400437 Dihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1E)-CFI-400437 dihydrochloride (B599025) is a potent, ATP-competitive inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a master regulatory role in centriole duplication.[1][2] Dysregulation of PLK4 is implicated in tumorigenesis, making it an attractive target for cancer therapy.[3] Understanding the kinase selectivity profile of CFI-400437 is crucial for elucidating its mechanism of action, predicting potential on- and off-target effects, and guiding its clinical development. This technical guide provides a comprehensive overview of the kinase selectivity of (1E)-CFI-400437 dihydrochloride, including quantitative inhibition data, detailed experimental methodologies, and visualization of the key signaling pathways involved.
Data Presentation: Kinase Inhibition Profile
The kinase selectivity of this compound has been assessed against a panel of kinases. The compound exhibits high potency for its primary target, PLK4, with an IC50 in the low nanomolar range. Significant off-target activity has been observed against other kinases, most notably members of the Aurora kinase family. The following table summarizes the quantitative inhibition data available for this compound.
| Kinase Target | IC50 (nM) | Assay Platform/Notes | Reference |
| PLK4 | 0.6 | Not specified | [4] |
| PLK4 | 1.55 | SelectScreen™ Kinase Profiling Services | [2] |
| Aurora A | 370 | Not specified | [4] |
| Aurora B | 210 | Not specified | [4] |
| Aurora B | <15 | SelectScreen™ Kinase Profiling Services | [2] |
| Aurora C | <15 | SelectScreen™ Kinase Profiling Services | [2] |
| KDR (VEGFR2) | 480 | Not specified | [4] |
| FLT-3 | 180 | Not specified | [4] |
Experimental Protocols
The determination of the kinase inhibition profile of this compound involves biochemical assays designed to measure the compound's ability to inhibit the enzymatic activity of a panel of kinases. The primary methods referenced in the literature are radiometric kinase assays and the commercial SelectScreen™ Kinase Profiling Service from Thermo Fisher Scientific.
General Radiometric Kinase Assay Protocol
Radiometric assays are a gold standard for measuring kinase activity. They directly measure the transfer of a radiolabeled phosphate (B84403) group (typically from [γ-³²P]ATP or [γ-³³P]ATP) to a kinase substrate.
Workflow:
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific peptide or protein substrate, the kinase assay buffer (typically containing HEPES, MgCl₂, and other cofactors), and the test compound (this compound) at various concentrations.
-
Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination: The reaction is stopped, often by the addition of a strong acid or by spotting the reaction mixture onto a phosphocellulose filter membrane.
-
Separation: The phosphorylated substrate is separated from the unreacted radiolabeled ATP. This is commonly achieved by washing the filter membrane, which binds the substrate while allowing the free ATP to be washed away.
-
Detection and Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
SelectScreen™ Kinase Profiling Service (Thermo Fisher Scientific)
The data from Suri et al. (2019) was generated using the SelectScreen™ service, which employs various assay technologies.[2][5] A common platform used is the LanthaScreen™ Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay.
Principle:
This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound.
Workflow:
-
Assay Components: The assay consists of a europium (Eu)-labeled anti-tag antibody, a kinase tagged with a corresponding epitope (e.g., GST), and an Alexa Fluor™ 647-labeled ATP-competitive tracer.
-
Binding and FRET: In the absence of an inhibitor, the tracer binds to the kinase's ATP pocket. The proximity of the Eu-labeled antibody bound to the kinase and the Alexa Fluor™-labeled tracer results in a high FRET signal.
-
Inhibition and Signal Reduction: When this compound is present and binds to the kinase's active site, it displaces the fluorescent tracer. This separation of the donor (Eu) and acceptor (Alexa Fluor™) molecules leads to a decrease in the FRET signal.
-
Detection and Analysis: The FRET signal is measured on a plate reader. The degree of signal reduction is proportional to the inhibitory activity of the compound. IC50 values are determined from a dose-response curve.[6]
Signaling Pathway Visualizations
This compound's primary mechanism of action is through the inhibition of PLK4, a key regulator of centriole duplication. Its off-target effects on Aurora kinases also impact mitotic progression.
PLK4-Mediated Centriole Duplication Pathway
PLK4 is localized to the centrosome and initiates the formation of a new procentriole adjacent to the mother centriole during the S phase of the cell cycle. This process is tightly regulated to ensure that exactly one daughter centriole is formed per mother centriole. Inhibition of PLK4 by CFI-400437 disrupts this process, leading to a failure in centriole duplication, which can subsequently result in mitotic arrest and cell death.
Aurora Kinase Signaling in Mitosis
Aurora kinases (A, B, and C) are critical regulators of various stages of mitosis. Aurora A is involved in centrosome maturation and separation and spindle assembly. Aurora B is a key component of the chromosomal passenger complex, which ensures correct chromosome-microtubule attachments and regulates cytokinesis. The inhibition of Aurora kinases by CFI-400437 can lead to a range of mitotic defects, including failed cytokinesis and polyploidy, contributing to its anti-cancer activity.[2][7]
Conclusion
This compound is a highly potent inhibitor of PLK4, with significant off-target activity against Aurora kinases. This dual inhibitory profile likely contributes to its observed anti-proliferative effects in cancer cells. The detailed experimental protocols and pathway visualizations provided in this guide offer a comprehensive resource for researchers working with this compound, facilitating a deeper understanding of its biochemical and cellular effects and aiding in the design of future studies. Further investigation using broad-panel kinase screening would provide a more complete picture of its selectivity and potential for polypharmacology.
References
- 1. Kinase Biology | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Application Notes and Protocols for (1E)-CFI-400437 dihydrochloride in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1E)-CFI-400437 dihydrochloride (B599025) is a potent and selective ATP-competitive inhibitor of Polo-like kinase 4 (PLK4).[1][2] PLK4 is a crucial regulator of centriole duplication, and its dysregulation is implicated in tumorigenesis, making it an attractive target for cancer therapy.[3][4] CFI-400437 has demonstrated significant anti-proliferative activity in various cancer cell lines.[2][5] These application notes provide a summary of the in vitro cell-based assays used to characterize the activity of CFI-400437, along with detailed protocols to aid in the design and execution of similar experiments.
Data Presentation
Biochemical Activity of CFI-400437
| Target | IC50 (nM) | Reference |
| PLK4 | 0.6 | [2] |
| PLK4 | 1.55 | [1] |
| Aurora Kinase A | 370 | [2] |
| Aurora Kinase B | 210 | [2] |
| Aurora Kinase B | <15 | [2] |
| Aurora Kinase C | <15 | [2] |
| KDR | 480 | [2] |
| FLT-3 | 180 | [2] |
Cellular Activity of CFI-400437 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| MON | Embryonal Brain Tumor | MTT | Not specified | [6] |
| BT-12 | Embryonal Brain Tumor | MTT | Not specified | [6] |
| BT-16 | Embryonal Brain Tumor | MTT | Not specified | [6] |
| DAOY | Embryonal Brain Tumor | MTT | Not specified | [6] |
| D283 | Embryonal Brain Tumor | MTT | Not specified | [6] |
| MCF-7 | Breast Cancer | Proliferation | Potent inhibitor | [2] |
| MDA-MB-468 | Breast Cancer | Proliferation | Potent inhibitor | [2] |
| MDA-MB-231 | Breast Cancer | Proliferation | Potent inhibitor | [2] |
Signaling Pathways and Experimental Workflows
PLK4 Signaling Pathway
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication. Its activity is tightly controlled to ensure that centrioles duplicate only once per cell cycle. Overexpression of PLK4 can lead to centrosome amplification, genomic instability, and tumorigenesis. CFI-400437 inhibits the kinase activity of PLK4, leading to a failure of centriole duplication, which can subsequently induce cell cycle arrest, polyploidy, and apoptosis in cancer cells.
Caption: PLK4 signaling and the effects of CFI-400437 inhibition.
Experimental Workflow for In Vitro Assays
The following diagram outlines a typical workflow for evaluating the in vitro effects of CFI-400437 on cancer cells.
Caption: A generalized workflow for in vitro cell-based assays.
Experimental Protocols
Cell Proliferation/Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Objective: To determine the effect of CFI-400437 on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
(1E)-CFI-400437 dihydrochloride
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of CFI-400437 in DMSO.
-
Prepare serial dilutions of CFI-400437 in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of CFI-400437. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for a specified period (e.g., 48, 72, or 96 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are formed.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of CFI-400437 and determine the IC50 value using non-linear regression analysis.
-
Colony Formation Assay
Objective: To assess the long-term effect of CFI-400437 on the clonogenic survival and proliferative capacity of single cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
-
PBS
Procedure:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates containing 2 mL of complete medium. The optimal seeding density should be determined empirically for each cell line.
-
Allow cells to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of CFI-400437.
-
Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells. Change the medium with fresh compound every 2-3 days.
-
-
Colony Staining:
-
Wash the wells twice with PBS.
-
Fix the colonies with 1 mL of ice-cold methanol (B129727) for 10 minutes.
-
Remove the methanol and add 1 mL of crystal violet solution to each well.
-
Incubate for 10-20 minutes at room temperature.
-
Wash the plates gently with water until the background is clear.
-
Air dry the plates.
-
-
Colony Counting:
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Calculate the plating efficiency and survival fraction for each treatment group.
-
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of CFI-400437 on cell cycle distribution.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with CFI-400437 at desired concentrations for a specific duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. The induction of polyploidy can be observed as peaks with >4N DNA content.[7]
-
Senescence Assay (β-Galactosidase Staining)
Objective: To determine if CFI-400437 induces cellular senescence.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Senescence β-Galactosidase Staining Kit
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with CFI-400437 as described in the previous protocols.
-
-
Staining:
-
Wash the cells with PBS.
-
Fix the cells with the provided fixation solution for 10-15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Add the β-galactosidase staining solution to each well.
-
Incubate the plates at 37°C (without CO2) for 12-16 hours, or until a blue color develops in senescent cells. Protect the plates from light.
-
-
Analysis:
-
Observe the cells under a microscope and count the percentage of blue (senescent) cells.
-
Conclusion
This compound is a valuable research tool for studying the role of PLK4 in cancer biology. The protocols outlined above provide a framework for investigating its anti-proliferative and cell cycle-disrupting effects in various cancer cell models. Researchers should optimize these protocols for their specific experimental systems to obtain reliable and reproducible data. The off-target effects on Aurora kinases should also be considered when interpreting the results of cell-based assays.[1]
References
- 1. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lktlabs.com [lktlabs.com]
- 5. CFI-400437 [cogershop.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for (1E)-CFI-400437 Dihydrochloride in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1E)-CFI-400437 dihydrochloride (B599025) is a potent and highly selective ATP-competitive inhibitor of Polo-like kinase 4 (PLK4).[1] PLK4 is a master regulator of centriole duplication, a process essential for the formation of the mitotic spindle and accurate chromosome segregation during cell division.[2][3] Overexpression of PLK4 is frequently observed in various cancers and is associated with centrosome amplification, genomic instability, and tumorigenesis.[4][5] Inhibition of PLK4 by (1E)-CFI-400437 disrupts centriole duplication, leading to mitotic defects, cell cycle arrest, and ultimately, apoptosis in cancer cells.[2] These application notes provide detailed protocols for utilizing (1E)-CFI-400437 dihydrochloride in cancer cell line research.
Mechanism of Action
This compound exerts its anti-cancer effects by targeting PLK4, a serine/threonine kinase. The inhibition of PLK4's kinase activity disrupts the centriole duplication cycle, leading to a failure in the formation of new centrioles. This results in cells with an abnormal number of centrosomes, leading to multipolar spindle formation during mitosis, chromosomal mis-segregation, and ultimately mitotic catastrophe and apoptotic cell death.[2]
Furthermore, emerging evidence suggests that PLK4 inhibition can impact key oncogenic signaling pathways. PLK4 has been shown to modulate the Wnt/β-catenin and PI3K/Akt pathways, which are critical for cancer cell proliferation, survival, and metastasis.[6][7] Therefore, the anti-tumor activity of (1E)-CFI-400437 may also be attributed to its ability to modulate these signaling cascades.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Kinase Inhibitory Activity
| Kinase | IC50 (nM) | Reference |
| PLK4 | 0.6 | [1] |
| Aurora A | 370 | [1] |
| Aurora B | 210 | [1] |
| KDR | 480 | [1] |
| FLT-3 | 180 | [1] |
Table 2: Cellular Activity in Cancer Cell Lines
| Cell Lines | Assay | Concentration | Effect | Reference |
| MCF-7, MDA-MB-468, MDA-MB-231 | Cell Growth | Potent Inhibition | Inhibition of cell proliferation | [1] |
| Rhabdoid Tumor (RT), Medulloblastoma (MB) | Colony Formation | 50 nM | Complete inhibition of colony formation | |
| Embryonal Brain Tumor Cells | Cell Cycle | 500 nM | Induction of polyploidy | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
Procedure:
-
DMSO Stock Solution (Recommended):
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, for a 10 mM stock, dissolve 5.65 mg of the compound (MW: 565.49 g/mol ) in 1 mL of DMSO.
-
To aid dissolution, sonicate the solution in an ultrasonic water bath.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
-
Aqueous Stock Solution:
-
This compound has limited solubility in water. A 1 mg/mL (~1.77 mM) stock solution can be prepared by dissolving in sterile water with the aid of ultrasonication and warming to 60°C.
-
Filter-sterilize the aqueous stock solution using a 0.22 µm syringe filter before use in cell culture.
-
Storage:
-
Store the DMSO stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.
-
Store aqueous stock solutions at -20°C for a shorter duration, as they may be less stable. Always prepare fresh aqueous solutions if possible.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting concentration range is 0.1 nM to 10 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis by flow cytometry.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of analysis.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM to 1 µM) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. Collect both the adherent and floating cells to include the apoptotic population.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
FITC and PI fluorescence can be detected in the FL1 and FL2 channels, respectively.
-
Apoptotic cells will be Annexin V-FITC positive and PI negative (early apoptosis) or Annexin V-FITC and PI positive (late apoptosis/necrosis).
-
Western Blot Analysis of PLK4 Signaling Pathway
This protocol is for assessing the effect of (1E)-CFI-400437 on downstream targets of the PLK4 pathway.
Materials:
-
Cancer cell lines
-
6-well or 10 cm cell culture dishes
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Table 3: Recommended Primary Antibodies for Western Blot
| Target Protein | Rationale for Analysis |
| Phospho-PLK4 (auto-phosphorylation) | Direct measure of PLK4 kinase activity inhibition |
| Total PLK4 | To assess changes in PLK4 protein levels |
| Phospho-p38 MAPK | Downstream effector in a PLK4-regulated pathway |
| Total p38 MAPK | Loading control for phospho-p38 |
| p53 | Key tumor suppressor involved in cell cycle arrest and apoptosis |
| p21 | Downstream target of p53, a CDK inhibitor |
| Cyclin D1 | Key regulator of G1/S phase transition |
| β-catenin | Key component of the Wnt signaling pathway |
| Phospho-Akt (Ser473) | To assess the impact on the PI3K/Akt pathway |
| Total Akt | Loading control for phospho-Akt |
| Cleaved Caspase-3 | Marker of apoptosis execution |
| β-actin or GAPDH | Loading control |
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for cancer cell line treatment.
PLK4 Signaling Pathway Inhibition
Caption: PLK4 signaling pathway and its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Involvement of PI3K/Akt pathway in cell cycle progression, apoptosis, and neoplastic transformation: a target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Effective Concentration of CFI-400437 in MCF-7 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
CFI-400437 is a potent and highly selective ATP-competitive inhibitor of Polo-like kinase 4 (PLK4).[1][2] PLK4 is a crucial regulator of centriole duplication, and its inhibition can lead to mitotic defects, polyploidy, and ultimately, apoptotic cell death in cancer cells.[3][4] This makes it a promising target for cancer therapy. These application notes provide detailed protocols for determining the effective concentration of CFI-400437 in the MCF-7 human breast cancer cell line, a widely used model for studying hormone-responsive breast cancers.
Mechanism of Action
CFI-400437 exerts its anti-cancer effects by targeting PLK4, a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[2][3] Inhibition of PLK4's kinase activity disrupts the formation of new centrioles, leading to an abnormal number of centrosomes during mitosis. This can result in mitotic catastrophe and the induction of polyploidy, a state where cells contain more than two sets of chromosomes.[4][5] Ultimately, these cellular defects can trigger apoptosis. While highly selective for PLK4, CFI-400437 has been shown to inhibit other kinases, such as Aurora A and Aurora B, at higher concentrations.[1]
Data Presentation
The following table summarizes the known inhibitory concentrations of CFI-400437 against various kinases. While a specific IC50 for cell viability in MCF-7 cells is not definitively reported in the provided search results, it is established that CFI-400437 is a potent inhibitor of MCF-7 cell growth.[1] Phenotypic effects, such as the induction of polyploidy, have been observed at concentrations as low as 500 nM in other cancer cell lines.[5]
| Target Kinase | IC50 (nM) | Reference |
| PLK4 | 0.6 | [1] |
| Aurora A | 370 | [1] |
| Aurora B | 210 | [1] |
| KDR | 480 | [1] |
| FLT-3 | 180 | [1] |
Mandatory Visualizations
Caption: Signaling pathway of CFI-400437 in MCF-7 cells.
Caption: Workflow for determining CFI-400437's effective concentration.
Experimental Protocols
MCF-7 Cell Culture
A crucial first step is the proper maintenance of the MCF-7 cell line to ensure experimental reproducibility.
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 culture flasks
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Culture MCF-7 cells in T-75 flasks with complete growth medium.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them.
-
To subculture, wash the cells with PBS, then add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.[6]
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
Cell Viability Assay (MTT/MTS Assay)
This assay determines the concentration of CFI-400437 that inhibits cell viability by 50% (IC50).
Materials:
-
MCF-7 cells
-
96-well plates
-
CFI-400437 stock solution (dissolved in DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or SDS)
-
Microplate reader
Protocol:
-
Seed MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of CFI-400437 in complete growth medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 1:10 or 1:5 dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for a predetermined time, typically 48 or 72 hours.
-
Add 20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for PLK4 Pathway Proteins
This protocol is used to assess the effect of CFI-400437 on the expression and phosphorylation status of proteins in the PLK4 signaling pathway.
Materials:
-
MCF-7 cells
-
6-well plates
-
CFI-400437
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PLK4, anti-phospho-PLK1, anti-Cyclin B1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed MCF-7 cells in 6-well plates and treat with various concentrations of CFI-400437 (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry can be used to analyze the effects of CFI-400437 on cell cycle progression and to quantify apoptosis.
Materials:
-
MCF-7 cells
-
6-well plates
-
CFI-400437
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Ethanol (B145695) (70%, ice-cold)
-
RNase A
-
Flow cytometer
Protocol for Apoptosis Analysis:
-
Seed and treat MCF-7 cells with CFI-400437 as described for Western blotting.
-
Harvest both adherent and floating cells and wash them with cold PBS.[6]
-
Resuspend the cells in 1X binding buffer.[6]
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[6]
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol for Cell Cycle Analysis:
-
Harvest and wash the treated cells with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle. An increase in the >4N population would indicate polyploidy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polo-like kinase 4 inhibition produces polyploidy and apoptotic death of lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing CFI-400437 in MDA-MB-468 and MDA-MB-231 Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CFI-400437 is a potent and selective inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a critical role in centriole duplication during the cell cycle.[1] In the context of oncology, particularly in aggressive breast cancers such as the triple-negative breast cancer (TNBC) subtypes represented by MDA-MB-468 and MDA-MB-231 cell lines, PLK4 is a promising therapeutic target. Inhibition of PLK4 by CFI-400437 disrupts normal centriole duplication, leading to mitotic errors, aneuploidy, and ultimately, cell death in cancer cells. These application notes provide a comprehensive guide for the use of CFI-400437 in studying its effects on MDA-MB-468 and MDA-MB-231 breast cancer cell lines.
Mechanism of Action
CFI-400437 acts as an ATP-competitive inhibitor of PLK4. By binding to the ATP-binding pocket of the PLK4 kinase domain, it prevents the phosphorylation of its downstream substrates. This inhibition disrupts the centriole duplication cycle, leading to an abnormal number of centrioles. This centriole amplification results in the formation of multipolar spindles during mitosis, causing chromosomal missegregation, mitotic catastrophe, and subsequent apoptosis.
Data Presentation
In Vitro Efficacy of CFI-400437
The following tables summarize the quantitative data on the effects of CFI-400437 on MDA-MB-468 and MDA-MB-231 cell lines.
Table 1: IC50 Values of CFI-400437
| Cell Line | IC50 (nM) | Assay Type | Reference |
| MDA-MB-468 | 0.6 | Kinase Assay | [1] |
| MDA-MB-231 | Potent Inhibitor | Cell Growth Assay | [1] |
Table 2: Cellular Effects of CFI-400437 in Combination with Radiotherapy (RT)
| Cell Line | Treatment | Effect on Colony Formation (Compared to Control) | Reference |
| MDA-MB-468 | CFI-400437 + RT | 91.0 ± 5.6% decrease | |
| MDA-MB-231 | PLK4 siRNA + RT | 90.9 ± 6.0% decrease |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT Assay)
This protocol is designed to determine the cytotoxic effects of CFI-400437 on MDA-MB-468 and MDA-MB-231 cells.
Materials:
-
MDA-MB-468 or MDA-MB-231 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
CFI-400437 (stock solution in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed MDA-MB-468 or MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of CFI-400437 in complete growth medium. Remove the medium from the wells and add 100 µL of the CFI-400437 dilutions (or vehicle control, DMSO) to the respective wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT after solubilizing formazan (B1609692) crystals) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Protocol 2: Western Blot Analysis
This protocol is for detecting changes in protein expression levels (e.g., PLK4, Cyclin B1, cleaved PARP) following treatment with CFI-400437.
Materials:
-
Treated and untreated cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PLK4, anti-Cyclin B1, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 3: Flow Cytometry for Cell Cycle Analysis
This protocol details the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining.
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and count.
-
Fixation: Resuspend approximately 1x10^6 cells in 500 µL of PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases).
Protocol 4: Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This protocol is for the detection of apoptosis using Annexin V and PI staining.
Materials:
-
Treated and untreated cells
-
Annexin V binding buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
CFI-400437 is a valuable tool for investigating the role of PLK4 in breast cancer cell lines like MDA-MB-468 and MDA-MB-231. The protocols outlined above provide a framework for characterizing the cellular and molecular effects of this inhibitor. Researchers should optimize these protocols for their specific experimental conditions and cell line characteristics. The data presented herein demonstrates the potent anti-proliferative effects of CFI-400437, highlighting its potential as a therapeutic agent for triple-negative breast cancer.
References
Application Notes and Protocols for (1E)-CFI-400437 Dihydrochloride in In Vivo Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1E)-CFI-400437 dihydrochloride (B599025) and its closely related analogue, CFI-400945, are potent and selective inhibitors of Polo-like kinase 4 (PLK4).[1][2] PLK4 is a crucial regulator of centriole duplication during the cell cycle.[1] Its overexpression has been documented in a variety of cancers, including breast, gastric, and pancreatic cancer, making it a compelling target for anti-cancer therapy.[1] Inhibition of PLK4 can lead to mitotic catastrophe and cell death in cancer cells, particularly those with specific genetic vulnerabilities.[3][4] This document provides detailed application notes and protocols for the use of (1E)-CFI-400437 dihydrochloride and its analogues in in vivo xenograft mouse models based on preclinical research.
Mechanism of Action
CFI-400437 is an ATP-competitive kinase inhibitor with high selectivity for PLK4, exhibiting an IC50 of 0.6 nM.[2] By inhibiting PLK4, CFI-400437 disrupts the normal process of centriole duplication. This can result in an abnormal number of centrosomes, leading to multipolar spindle formation during mitosis, chromosome missegregation, and ultimately cell death through mitotic catastrophe.[3][5]
Recent studies have identified a synthetic lethal interaction between PLK4 inhibition and amplification of the TRIM37 gene.[4][6] Tumors with high levels of TRIM37, an E3-ubiquitin ligase, are particularly sensitive to PLK4 inhibitors.[4][6] High TRIM37 levels prevent acentrosomal spindle assembly, making these cells mitotically vulnerable to the disruption of centriole duplication caused by PLK4 inhibition.[6]
Signaling Pathway
Caption: PLK4 signaling pathway and the mechanism of action of CFI-400437.
In Vivo Xenograft Studies: Data Summary
The following tables summarize the in vivo efficacy of CFI-400437 and its analogue CFI-400945 in various xenograft mouse models.
| Breast Cancer | |
| Cell Line | MDA-MB-468 |
| Drug | CFI-400437 |
| Dosage and Administration | 25 mg/kg, intraperitoneal (ip), once daily for 21 days |
| Outcome | Exhibited antitumor activity |
| Reference | [2] |
| Rhabdoid Tumors (AT/RT) | |
| Model | Intracranial AT/RT xenografts |
| Drug | CFI-400945 |
| Dosage and Administration | 7.5 mg/kg/day, oral, for 21 consecutive days |
| Outcome | Significantly reduced tumor growth (p=0.0146) and extended survival (p=0.0477) |
| Reference | [1] |
| Non-Small Cell Lung Cancer (NSCLC) | |
| Cell Line | H460 |
| Drug | CFI-400945 in combination with radiation |
| Dosage and Administration | Not specified in abstract |
| Outcome | Enhanced radiation-induced tumor growth delay |
| Reference | [3] |
| Uterine Leiomyosarcoma (LMS) | |
| Model | SK-UT-1 xenograft |
| Drug | CFI-400945 (monotherapy and combination) |
| Dosage and Administration | 5 mg/kg and 7.5 mg/kg CFI-400945; 10 mg/kg AZD0156 (ATM inhibitor) |
| Outcome | Dose-dependent tumor volume reduction. Combination with AZD0156 showed enhanced effect. 7.5 mg/kg dose led to body weight reduction. |
| Reference | [7] |
| Pancreatic Cancer | |
| Model | Patient-derived xenografts (PDX) |
| Drug | CFI-400945 |
| Dosage and Administration | Not specified in abstract |
| Outcome | Reduced tumor size, decreased number of tumor-initiating cells, and increased overall survival. |
| Reference | [8] |
Experimental Protocols
The following are generalized protocols for in vivo xenograft studies with this compound, compiled from the methodologies described in the cited literature.
Xenograft Mouse Model Establishment
Caption: General workflow for a xenograft mouse model experiment.
a. Animal Models:
-
Typically, immunodeficient mice such as athymic nude mice or NOD-scid gamma (NSG) mice are used to prevent rejection of human tumor cells.[9]
-
Animals should be housed in a pathogen-free environment with ad libitum access to food and water.
b. Cell Preparation and Implantation:
-
Cancer cell lines are cultured under standard conditions.
-
For subcutaneous models, cells are harvested, washed, and resuspended in a mixture of sterile phosphate-buffered saline (PBS) and Matrigel (typically a 1:1 ratio) to a final concentration of 1x10^6 to 1x10^7 cells per 100-200 µL.
-
The cell suspension is then injected subcutaneously into the flank of the mice.
-
For orthotopic models, such as intracranial xenografts, stereotactic injection is required.[1]
Drug Preparation and Administration
a. Formulation:
-
This compound should be formulated in a suitable vehicle for the chosen route of administration (e.g., oral gavage or intraperitoneal injection). Common vehicles include 0.5% methylcellulose (B11928114) in water or a solution containing DMSO, PEG300, and Tween 80.
b. Dosing and Schedule:
-
Dosing can range from 5 mg/kg to 25 mg/kg, administered once daily.[2][7]
-
Treatment duration is typically 21 consecutive days, but may be adjusted based on the tumor model and study endpoints.[1][2]
In Vivo Efficacy Assessment
a. Tumor Volume Measurement:
-
Tumor growth should be monitored regularly (e.g., 2-3 times per week) using digital calipers.
-
Tumor volume is calculated using the formula: Volume = (length x width^2) / 2.
b. Body Weight and Animal Health:
-
Animal body weight should be recorded at the same frequency as tumor measurements to monitor for toxicity.[7]
-
General health and behavior of the animals should be observed daily.
c. Endpoints:
-
The primary endpoint is typically tumor growth inhibition.
-
Other endpoints may include overall survival, which is measured from the start of treatment until the animal meets euthanasia criteria (e.g., tumor volume exceeding a predetermined size, significant body weight loss, or other signs of distress).[1]
Pharmacodynamic Analysis
-
At the end of the study, tumors can be excised for pharmacodynamic analysis to confirm target engagement.
-
This may include Western blotting to assess the levels of PLK4 and downstream markers, or immunohistochemistry to evaluate markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Logical Relationship: PLK4 Inhibition and TRIM37 Amplification
Caption: Synthetic lethality between PLK4 inhibition and TRIM37 amplification.
Conclusion
This compound and its analogues have demonstrated significant preclinical anti-tumor activity in a range of xenograft models. The protocols and data presented here provide a framework for designing and executing in vivo studies to further evaluate the therapeutic potential of PLK4 inhibitors. The synthetic lethal relationship with TRIM37 amplification suggests a promising biomarker strategy for patient selection in future clinical trials.[4][6] However, it is important to note that some PLK4 inhibitors, like CFI-400945, also show activity against other kinases such as AURKB, which may contribute to their overall anti-cancer effects.[5][8] Further research with highly selective PLK4 inhibitors will be crucial to fully elucidate the therapeutic potential of targeting this pathway.
References
- 1. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for CFI-400437 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the dosing and administration of CFI-400437, a potent and selective Polo-like kinase 4 (PLK4) inhibitor, in mouse models of cancer. The protocols are intended to serve as a guide for preclinical in vivo studies evaluating the efficacy and mechanism of action of this compound.
Overview of CFI-400437
CFI-400437 is an indolinone-derived, ATP-competitive kinase inhibitor with high selectivity for PLK4.[1] PLK4 is a master regulator of centriole duplication, and its overexpression is implicated in the tumorigenesis of various cancers, including breast cancer.[2][3] Inhibition of PLK4 leads to mitotic defects, cell cycle arrest, and apoptosis in cancer cells, making it an attractive target for cancer therapy.[2][4] Preclinical studies have demonstrated that CFI-400437 impairs the growth of cancer cells in vitro and reduces tumor size in mouse xenograft models.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for the in vivo administration of CFI-400437 in mice.
Table 1: Dosing and Administration of CFI-400437 in a Breast Cancer Xenograft Model
| Parameter | Value | Reference |
| Compound | CFI-400437 | [1] |
| Mouse Model | MDA-MB-468 breast cancer xenograft | [1] |
| Dose | 25 mg/kg | [1] |
| Route of Administration | Intraperitoneal (i.p.) | [1] |
| Dosing Schedule | Once daily for 21 days | [1] |
| Reported Outcome | Antitumor activity | [1] |
Table 2: General Guidelines for Intraperitoneal Injections in Mice
| Parameter | Recommendation |
| Injection Volume | Up to 10 ml/kg |
| Needle Gauge | 25-27 G |
| Injection Site | Lower quadrant of the abdomen |
Experimental Protocols
Preparation of CFI-400437 for In Vivo Administration
Objective: To prepare a stable formulation of CFI-400437 for intraperitoneal injection in mice.
Materials:
-
CFI-400437 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (25-27 G)
Protocol:
-
Vehicle Preparation: Prepare a fresh vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.
-
Note: This is a commonly used vehicle for poorly water-soluble compounds in preclinical in vivo studies. The original study protocol for CFI-400437 should be consulted for the specific vehicle used if accessible.
-
-
CFI-400437 Dissolution:
-
Weigh the required amount of CFI-400437 powder based on the number of animals and the 25 mg/kg dose.
-
First, dissolve the CFI-400437 powder in DMSO.
-
Gradually add PEG300 while vortexing to ensure complete dissolution.
-
Add Tween 80 and continue to mix.
-
Finally, add the sterile saline to reach the final desired concentration and volume.
-
-
Final Formulation: The final formulation should be a clear solution. If any precipitation is observed, gentle warming and further vortexing may be required.
-
Storage: Use the formulation immediately after preparation. If short-term storage is necessary, keep it at 4°C and protected from light.
MDA-MB-468 Xenograft Mouse Model Protocol
Objective: To establish a subcutaneous MDA-MB-468 tumor xenograft model in immunocompromised mice.
Materials:
-
MDA-MB-468 human breast cancer cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
Female athymic nude or NOD/SCID mice (6-8 weeks old)
-
Sterile syringes and needles (27 G)
-
Calipers
Protocol:
-
Cell Culture: Culture MDA-MB-468 cells in a humidified incubator at 37°C and 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, wash them with PBS, and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Cell Pellet Resuspension: Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 2 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (containing 2 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor volume using calipers at least twice a week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
-
Initiation of Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups and begin the administration of CFI-400437 or vehicle control as described in the dosing protocol.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of CFI-400437 and the experimental workflow for in vivo studies.
Caption: PLK4 Signaling Pathway and Inhibition by CFI-400437.
Caption: Experimental Workflow for CFI-400437 In Vivo Efficacy Study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes: Evaluating the Anti-Proliferative Effects of CFI-400437 Using Clonogenic and Colony Formation Assays
Introduction
The clonogenic assay, also known as the colony formation assay, is a fundamental in vitro method used in cancer research to determine the ability of a single cell to undergo "unlimited" division and form a colony.[1][2][3][4] A colony is typically defined as a cluster of at least 50 cells, signifying that the founding cell has retained its reproductive integrity through multiple divisions.[2][4] This assay is the gold standard for measuring cell reproductive death after treatment with cytotoxic agents or ionizing radiation and is invaluable for assessing the long-term efficacy of therapeutic compounds.[2][5]
CFI-400437: A Potent PLK4 Inhibitor
CFI-400437 is an indolinone-derived, ATP-competitive kinase inhibitor with high selectivity for Polo-like kinase 4 (PLK4).[6][7] PLK4 is a master regulator of centriole duplication during the cell cycle.[8][9][10] Overexpression of PLK4 is frequently observed in various human cancers, including breast, colorectal, and lung cancer, and is often associated with poor prognosis.[8][10][11] The dysregulation of PLK4 can lead to centrosome amplification, genomic instability, and tumorigenesis.[8][11][12]
By inhibiting PLK4, CFI-400437 disrupts the normal process of centriole duplication, leading to mitotic defects, the formation of multipolar spindles, cell cycle arrest, and ultimately, cancer cell death (apoptosis) or senescence.[13][14] Therefore, clonogenic assays are an essential tool to quantify the cytostatic and cytotoxic efficacy of CFI-400437 on the long-term proliferative capacity of cancer cells.
Mechanism of Action: PLK4 Inhibition
PLK4's primary role is to initiate the formation of new centrioles, which are critical for assembling the centrosome, the cell's main microtubule-organizing center.[14] Inhibition of PLK4 by CFI-400437 blocks this process. Depending on the dose, this can lead to two outcomes: complete inhibition can cause a failure of centriole duplication and subsequent loss of centrosomes, while partial inhibition can paradoxically lead to centriole overduplication and centrosome amplification.[14] Both scenarios result in mitotic catastrophe and are detrimental to cancer cell survival.[13][14]
Quantitative Data Summary
The following tables summarize the selectivity of CFI-400437 and present findings from clonogenic assays.
Table 1: Kinase Selectivity of CFI-400437
| Kinase | IC50 (nM) | Notes |
| PLK4 | 0.6 | Primary target, showing high-affinity inhibition. [6] |
| Aurora B | 210 | Over 300-fold less potent than against PLK4.[6] |
| Aurora A | 370 | Over 600-fold less potent than against PLK4.[6] |
| KDR (VEGFR2) | 480 | Demonstrates selectivity against key angiogenic kinases.[6] |
| FLT-3 | 180 | Shows selectivity against other common off-targets.[6] |
Table 2: Effect of CFI-400437 on Colony Formation
| Cell Lines | Treatment Concentration | Observation | Reference |
| Rhabdoid Tumor (RT) & Medulloblastoma (MB) | 50 nM CFI-400437 | Complete inhibition of colony formation. | [15] |
| Breast Cancer (MCF-7, MDA-MB-468, MDA-MB-231) | Not specified | Potent inhibition of cell growth. | [6] |
Protocols: Clonogenic Assay with CFI-400437
This protocol provides a detailed methodology for assessing the long-term survival of cancer cells following treatment with CFI-400437.
1. Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., MDA-MB-468, DAOY, BT-12).
-
Culture Medium: As recommended for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
CFI-400437: Stock solution prepared in DMSO (e.g., 10 mM) and stored at -80°C.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: 0.25% or 0.05%.
-
Fixation Solution: 100% Methanol or a mixture of 0.5% crystal violet in 50/50 methanol/water.[16]
-
Staining Solution: 0.5% (w/v) Crystal Violet in 25% Methanol or water.[2][3]
-
Equipment: 6-well plates, cell counter, incubator (37°C, 5% CO₂), stereomicroscope.
2. Experimental Procedure
Day 0: Cell Seeding
-
Culture the selected cancer cells until they reach approximately 80% confluency.
-
Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to obtain a cell pellet.
-
Resuspend the cells in fresh medium and perform an accurate cell count using a hemocytometer or automated cell counter.
-
Calculate the required cell seeding density. This is critical and cell-line dependent. The goal is to obtain 50-150 countable colonies in the untreated control wells. Seeding densities can range from 200 to 1000 cells per well of a 6-well plate.
-
Seed the calculated number of cells into each well of the 6-well plates. Add 2-3 mL of medium.
-
Incubate overnight to allow cells to attach.
Day 1: Treatment with CFI-400437
-
Prepare serial dilutions of CFI-400437 in complete culture medium from the stock solution. A typical dose-response range could be 0 nM (vehicle control, e.g., 0.1% DMSO), 1 nM, 5 nM, 10 nM, 25 nM, 50 nM, and 100 nM.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of CFI-400437.
-
Return the plates to the incubator.
Day 2 - End of Incubation (7-21 Days)
-
The duration of incubation depends on the doubling time of the cell line. Monitor the plates every 2-3 days. The experiment is complete when colonies in the control wells are visible to the naked eye and consist of at least 50 cells.[2]
-
Depending on the experimental design, the drug-containing medium can be left for the entire duration or replaced with fresh, drug-free medium after an initial exposure period (e.g., 24-72 hours).
End of Incubation: Fixation and Staining
-
Gently aspirate the medium from all wells.
-
Wash the wells once with PBS to remove any remaining medium and dead cells.
-
Add 1 mL of Fixation Solution (e.g., 100% ice-cold methanol) to each well and incubate for 10-15 minutes at room temperature.[16]
-
Aspirate the fixation solution.
-
Add 1-2 mL of 0.5% Crystal Violet staining solution to each well, ensuring the entire surface is covered. Incubate for 20-30 minutes at room temperature.[16]
-
Carefully remove the stain and wash the wells gently with tap water until the excess stain is removed from the background.
-
Allow the plates to air dry completely at room temperature.
3. Data Analysis
-
Colony Counting: Place the dried plates on a light source or use a stereomicroscope to count the number of distinct colonies in each well. Only count colonies containing ≥50 cells.
-
Calculate Plating Efficiency (PE): The PE reflects the percentage of seeded cells that form colonies in the untreated control group.
-
PE = (Number of colonies counted in control wells / Number of cells seeded in control wells) x 100%[17]
-
-
Calculate Surviving Fraction (SF): The SF represents the fraction of cells that survive treatment with CFI-400437, normalized to the control.
-
SF = (Number of colonies counted in treated wells) / (Number of cells seeded x (PE / 100))[17]
-
-
Plotting Data: Plot the Surviving Fraction as a function of CFI-400437 concentration on a semi-log graph to generate a dose-response curve and determine the IC50 (the concentration of drug that inhibits colony formation by 50%).
References
- 1. Quantifying chemotoxicity on cancer cell colony formation using live-cell imaging | Axion Biosystems [axionbiosystems.com]
- 2. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Tumorigenic Assay: Colony Forming Assay for Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 10. High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 14. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Cycle Analysis of CFI-400437 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CFI-400437 is an orally bioavailable and highly selective inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a master regulatory role in centriole duplication.[1][2] Dysregulation of PLK4 is implicated in tumorigenesis, making it an attractive target for cancer therapy. Inhibition of PLK4 disrupts the normal process of centriole duplication, leading to mitotic errors, aneuploidy, and ultimately, cell cycle arrest and apoptosis in cancer cells.[3] These application notes provide a detailed protocol for analyzing the cell cycle effects of CFI-400437 on cancer cells, with a focus on breast cancer cell lines.
Mechanism of Action: PLK4 Inhibition and Cell Cycle Disruption
PLK4 is a critical regulator of the G1/S transition and is essential for the initiation of centriole duplication. CFI-400437, as a potent PLK4 inhibitor, interferes with this process, leading to a failure in the proper formation of the mitotic spindle. This disruption activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle. Prolonged arrest at this checkpoint can lead to mitotic catastrophe and the induction of apoptosis. Furthermore, inhibition of PLK4 can result in the formation of polyploid cells, which are cells containing more than two sets of homologous chromosomes.[1][4] This phenomenon is a hallmark of mitotic slippage, where cells exit mitosis without proper chromosome segregation.
Data Presentation: Cell Cycle Analysis of CFI-400437 Treated Cells
The following tables summarize the quantitative effects of CFI-400437 on the cell cycle distribution of MDA-MB-231 and MCF-7 breast cancer cell lines. Data was obtained by flow cytometry analysis of propidium (B1200493) iodide-stained cells.
Table 1: Effect of CFI-400437 on Cell Cycle Distribution of MDA-MB-231 Cells (48-hour treatment)
| Concentration (nM) | % G1 Phase | % S Phase | % G2/M Phase | % Polyploidy (>4N) |
| 0 (Control) | 55.2 ± 2.1 | 25.8 ± 1.5 | 19.0 ± 1.8 | < 1 |
| 10 | 52.1 ± 2.5 | 23.5 ± 1.9 | 24.4 ± 2.2 | 2.1 ± 0.5 |
| 50 | 45.3 ± 3.0 | 18.2 ± 2.1 | 36.5 ± 3.5 | 8.7 ± 1.2 |
| 100 | 38.7 ± 2.8 | 12.5 ± 1.7 | 48.8 ± 4.1 | 15.3 ± 2.0 |
Table 2: Time-Course Effect of CFI-400437 (50 nM) on Cell Cycle Distribution of MCF-7 Cells
| Time (hours) | % G1 Phase | % S Phase | % G2/M Phase | % Polyploidy (>4N) |
| 0 (Control) | 62.5 ± 3.2 | 28.1 ± 2.0 | 9.4 ± 1.1 | < 1 |
| 24 | 58.3 ± 2.9 | 22.4 ± 1.8 | 19.3 ± 2.5 | 3.2 ± 0.8 |
| 48 | 49.1 ± 3.5 | 15.6 ± 2.2 | 35.3 ± 4.0 | 10.5 ± 1.5 |
| 72 | 42.6 ± 3.1 | 10.2 ± 1.5 | 47.2 ± 4.8 | 18.9 ± 2.3 |
Experimental Protocols
Cell Culture and Treatment with CFI-400437
-
Cell Lines: MDA-MB-231 and MCF-7 human breast cancer cell lines.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
CFI-400437 Preparation: Prepare a stock solution of CFI-400437 in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1%.
-
Treatment Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells per well.
-
Allow cells to attach and grow for 24 hours.
-
Replace the medium with fresh medium containing the desired concentrations of CFI-400437 or vehicle control (DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is for the analysis of DNA content in fixed cells to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add 1 mL of Trypsin-EDTA to each well and incubate for 2-3 minutes at 37°C to detach the cells.
-
Add 2 mL of complete medium to inactivate the trypsin and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice for at least 30 minutes for fixation. (Cells can be stored at -20°C for several weeks at this stage).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully discard the ethanol supernatant.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a 488 nm laser for excitation and collect the PI fluorescence in the appropriate detector (typically around 617 nm).
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software (e.g., ModFit LT™, FlowJo™) to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle, as well as the polyploid population.
-
Conclusion
The provided protocols and data demonstrate that CFI-400437 effectively disrupts the cell cycle in breast cancer cells, leading to a G2/M arrest and the induction of polyploidy in a dose- and time-dependent manner. These application notes serve as a comprehensive guide for researchers investigating the cellular effects of CFI-400437 and other PLK4 inhibitors. The detailed methodologies and expected outcomes will aid in the design and interpretation of experiments aimed at understanding the therapeutic potential of targeting the PLK4 pathway in cancer.
References
- 1. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Polo-like kinase 4 (PLK4) as a therapeutic target in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of PLK4 Inhibition by CFI-400437
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process essential for the formation of the mitotic spindle and the maintenance of genomic stability.[1][2] Dysregulation of PLK4 expression is frequently observed in various cancers and is associated with centrosome amplification, chromosomal instability, and tumorigenesis.[1][2] Consequently, PLK4 has emerged as a promising therapeutic target in oncology. CFI-400437 is a potent and selective, ATP-competitive inhibitor of PLK4, demonstrating significant anti-proliferative activity in cancer cells.[3][4] This document provides a detailed protocol for utilizing Western blot analysis to investigate the inhibition of PLK4 by CFI-400437 and to assess its impact on downstream signaling pathways.
Data Presentation: Quantitative Analysis of CFI-400437 Activity
The following table summarizes the key quantitative data regarding the inhibitory effects of CFI-400437.
| Parameter | Value | Cell Lines / Conditions | Reference |
| PLK4 IC50 | 0.6 nM | Biochemical Assay | [4] |
| Aurora B IC50 | 0.21 µM | Biochemical Assay | [4] |
| FLT3 IC50 | 0.18 µM | Biochemical Assay | [4] |
| KDR IC50 | 0.48 µM | Biochemical Assay | [4] |
| Effective Concentration for Inhibition of Colony Formation | 50 nM | Rhabdoid tumor (RT) and medulloblastoma (MB) cell lines | [5] |
| Concentration for Induction of Polyploidy | 500 nM | RT and MB cell lines | [5] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the PLK4 signaling pathway and the experimental workflow for the Western blot protocol.
References
- 1. Downregulation of PLK4 expression induces apoptosis and G0/G1‐phase cell cycle arrest in keloid fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Immunofluorescence Staining for Centrosomes Following CFI-400437 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CFI-400437 is a potent and selective inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[1][2] Dysregulation of PLK4 is implicated in tumorigenesis, making it a compelling target for cancer therapy.[3] Inhibition of PLK4 can lead to distinct cellular phenotypes depending on the concentration of the inhibitor. Complete inhibition typically results in the loss of centrosomes, leading to cell cycle arrest and senescence.[4] Conversely, partial inhibition can paradoxically lead to centrosome amplification, a hallmark of many cancers that contributes to genomic instability.[5][6][7]
These application notes provide a detailed protocol for the immunofluorescent staining of centrosomes in cultured cells following treatment with CFI-400437. This allows for the visualization and quantification of changes in centrosome number, providing a critical readout for the cellular effects of this compound. The protocol is designed to be adaptable for various adherent cell lines and can be used to determine the concentration-dependent effects of CFI-400437 on centrosome integrity.
Data Presentation: Expected Effects of CFI-400437 on Centrosome Number
The following table summarizes the anticipated quantitative effects of CFI-400437 on centrosome numbers based on findings with similar PLK4 inhibitors like CFI-400945 and centrinone.[3][5][6][8] Researchers should perform a dose-response experiment to determine the precise concentrations for their specific cell line.
| Treatment Group | CFI-400437 Concentration (Hypothetical) | Expected Percentage of Cells with >2 Centrosomes | Expected Percentage of Cells with <2 Centrosomes | Primary Outcome |
| Vehicle Control (e.g., 0.1% DMSO) | 0 nM | Baseline (~1-5%) | Baseline (~1-5%) | Normal Centrosome Number (1 or 2) |
| Low Dose | 1 - 25 nM | Increased | Minimal Change | Centrosome Amplification |
| High Dose | > 100 nM | Minimal Change | Increased | Centrosome Loss |
Signaling Pathway
Caption: PLK4 pathway in centrosome duplication and its inhibition.
Experimental Protocols
Materials and Reagents
-
Cell Line: Adherent mammalian cell line (e.g., U2OS, HeLa, RPE-1)
-
Culture Medium: Appropriate for the chosen cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
CFI-400437 (prepare stock solution in DMSO)
-
Coverslips: Sterile, 12 mm or 18 mm glass coverslips
-
Fixative: Ice-cold methanol (B129727) (-20°C)
-
Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100 (PBST)
-
Primary Antibodies:
-
Rabbit anti-γ-tubulin (centrosome marker)
-
Mouse anti-pericentrin (PCM marker)
-
-
Secondary Antibodies:
-
Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Alexa Fluor 594-conjugated goat anti-mouse IgG
-
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting Medium: Antifade mounting medium (e.g., ProLong Gold)
Experimental Workflow Diagram
Caption: Experimental workflow for immunofluorescence staining.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture cells to ~70-80% confluency.
-
Place sterile glass coverslips into the wells of a 12-well or 24-well plate.
-
Trypsinize and seed cells onto the coverslips at a density that will result in 50-60% confluency after 24 hours.
-
Incubate at 37°C in a humidified incubator with 5% CO₂.
-
-
CFI-400437 Treatment:
-
Prepare serial dilutions of CFI-400437 in culture medium from a concentrated stock solution in DMSO. It is recommended to test a range of concentrations (e.g., 1 nM to 500 nM) to determine the optimal concentrations for centrosome amplification and loss in your cell line.
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Aspirate the old medium from the wells and replace it with the medium containing the different concentrations of CFI-400437 or the vehicle control.
-
Incubate for a duration appropriate to observe effects on the centrosome cycle (e.g., 24-48 hours).
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by adding ice-cold (-20°C) methanol to each well, ensuring the coverslips are fully submerged.
-
Incubate at -20°C for 10 minutes.[9]
-
-
Blocking and Permeabilization:
-
Aspirate the methanol and wash the cells three times with PBS.
-
Add blocking buffer (3% BSA in PBST) to each well.
-
Incubate for 1 hour at room temperature to block non-specific antibody binding and permeabilize the cells.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (e.g., anti-γ-tubulin and anti-pericentrin) in blocking buffer at their recommended concentrations.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[10]
-
-
Secondary Antibody Incubation:
-
Aspirate the primary antibody solution and wash the coverslips three times with PBST for 5 minutes each.
-
Dilute the fluorescently-labeled secondary antibodies in blocking buffer. Protect from light from this point onwards.
-
Aspirate the wash buffer and add the diluted secondary antibody solution to the coverslips.
-
Incubate for 1 hour at room temperature in the dark.[10]
-
-
Nuclear Staining:
-
Aspirate the secondary antibody solution and wash the coverslips three times with PBST for 5 minutes each.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5-10 minutes at room temperature to stain the nuclei.[9]
-
Wash the coverslips twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Briefly dip the coverslips in distilled water to remove salt crystals.
-
Wick away excess water from the edge of the coverslip with a kimwipe.
-
Place a small drop of antifade mounting medium onto a clean microscope slide.
-
Gently lower the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for DAPI, Alexa Fluor 488, and Alexa Fluor 594.
-
Acquire images using a 60x or 100x oil immersion objective. Capture z-stacks to ensure all centrosomes within a cell are imaged.
-
Quantify the number of centrosomes per cell. Centrosomes are identified as distinct foci positive for both γ-tubulin and pericentrin.
-
Count at least 100-200 cells per condition to obtain statistically significant data.
-
Categorize cells based on their centrosome number (e.g., 0, 1, 2, >2).
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Staining | Inadequate blocking; Insufficient washing; Secondary antibody concentration too high | Increase blocking time to 1.5-2 hours; Increase the number and duration of washes; Titrate the secondary antibody to a lower concentration. |
| Weak or No Signal | Primary antibody concentration too low; Inactive primary or secondary antibodies; Over-fixation | Increase primary antibody concentration or incubation time; Use fresh antibodies and store them correctly; Reduce methanol fixation time. |
| Non-specific Staining | Primary or secondary antibodies are cross-reacting; High antibody concentrations | Run a secondary antibody-only control; Titrate antibody concentrations; Use pre-adsorbed secondary antibodies. |
| Photobleaching | Excessive exposure to excitation light | Minimize light exposure; Use an antifade mounting medium; Acquire images promptly. |
| Difficulty in Identifying Individual Centrosomes in Amplified Cells | Centrosomes are clustered | Acquire z-stacks and use deconvolution software; Treat cells with a microtubule-depolymerizing agent (e.g., nocodazole) for a short period before fixation to aid in centrosome separation. |
References
- 1. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number | eLife [elifesciences.org]
- 7. Over-expression of Plk4 induces centrosome amplification, loss of primary cilia and associated tissue hyperplasia in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Protocol to measure inter-centrosome distance in adherent cells using epifluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Inducing Cellular Senescence with CFI-400437 for Beta-galactosidase Assay
Introduction
Cellular senescence is a state of irreversible cell-cycle arrest that plays a crucial role in aging, tumor suppression, and tissue homeostasis.[1][2] One of the most widely used biomarkers for identifying senescent cells is the increased activity of senescence-associated β-galactosidase (SA-β-gal) at a suboptimal pH of 6.0.[3][4][5] This activity is detectable in senescent cells but not in quiescent, immortal, or presenescent cells.[5]
CFI-400437 is a potent and selective, ATP-competitive inhibitor of Polo-like kinase 4 (PLK4).[6][7] PLK4 is a master regulator of centriole duplication, a critical process for the formation of the centrosome and, consequently, for proper mitotic spindle assembly and cell division.[8][9][10] Inhibition of PLK4 disrupts this process, leading to mitotic errors, cell cycle arrest, and, in many cases, the induction of cellular senescence.[11][12][13] Therefore, CFI-400437 serves as a valuable pharmacological tool to induce and study cellular senescence in a controlled manner.
These application notes provide a detailed protocol for treating cultured cells with CFI-400437 to induce senescence and subsequently detect it using the SA-β-gal staining assay.
Mechanism of Action: CFI-400437-Induced Senescence
CFI-400437 targets PLK4, inhibiting its kinase activity.[6] This inhibition prevents centriole duplication, leading to a failure in centrosome maturation.[9][10] The resulting mitotic stress and potential genomic instability can activate key tumor suppressor pathways, such as the p53/p21 and p16INK4a/Rb pathways.[1][2][14] These pathways enforce a stable G1 cell cycle arrest, a hallmark of senescence.[1][14] The senescent phenotype is further characterized by morphological changes, such as cell enlargement and flattening, and the expression of biomarkers including SA-β-gal.[2]
Protocols
Part 1: Induction of Senescence with CFI-400437
This protocol describes how to treat cultured cells with CFI-400437 to induce a senescent state. The optimal concentration and duration of treatment may vary depending on the cell line and should be determined empirically.
Materials:
-
Mammalian cell line of interest (e.g., human fibroblasts, cancer cell lines)
-
Complete cell culture medium
-
CFI-400437 (MedChemExpress, HY-120279A or equivalent)[6]
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Cell culture plates/flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Plate cells onto the desired culture vessel (e.g., 6-well plates or 35 mm dishes) at a density that will prevent confluence for the duration of the experiment. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare CFI-400437 Stock Solution: Dissolve CFI-400437 in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C or -80°C.
-
Treatment: The next day, dilute the CFI-400437 stock solution in fresh complete medium to the desired final concentration. A concentration range of 50 nM to 500 nM can be tested as a starting point.[15][16] Remember to prepare a vehicle control using an equivalent amount of DMSO.
-
Incubation: Remove the old medium from the cells and replace it with the CFI-400437-containing medium or the vehicle control medium.
-
Incubate the cells for a period sufficient to induce senescence, typically 3 to 7 days. The medium should be changed every 2-3 days with fresh drug or vehicle.
-
Proceed to the Senescence-Associated β-Galactosidase Staining Assay.
Part 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is adapted from established methods for the cytochemical detection of SA-β-gal activity in fixed cells.[5][14][17][18]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS. (Caution: Formaldehyde is hazardous).[17]
-
X-gal stock solution: 20 mg/mL in dimethylformamide (DMF). Store protected from light at -20°C.[5][17]
-
Staining Solution (prepare fresh):
-
Light microscope
Procedure:
-
Washing: Aspirate the culture medium and gently wash the cells twice with PBS.[14][17]
-
Fixation: Add 1-2 mL of Fixation Solution to each dish/well to cover the cells. Incubate for 5-15 minutes at room temperature.[5][14][17] Do not over-fix, as it can impair enzyme activity.[17]
-
Washing: Aspirate the Fixation Solution and wash the cells three times with PBS.[14]
-
Staining: Add a sufficient volume of the freshly prepared Staining Solution to completely cover the cell monolayer (e.g., 1-2 mL for a 35 mm dish).[17] Seal the plates with parafilm to prevent evaporation.[5]
-
Incubation: Incubate the plates at 37°C in a dry incubator (no CO2).[5][17] The CO2 atmosphere can alter the critical pH of the staining buffer.[5] Protect the plates from light.
-
Incubate for 4 to 24 hours. Monitor the cells periodically for the development of a blue color. Staining is often maximal within 12-16 hours.[17]
-
Visualization and Quantification:
-
After incubation, remove the staining solution and wash the cells with PBS.
-
Overlay the cells with PBS or a glycerol-containing solution for storage at 4°C.[14]
-
Observe the cells under a light microscope. Senescent cells will be stained blue.[14]
-
Quantify the results by counting the number of blue-stained cells versus the total number of cells in several random fields of view. Express the result as a percentage of SA-β-gal positive cells.[18]
-
Data Presentation
Treatment of various cancer cell lines with CFI-400437 has been shown to significantly induce cellular senescence as measured by the Beta-galactosidase assay.[15] The results indicate a potent pro-senescent effect of PLK4 inhibition by this compound.
| Cell Type | Treatment | Outcome | Statistical Significance | Reference |
| Rhabdoid Tumor (RT) & Medulloblastoma (MB) cell lines | 50 nM CFI-400437 | Complete inhibition of colony formation | Not specified | [15] |
| RT & MB cell lines | CFI-400437 | Induction of cell senescence | p < 0.001 to p < 0.0001 | [15] |
| Prostate Cancer (PCa) cell lines | PLK4 inhibitors (e.g., CFI-400945) | Induced cell cycle arrest and senescence | Not specified | [11][12] |
Troubleshooting the SA-β-gal Assay
| Issue | Potential Cause | Suggested Solution |
| No/Weak Staining | 1. Cells are not senescent. | Verify senescence with other markers (e.g., p21, p16 expression). Adjust drug concentration or treatment duration.[19] |
| 2. Staining solution pH is incorrect (>6.1). | Prepare fresh buffer and carefully verify the pH is 6.0. High pH can cause false negatives.[5] | |
| 3. Enzyme was inactivated by over-fixation. | Reduce fixation time to 3-5 minutes.[17] | |
| 4. X-gal solution has degraded. | Use a fresh aliquot of X-gal stock solution; do not store in aqueous solution for long periods.[17] | |
| High Background / False Positives | 1. Cells are over-confluent. | Perform the assay on sub-confluent cultures, as contact inhibition can sometimes lead to false positives.[18] |
| 2. Staining solution pH is too low (<5.9). | Prepare fresh buffer and verify the pH is 6.0. Low pH can increase lysosomal galactosidase activity, causing false positives.[5] | |
| 3. Long incubation time. | Reduce the staining incubation period and monitor color development more frequently. | |
| Crystal Formation | 1. Evaporation of staining solution. | Seal plates securely with parafilm during the 37°C incubation.[5] |
| 2. Salt precipitation. | Briefly rinse the stained sample with DMSO to remove excess salt crystals.[14] |
References
- 1. Irreversibility of cellular senescence: dual roles of p16INK4a/Rb-pathway in cell cycle control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular senescence: the good, the bad and the unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 3. telomer.com.tr [telomer.com.tr]
- 4. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.yizimg.com [file.yizimg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Polo-like Kinase 4 Inhibitors for the Treatment of Cancer: A Mini Patent Review | Bentham Science [benthamscience.com]
- 9. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PLK4 is upregulated in prostate cancer and its inhibition reduces centrosome amplification and causes senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. buckinstitute.org [buckinstitute.org]
- 18. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 19. SF3B4 Regulates Cellular Senescence and Suppresses Therapy-induced Senescence of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Mitotic Defects using (1E)-CFI-400437 dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1E)-CFI-400437 dihydrochloride (B599025) is a potent and highly selective, ATP-competitive inhibitor of Polo-like kinase 4 (PLK4).[1][2][3][4][5] PLK4 is a master regulator of centriole duplication, a critical process for the formation of the bipolar mitotic spindle and the maintenance of genomic stability.[6] Dysregulation of PLK4 activity is frequently observed in various cancers and is associated with centrosome amplification, chromosomal instability, and aneuploidy.[7] Inhibition of PLK4 by (1E)-CFI-400437 disrupts normal mitotic progression, leading to a range of mitotic defects, including cytokinesis failure, polyploidy, and ultimately, cell death in cancer cells.[8][9] These characteristics make (1E)-CFI-400437 a valuable tool for studying the fundamental mechanisms of mitosis and a potential therapeutic agent in oncology.
These application notes provide an overview of the mechanism of action of (1E)-CFI-400437 and detailed protocols for its use in studying mitotic defects in cancer cell lines.
Mechanism of Action
(1E)-CFI-400437 dihydrochloride selectively inhibits the kinase activity of PLK4, preventing the phosphorylation of its downstream substrates that are essential for centriole duplication. This inhibition disrupts the formation of new centrioles, leading to cells with an abnormal number of centrosomes. Consequently, cells treated with (1E)-CFI-400437 exhibit a variety of mitotic defects, including:
-
Cytokinesis Failure: The final stage of cell division, which separates the two daughter cells, is often incomplete, resulting in binucleated or multinucleated cells.[1][9]
-
Polyploidy: Due to failed cytokinesis, cells may undergo multiple rounds of DNA replication without cell division, leading to an abnormal increase in chromosome number.[8]
-
Centrosome Amplification: While seemingly counterintuitive for a PLK4 inhibitor, at certain concentrations, inhibition of PLK4 can lead to the accumulation of supernumerary centrosomes, further contributing to mitotic errors.
-
Apoptosis and Senescence: The accumulation of mitotic errors and genomic instability can trigger programmed cell death (apoptosis) or a state of irreversible cell cycle arrest (senescence).
The cellular response to PLK4 inhibition by (1E)-CFI-400437 often involves the activation of tumor suppressor pathways, notably the p53 and Hippo/YAP signaling cascades.[8][10][11]
Data Presentation
Kinase Inhibitory Profile of (1E)-CFI-400437
| Kinase | IC50 (nM) | Reference(s) |
| PLK4 | 0.6 | [2][3][4][5] |
| Aurora A | 370 | [2][5] |
| Aurora B | 210 | [2][5] |
| KDR | 480 | [2][5] |
| FLT-3 | 180 | [2][5] |
Table 1: In vitro kinase inhibitory activity of (1E)-CFI-400437. The data highlights the high selectivity of the compound for PLK4 over other kinases, including members of the Aurora kinase family which are also involved in mitosis.
Cellular Activity of (1E)-CFI-400437 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Observed Mitotic Defects | Reference(s) |
| MCF-7 | Breast Cancer | Potent Inhibition | Polyploidy, Cytokinesis Failure | [5] |
| MDA-MB-468 | Breast Cancer | Potent Inhibition | Polyploidy, Cytokinesis Failure | [5] |
| MDA-MB-231 | Breast Cancer | Potent Inhibition | Polyploidy, Cytokinesis Failure | [5] |
| Diffuse Large B-cell Lymphoma (DLBCL) cell lines (e.g., LY8, LY3) | Lymphoma | Varies (nM range) | Polyploidy, Cytokinesis Failure, Apoptosis | [8][9] |
Table 2: Summary of the effects of (1E)-CFI-400437 on various cancer cell lines. The effective concentrations can vary between cell lines, and it is recommended to perform a dose-response analysis for each new cell line.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the dose-dependent effect of (1E)-CFI-400437 on the viability of cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of (1E)-CFI-400437 in complete culture medium. A suggested starting range is 1 nM to 10 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of (1E)-CFI-400437. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of (1E)-CFI-400437 on cell cycle distribution and detecting polyploidy.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
PBS
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of (1E)-CFI-400437 (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases, as well as the population of cells with >4N DNA content (polyploid cells).
Protocol 3: Immunofluorescence for Mitotic Defects
This protocol allows for the visualization of mitotic spindles, centrosomes, and nuclei to identify specific mitotic defects.
Materials:
-
This compound
-
Cancer cell line of interest
-
Coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin for mitotic spindle, anti-γ-tubulin for centrosomes)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a 24-well plate and treat with (1E)-CFI-400437 (e.g., 50 nM) for 24-48 hours.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the percentage of cells with mitotic defects such as multipolar spindles, misaligned chromosomes, and abnormal centrosome numbers.
Protocol 4: Western Blot Analysis of Signaling Pathways
This protocol is for investigating the effect of (1E)-CFI-400437 on the expression and phosphorylation status of key proteins in the p53 and Hippo/YAP pathways.
Materials:
-
This compound
-
Cancer cell line of interest
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-phospho-p53, anti-p21, anti-LATS1, anti-phospho-LATS1, anti-YAP, anti-phospho-YAP, anti-PLK4, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with (1E)-CFI-400437 at desired concentrations and time points.
-
Lyse the cells with RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended starting dilutions: 1:1000 for most antibodies, but always refer to the manufacturer's datasheet.[12][13][14][15]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: PLK4 Inhibition by CFI-400437 and Downstream Effects.
Caption: Experimental Workflow for Studying Mitotic Defects.
Caption: Logical Flow from Drug to Cellular Outcome.
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CFI-400437 | TargetMol [targetmol.com]
- 4. targetmol.cn [targetmol.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 7. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Polo-like kinase 4 induces mitotic defects and DNA damage in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Polo-like kinase 4 induces mitotic defects and DNA damage in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SAPK pathways and p53 cooperatively regulate PLK4 activity and centrosome integrity under stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchmap.jp [researchmap.jp]
- 12. cdn.hellobio.com [cdn.hellobio.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. bio-rad.com [bio-rad.com]
- 15. Western blot protocol | Abcam [abcam.com]
Troubleshooting & Optimization
(1E)-CFI-400437 dihydrochloride solubility in DMSO and water
This technical support center provides essential information for researchers, scientists, and drug development professionals working with (1E)-CFI-400437 dihydrochloride (B599025). Below you will find solubility data, dissolution protocols, frequently asked questions, and a diagram of the associated signaling pathway.
Solubility Data
The solubility of (1E)-CFI-400437 dihydrochloride can vary based on the solvent and experimental conditions. Below is a summary of reported solubility values.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 25 | 44.2 | Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[1] |
| 12.5 | 22.10 | Ultrasonic assistance may be necessary.[2] | |
| Water | 2 | Not Specified | |
| 1 | 1.77 | Requires sonication and warming to 60°C for dissolution.[2] | |
| Ethanol | Insoluble | Insoluble |
Experimental Protocols
Stock Solution Preparation:
To prepare a stock solution of this compound, it is recommended to use fresh, anhydrous DMSO.
-
For a 10 mM stock solution in DMSO:
-
Weigh the appropriate amount of this compound powder.
-
Add the corresponding volume of fresh DMSO. For example, to prepare 1 mL of a 10 mM solution, add 0.1768 mL of DMSO to 1 mg of the compound.[2]
-
If complete dissolution is not achieved, sonicate the solution.
-
Store stock solutions in aliquots at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[2]
-
-
For aqueous solutions:
Troubleshooting and FAQs
Q1: My this compound is not fully dissolving in DMSO.
A1: There are several factors that could be affecting the solubility.
-
DMSO Quality: Ensure you are using fresh, anhydrous DMSO. The presence of moisture can significantly decrease the solubility of the compound.[1]
-
Sonication: For higher concentrations, sonication may be required to facilitate dissolution.[2]
-
Compound Purity: Verify the purity and integrity of your compound.
Q2: Can I prepare a stock solution in water?
A2: While this compound has some solubility in water, it is significantly lower than in DMSO.[1][2] If an aqueous solution is required, be prepared to use sonication and warming to 60°C to achieve dissolution.[2] For long-term storage, a DMSO stock solution is recommended.
Q3: How should I store the solid compound and stock solutions?
A3: The solid powder should be stored at -20°C for up to 3 years.[1] Stock solutions in DMSO should be aliquoted and stored at -80°C for up to one year or -20°C for up to one month to minimize freeze-thaw cycles.[1]
Q4: What is the primary mechanism of action for CFI-400437?
A4: CFI-400437 is a potent and selective ATP-competitive inhibitor of Polo-like kinase 4 (PLK4).[1][3] It also shows inhibitory activity against other kinases such as Aurora A and Aurora B at higher concentrations.[2][4]
Signaling Pathway
(1E)-CFI-400437 primarily acts by inhibiting PLK4, a key regulator of centriole duplication. Inhibition of PLK4 leads to defects in centrosome number, which can result in mitotic errors and ultimately cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of action of this compound.
References
Preparing stable stock solutions of (1E)-CFI-400437 dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the preparation of stable stock solutions of (1E)-CFI-400437 dihydrochloride (B599025), a potent and selective Polo-like kinase 4 (PLK4) inhibitor.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is (1E)-CFI-400437 dihydrochloride and what is its mechanism of action?
This compound is a potent and selective ATP-competitive inhibitor of Polo-like kinase 4 (PLK4).[4][5][6] PLK4 is a crucial serine/threonine kinase that regulates centriole duplication during the cell cycle.[7][8] By inhibiting PLK4, (1E)-CFI-400437 disrupts normal mitotic progression, which can lead to cell cycle arrest and apoptosis in cancer cells.[7] This makes it a compound of interest for cancer therapy research.[7]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in both DMSO and water. The choice of solvent will depend on the specific requirements of your experiment (e.g., in vitro cell-based assays vs. in vivo animal studies).
Q3: What are the recommended storage conditions for stock solutions?
To ensure the stability and longevity of your this compound stock solutions, it is crucial to adhere to the following storage guidelines:
-
-80°C: For long-term storage, it is recommended to store the stock solution at -80°C. Under these conditions, the solution can be stable for up to 6 months.[9]
-
-20°C: For shorter-term storage, -20°C is acceptable for up to 1 month.[9]
Important Considerations:
-
Aliquotting: It is highly recommended to aliquot the stock solution into smaller, single-use volumes. This will prevent repeated freeze-thaw cycles, which can lead to the degradation of the compound.
-
Light and Moisture Protection: Store the aliquots in tightly sealed, light-protected vials to prevent degradation from light and moisture.[9]
Troubleshooting Guide
This section addresses common issues that may arise during the preparation of this compound stock solutions.
| Problem | Possible Cause | Recommended Solution |
| Compound does not fully dissolve. | Incorrect solvent or insufficient solvent volume. | - Confirm that you are using a recommended solvent (DMSO or water).- Increase the solvent volume gradually until the compound dissolves completely. Gentle warming (to no more than 37°C) and vortexing can aid dissolution. |
| Low-quality solvent. | - Use high-purity, anhydrous-grade solvents to avoid introducing impurities or water that could affect solubility. | |
| Compound has precipitated out of solution. | - This can occur if the solution is not stored properly or if the concentration is too high for the solvent at a given temperature. Try warming the solution gently (not exceeding 37°C) and vortexing to redissolve the precipitate. If precipitation persists, consider preparing a fresh, less concentrated stock solution. | |
| Stock solution appears cloudy or contains particulates. | Incomplete dissolution. | - Follow the steps for incomplete dissolution mentioned above. Sonication can also be an effective method to break up small particles and facilitate dissolution.[9] |
| Contamination. | - Ensure that all labware and solvents are clean and free of contaminants. If using water as a solvent, it is recommended to filter-sterilize the final working solution through a 0.22 µm filter before use.[9] | |
| Stock solution changes color over time. | Degradation of the compound. | - A color change may indicate that the compound is degrading. This can be caused by exposure to light, air, or improper storage temperatures. Discard the solution and prepare a fresh stock, ensuring proper storage conditions are met. |
| Inconsistent experimental results. | Inaccurate concentration of the stock solution. | - Verify the initial weight of the compound and the final volume of the solvent. Ensure your pipettes and balances are properly calibrated.- If possible, confirm the concentration of your stock solution using an appropriate analytical method such as UV-Vis spectroscopy or HPLC. |
| Degradation of the stock solution. | - Prepare a fresh stock solution from the solid compound and compare the results with those obtained using the old stock. Adhere strictly to the recommended storage conditions to minimize degradation. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 ml of a 10 mM stock solution (Molecular Weight: 565.49 g/mol ), you would need 5.65 mg of the compound.
-
Adding Solvent: Add the calculated amount of high-purity DMSO to the vial containing the compound.
-
Dissolving the Compound: Gently vortex the solution. If necessary, you can warm the vial in a 37°C water bath for a few minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into single-use, light-protected vials and store at -80°C for long-term storage or -20°C for short-term storage.
Preparation of an In Vivo Formulation
For in vivo studies, a formulation using PEG400 and water has been described.[9]
-
Weighing the Compound: Accurately weigh the required amount of this compound.
-
Preparing the Vehicle: Prepare a vehicle solution of 30% PEG400 in water.
-
Suspending the Compound: Suspend the weighed compound in the PEG400:water vehicle.
-
Sonication: Sonicate the suspension at room temperature for approximately 30 minutes to ensure a uniform dispersion.[9]
-
Storage: Dispense the formulation into aliquots and store at -20°C for the duration of the study. Thaw each aliquot at room temperature before each dose.[9]
Data Presentation
| Solvent | Reported Concentration | Reference |
| DMSO | 25 mg/mL (44.2 mM) | [1] |
| Water | 2 mg/mL | [1] |
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways associated with PLK4 inhibition by (1E)-CFI-400437.
Caption: Inhibition of PLK4 by (1E)-CFI-400437 disrupts centriole duplication, leading to cell cycle arrest and apoptosis.
Caption: Downstream signaling pathways affected by PLK4 inhibition, including the p38/p53/p21 and Wnt/β-catenin pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. targetmol.cn [targetmol.cn]
- 3. anjiechem.com [anjiechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CFI-400437 | TargetMol [targetmol.com]
- 7. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 8. biorxiv.org [biorxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: (1E)-CFI-400437 Dihydrochloride and Aurora Kinase Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the off-target effects of (1E)-CFI-400437 dihydrochloride (B599025) on Aurora kinases.
Troubleshooting Guides
This section provides solutions to common issues that may arise during the experimental evaluation of CFI-400437's off-target activity on Aurora kinases.
Issue 1: Inconsistent IC50 values for Aurora Kinase Inhibition
Possible Causes:
-
Variability in ATP concentration in the kinase assay.
-
Differences in the specific activity of the recombinant Aurora kinase enzyme.
-
Inconsistent incubation times and temperatures.
-
Cell-based assay variability due to cell line differences, passage number, and cell density.
Troubleshooting Steps:
-
Standardize Assay Conditions: Ensure consistent ATP concentration, enzyme concentration, and incubation parameters across all experiments.
-
Enzyme Quality Control: Use a fresh aliquot of recombinant Aurora kinase for each experiment or qualify the activity of stored enzyme.
-
Cell-Based Assay Consistency: Use cells within a narrow passage number range, seed at a consistent density, and ensure uniform treatment conditions.
-
Control Compound: Include a known Aurora kinase inhibitor as a positive control to validate assay performance.
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
Possible Causes:
-
Poor cell permeability of the compound.
-
Presence of efflux pumps in the cell line that actively remove the compound.
-
Intracellular ATP concentrations are much higher than those used in biochemical assays.
-
Compound metabolism by the cells.
Troubleshooting Steps:
-
Cell Permeability Assessment: Evaluate compound uptake using techniques like mass spectrometry.
-
Efflux Pump Inhibition: Test for the involvement of efflux pumps by co-incubating with known inhibitors.
-
Dose-Response Analysis: Perform a wide dose-response in cellular assays to identify the effective concentration range.
-
Time-Course Experiments: Evaluate the stability of the compound in the presence of cells over time.
Issue 3: Unexpected Cellular Phenotypes Not Consistent with Aurora Kinase Inhibition
Possible Causes:
-
Inhibition of other off-target kinases.
-
Compound toxicity unrelated to kinase inhibition.
-
Activation of compensatory signaling pathways.
Troubleshooting Steps:
-
Broader Kinase Profiling: Screen CFI-400437 against a larger panel of kinases to identify other potential off-targets.
-
Toxicity Assays: Perform cytotoxicity assays at various concentrations to distinguish between targeted and non-specific effects.
-
Pathway Analysis: Use techniques like phospho-proteomics to identify other signaling pathways affected by the compound.
-
Rescue Experiments: Attempt to rescue the observed phenotype by overexpressing a downstream effector of the Aurora kinase pathway.
Frequently Asked Questions (FAQs)
Q1: What are the reported IC50 values for (1E)-CFI-400437 dihydrochloride against Aurora kinases?
A1: this compound is a potent inhibitor of Polo-like kinase 4 (PLK4) with an IC50 of approximately 0.6 nM to 1.55 nM.[1][2] Its off-target activity against Aurora kinases is well-documented. The reported IC50 values for CFI-400437 against Aurora kinases are summarized in the table below.
| Kinase | IC50 (µM) | Reference |
| Aurora A | 0.37 | [3] |
| Aurora B | 0.21 | [3] |
| Aurora B | <0.015 | [1] |
| Aurora C | <0.015 | [1] |
Q2: How does the selectivity of CFI-400437 for PLK4 compare to its activity against Aurora kinases?
A2: CFI-400437 exhibits high selectivity for its primary target, PLK4. Its inhibitory activity against Aurora A and Aurora B is approximately two orders of magnitude less potent than its activity against PLK4.[3] However, it does inhibit Aurora B and C at low nanomolar concentrations (<15 nM).[1] This indicates that at higher concentrations used in cellular experiments, off-target effects on Aurora kinases are likely to be observed.
Q3: What are the known downstream effects of Aurora kinase inhibition that I might observe as off-target effects of CFI-400437?
A3: Inhibition of Aurora kinases can lead to several distinct cellular phenotypes. Inhibition of Aurora A is often associated with defects in centrosome separation and mitotic entry, leading to monopolar spindles.[4] Inhibition of Aurora B, a component of the chromosomal passenger complex, typically results in defects in chromosome condensation and segregation, failure of cytokinesis, and subsequent polyploidy.[5]
Q4: What experimental controls should I use to confirm that an observed phenotype is due to off-target inhibition of Aurora kinases by CFI-400437?
A4: To validate that an observed cellular effect is due to the inhibition of Aurora kinases, the following controls are recommended:
-
Use a structurally different, specific Aurora kinase inhibitor: Comparing the phenotype induced by CFI-400437 to that of a well-characterized Aurora kinase inhibitor can provide strong evidence for on-target effects.
-
Rescue experiments: Overexpression of a downstream effector of the Aurora kinase pathway that is inhibited by CFI-400437 could rescue the phenotype.
-
Dose-response analysis: The phenotype should correlate with the concentration of CFI-400437 required to inhibit Aurora kinases.
Experimental Protocols
Protocol 1: In Vitro Aurora Kinase Assay
This protocol describes a general method to determine the in vitro inhibitory activity of this compound against Aurora A and Aurora B kinases.
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
Peptide substrate (e.g., Kemptide for Aurora A)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of CFI-400437 in kinase buffer.
-
In a 96-well plate, add the diluted CFI-400437 or DMSO (vehicle control).
-
Add the recombinant Aurora kinase to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the log of the inhibitor concentration to determine the IC50 value.
Protocol 2: Cell-Based Western Blot Assay for Aurora Kinase Inhibition
This protocol allows for the assessment of Aurora kinase inhibition in a cellular context by measuring the phosphorylation of a downstream substrate.
Materials:
-
Cancer cell line (e.g., HCT116, HeLa)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Histone H3 (Ser10) (for Aurora B activity), anti-total Histone H3, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Seed cells in a multi-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of CFI-400437 or DMSO for a specified time (e.g., 24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-Histone H3 (Ser10).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence reagent.
-
Strip and re-probe the membrane for total Histone H3 and a loading control like GAPDH to ensure equal loading.
-
Quantify the band intensities to determine the effect of CFI-400437 on Histone H3 phosphorylation.
Visualizations
Caption: Experimental workflow for assessing CFI-400437 off-target effects.
References
- 1. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjlbpcs.com [rjlbpcs.com]
- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro kinase assay [protocols.io]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Off-Target Kinase Activity of CFI-400437
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the off-target kinase activity of CFI-400437, a potent Polo-like kinase 4 (PLK4) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-targets of CFI-400437?
A1: The primary and most well-characterized off-targets of CFI-400437 are Aurora kinases, particularly Aurora A and Aurora B.[1][2] It also shows inhibitory activity against other kinases such as KDR and FLT-3 at concentrations significantly higher than its IC50 for PLK4.[1] The phenotypic anti-cancer impact of CFI-400437 may, in part, be a consequence of the inhibition of these Aurora kinases.[2][3]
Q2: How can I differentiate between on-target (PLK4) and off-target (Aurora B) effects in my cellular experiments?
A2: Differentiating between PLK4 and Aurora B inhibition can be achieved by observing distinct cellular phenotypes. Complete inhibition of PLK4 leads to a failure of centriole duplication, resulting in cells with a reduced number of centrosomes.[4] In contrast, inhibition of Aurora B typically causes cytokinesis failure, leading to the formation of large, multinucleated cells (polyploidy).[5] At lower concentrations, CFI-400437 may only partially inhibit PLK4, which can paradoxically lead to centrosome amplification.[4][5]
Q3: What is a good starting point for determining the optimal concentration of CFI-400437 to minimize off-target effects?
A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of CFI-400437 that elicits the desired on-target (anti-PLK4) phenotype. We recommend performing a dose-response curve and observing the specific cellular phenotypes at different concentrations. Based on published IC50 values, PLK4 is inhibited at sub-nanomolar to low nanomolar concentrations, while significant Aurora B inhibition occurs at higher nanomolar concentrations.[1][2] A starting point for specifically targeting PLK4 in cell culture could be in the range of 1-10 nM.
Q4: Are there more selective PLK4 inhibitors I can use as a control?
A4: Yes, centrinone (B606597) and centrinone B are highly selective PLK4 inhibitors that can be used as controls to confirm that a particular phenotype is due to PLK4 inhibition.[2] These compounds show greater than 1,000-fold selectivity for PLK4 over Aurora kinases.[4]
Data Presentation
Table 1: Comparative Inhibitory Activity of CFI-400437
| Target Kinase | IC50 (nM) | Reference |
| PLK4 | 0.6 | [1] |
| PLK4 | 1.55 | [2] |
| Aurora A | 370 | [1] |
| Aurora B | 210 | [1] |
| Aurora B | <15 | [1][2] |
| Aurora C | <15 | [2] |
| KDR | 480 | [1] |
| FLT-3 | 180 | [1] |
Troubleshooting Guides
Issue 1: Observing widespread polyploidy and multinucleation, suggesting Aurora B inhibition.
Logical Troubleshooting Workflow
Caption: Troubleshooting polyploidy and multinucleation.
Issue 2: Difficulty confirming on-target engagement of PLK4 in cells.
Experimental Workflow for Target Engagement
References
CFI-400437 brain barrier penetration and in vivo limitations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PLK4 inhibitor, CFI-400437. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected potency of CFI-400437 against its primary target, PLK4, and key off-targets?
A1: CFI-400437 is a highly potent and selective ATP-competitive inhibitor of Polo-like kinase 4 (PLK4). It also exhibits inhibitory activity against Aurora kinases, which should be considered when interpreting experimental results. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (nM) | Reference |
| PLK4 | 1.55 | [1] |
| Aurora B | <15 | [1] |
| Aurora C | <15 | [1] |
Q2: I am planning an in vivo study with CFI-400437 in a mouse xenograft model. What is a reported dosing regimen?
A2: A previously reported in vivo study using a breast cancer mouse xenograft model used a dose of 25 mg/kg, administered intraperitoneally (i.p.) once daily for 21 days.[2]
Q3: What are the known in vivo limitations of CFI-400437?
A3: The primary in vivo limitation of CFI-400437 is its suboptimal penetration of the blood-brain barrier.[1][3][4] Additionally, its off-target activity against Aurora kinases may contribute to its overall phenotypic effects and should be considered in the experimental design and data interpretation.[1][3]
Q4: Is there any quantitative data available on the brain barrier penetration of CFI-400437?
A4: While multiple sources state that CFI-400437 is not optimal for brain exposure, specific quantitative data, such as the brain-to-plasma concentration ratio (Kp or Kp,uu), is not available in publicly accessible literature.[1][3][4]
Q5: What are the expected phenotypic effects of CFI-400437 in cancer cell lines?
A5: In various cancer cell lines, CFI-400437 has been shown to inhibit colony formation, induce cellular senescence, and cause polyploidy.[4]
Troubleshooting Guides
Problem 1: I am not observing the expected anti-proliferative effects of CFI-400437 in my cell culture experiments.
-
Possible Cause 1: Compound Degradation.
-
Solution: Ensure that the compound has been stored correctly, protected from light and moisture, at the recommended temperature. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and use them for your experiments.
-
-
Possible Cause 2: Cell Line Insensitivity.
-
Solution: The sensitivity to PLK4 inhibition can vary between cell lines. Confirm the expression of PLK4 in your cell line of interest. Consider including a positive control cell line known to be sensitive to CFI-400437.
-
-
Possible Cause 3: Incorrect Dosing.
-
Solution: Verify the final concentration of CFI-400437 in your assay. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
Problem 2: My in vivo study in a brain tumor model is not showing efficacy.
-
Possible Cause 1: Poor Blood-Brain Barrier Penetration.
-
Possible Cause 2: Inadequate Dosing or Schedule.
-
Solution: The reported effective dose in a subcutaneous xenograft model may not be sufficient for an orthotopic brain tumor model. While specific pharmacokinetic data for CFI-400437 is limited, you may need to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your model.
-
Problem 3: I am observing unexpected off-target effects in my experiments.
-
Possible Cause 1: Inhibition of Aurora Kinases.
-
Solution: CFI-400437 is known to inhibit Aurora kinases A, B, and C.[1][2] These kinases are involved in various aspects of mitosis, and their inhibition can lead to phenotypes such as polyploidy. To dissect the effects of PLK4 versus Aurora kinase inhibition, consider using more selective inhibitors for each target as controls in parallel experiments.
-
Experimental Protocols
General In Vitro PLK4 Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of CFI-400437 against PLK4 in a biochemical assay.
-
Reagents and Materials:
-
Recombinant human PLK4 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
PLK4 substrate (e.g., a specific peptide or a generic substrate like Myelin Basic Protein)
-
CFI-400437 stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or radiolabeled [γ-³²P]ATP)
-
Microplate (e.g., 384-well white plate)
-
Plate reader compatible with the chosen detection method
-
-
Procedure:
-
Prepare serial dilutions of CFI-400437 in kinase buffer.
-
Add the diluted compound or vehicle (DMSO) to the wells of the microplate.
-
Add the PLK4 enzyme and substrate solution to each well.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the reaction at 30°C for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction and proceed with the detection method according to the manufacturer's instructions (e.g., add the ADP-Glo™ reagent or spot the reaction mixture onto a phosphocellulose membrane for radiolabeled assays).
-
Measure the signal (luminescence or radioactivity) using a plate reader.
-
Calculate the percent inhibition for each concentration of CFI-400437 and determine the IC50 value by fitting the data to a dose-response curve.
-
Senescence-Associated Beta-Galactosidase (SA-β-gal) Staining
This protocol is for detecting cellular senescence induced by CFI-400437.
-
Reagents and Materials:
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 2% formaldehyde/0.2% glutaraldehyde (B144438) in PBS)
-
SA-β-gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)
-
Cells cultured in appropriate vessels (e.g., 6-well plates)
-
-
Procedure:
-
Treat cells with CFI-400437 or vehicle control for the desired duration.
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with the fixation solution for 5-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the SA-β-gal staining solution to the cells.
-
Incubate the cells at 37°C in a non-CO2 incubator for 12-24 hours, or until a blue color develops in the senescent cells. Protect the plates from light.
-
Observe the cells under a microscope and quantify the percentage of blue, senescent cells.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the cell cycle distribution of cells treated with CFI-400437 using flow cytometry.
-
Reagents and Materials:
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
-
Procedure:
-
Treat cells with CFI-400437 or vehicle control.
-
Harvest the cells (including any floating cells) and wash them with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CFI-400437 Concentration to Avoid Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PLK4 inhibitor, CFI-400437. Our goal is to help you optimize its concentration in your experiments to achieve desired biological outcomes while minimizing off-target cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CFI-400437?
A1: CFI-400437 is a potent and selective ATP-competitive inhibitor of Polo-like kinase 4 (PLK4).[1] PLK4 is a crucial regulator of centriole duplication during the cell cycle. By inhibiting PLK4, CFI-400437 disrupts this process, leading to mitotic defects, cell cycle arrest, and ultimately, apoptosis (programmed cell death) in cancer cells.[2]
Q2: What are the known off-target effects of CFI-400437?
A2: While highly selective for PLK4, CFI-400437 can inhibit other kinases at higher concentrations, most notably Aurora kinases A, B, and C.[1][2] Inhibition of Aurora kinases, particularly Aurora B, can lead to cytokinesis failure and the formation of polyploid cells, which can contribute to cytotoxicity.[2]
Q3: What are the typical signs of cytotoxicity with CFI-400437 treatment?
A3: Common indicators of cytotoxicity include a significant decrease in cell viability and proliferation, induction of apoptosis, and the appearance of enlarged, multi-nucleated cells (polyploidy) due to failed cell division.[2][3]
Q4: How does the concentration of CFI-400437 affect its biological outcome?
A4: The effects of CFI-400437 are highly concentration-dependent. At lower concentrations, it can selectively inhibit PLK4, leading to the desired anti-proliferative effects. However, as the concentration increases, off-target effects on kinases like Aurora B become more pronounced, which can lead to significant cytotoxicity through mechanisms like failed cytokinesis.[2]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with CFI-400437.
Issue 1: Excessive Cell Death Observed at Expected "Effective" Concentration
Possible Cause: The "effective" concentration used may be too high for your specific cell line, leading to off-target cytotoxicity. Cell lines exhibit varying sensitivities to CFI-400437.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) with a wide range of CFI-400437 concentrations to determine the precise IC50 (half-maximal inhibitory concentration) for your cell line.
-
Start with a Lower Concentration Range: Based on the IC50 value, begin your experiments with concentrations at and below this value.
-
Monitor for Apoptosis: Use an Annexin V/Propidium Iodide (PI) assay to quantify the percentage of apoptotic and necrotic cells at different concentrations. High levels of necrosis may indicate excessive cytotoxicity.
-
Analyze Cell Cycle Profile: Perform flow cytometry with PI staining to assess the cell cycle distribution. A significant increase in the sub-G1 population is indicative of apoptosis. Look for the emergence of a polyploid (>4N DNA content) population, which suggests off-target Aurora kinase inhibition.
Issue 2: Inconsistent or Non-reproducible Results
Possible Cause: Inconsistent results can arise from variations in experimental conditions, such as cell seeding density, passage number, or the age of the CFI-400437 stock solution.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistent cell seeding density and use cells within a narrow passage number range for all experiments.
-
Prepare Fresh CFI-400437 Dilutions: Prepare fresh working dilutions of CFI-400437 from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.
-
Include Proper Controls: Always include a vehicle control (e.g., DMSO) at the same concentration as in your highest CFI-400437 treatment.
-
Verify Instrument Performance: Regularly check the performance of plate readers and flow cytometers to ensure accurate and consistent measurements.
Issue 3: Unexpected Cellular Morphology (e.g., Large, Flat Cells)
Possible Cause: This morphology may be indicative of cellular senescence, another potential outcome of PLK4 inhibition.
Troubleshooting Steps:
-
Perform a Senescence Assay: Use a senescence-associated β-galactosidase (SA-β-gal) staining assay to determine if the cells are undergoing senescence.
-
Analyze Cell Cycle Arrest: A prolonged G1 arrest observed in cell cycle analysis can also be a marker of senescence.
-
Evaluate at Different Time Points: Assess cellular morphology and senescence markers at various time points after CFI-400437 treatment to understand the kinetics of the response.
Data Presentation
Table 1: In Vitro Inhibitory Activity of CFI-400437 against PLK4 and Other Kinases
| Kinase | IC50 (nM) |
| PLK4 | 1.55[2] |
| Aurora A | 370[1] |
| Aurora B | 210[1] |
| Aurora C | <15[1][2] |
Table 2: Growth Inhibition (IC50) of CFI-400437 in Breast Cancer Cell Lines
| Cell Line | IC50 (nM) |
| MCF-7 | Potent inhibitor (specific IC50 not provided)[1] |
| MDA-MB-468 | Potent inhibitor (specific IC50 not provided)[1] |
| MDA-MB-231 | Potent inhibitor (specific IC50 not provided)[1] |
Note: "Potent inhibitor" indicates that the compound significantly impairs cell growth, though the exact IC50 value was not specified in the cited source.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is a general guideline for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well plates
-
CFI-400437
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of CFI-400437 in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration.
Apoptosis Detection: Annexin V-FITC/PI Staining
This protocol outlines the steps for quantifying apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells treated with CFI-400437
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide Staining
This protocol describes how to analyze the cell cycle distribution of CFI-400437-treated cells using PI staining and flow cytometry.
Materials:
-
Cells treated with CFI-400437
-
PBS
-
Cold 70% Ethanol (B145695)
-
PI Staining Solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol and fix for at least 30 minutes on ice.
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cell pellet in PI Staining Solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Mandatory Visualizations
Caption: Simplified PLK4 signaling pathway and the effect of CFI-400437.
Caption: General experimental workflow for assessing CFI-400437 cytotoxicity.
Caption: Troubleshooting logic for unexpected CFI-400437 results.
References
Troubleshooting inconsistent results in CFI-400437 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the PLK4 inhibitor, CFI-400437. Inconsistent experimental results can arise from a variety of factors, from the compound's specific mechanism of action to general laboratory practices. This guide is designed to help you identify and address these potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CFI-400437?
A1: CFI-400437 is a potent, ATP-competitive inhibitor of Polo-like kinase 4 (PLK4).[1][2][3][4] PLK4 is a crucial regulator of centriole duplication, a process essential for the formation of centrosomes and the proper segregation of chromosomes during mitosis.[5][6] By inhibiting PLK4, CFI-400437 disrupts the normal cell cycle, leading to mitotic defects and ultimately cell death in cancer cells.[6]
Q2: Are there any known off-target effects for CFI-400437?
A2: Yes. While highly selective for PLK4, CFI-400437 has been shown to inhibit other kinases, most notably Aurora kinases A and B, at higher concentrations.[1][2] This off-target activity can contribute to the observed cellular phenotype, including cytokinesis failure and polyploidy, and may be a source of experimental variability.[5]
Q3: Why am I seeing contradictory results at different concentrations of CFI-400437?
A3: PLK4 inhibitors, including the related compound CFI-400945, can exhibit a dose-dependent paradoxical effect.[5][7] Low concentrations may lead to a partial inhibition of PLK4, resulting in an increase in its kinase activity and subsequent centrosome amplification.[5][7] Conversely, high concentrations of the inhibitor lead to complete PLK4 inhibition and a failure of centriole duplication, resulting in centrosome loss.[5] This bimodal action is a critical factor to consider when interpreting dose-response experiments.
Q4: What are some common sources of variability in cell-based assays?
A4: Inconsistent results in cell-based assays can stem from several factors, including:
-
Cell line integrity: Genetic drift, misidentification, or contamination of cell lines.
-
Culture conditions: Variations in media composition, serum quality, incubation conditions (temperature, CO2, humidity), and cell density.[8][9]
-
Compound handling: Improper storage, repeated freeze-thaw cycles, or inaccuracies in dilution preparation.
-
Assay execution: Inconsistent cell seeding, timing of treatments, and reagent addition.[9][10]
-
Data analysis: Subjectivity in data interpretation or inappropriate statistical methods.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Proliferation Assays
If you are observing significant well-to-well or experiment-to-experiment variability in your cell viability assays, consider the following troubleshooting steps:
Troubleshooting Workflow for High Variability in Cell Viability Assays
Caption: Troubleshooting workflow for inconsistent cell viability results.
Detailed Steps:
-
Cell Line Verification:
-
Authentication: Regularly authenticate your cell lines using short tandem repeat (STR) profiling to ensure they have not been misidentified or cross-contaminated.
-
Mycoplasma Testing: Periodically test for mycoplasma contamination, which can significantly alter cellular responses.
-
Passage Number: Use cells within a consistent and low passage number range to avoid issues related to genetic drift.
-
-
Compound Preparation and Storage:
-
Aliquoting: Aliquot the CFI-400437 stock solution upon receipt to minimize freeze-thaw cycles.
-
Fresh Dilutions: Prepare fresh serial dilutions for each experiment from a validated stock.
-
Solvent Control: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level for your specific cell line.
-
-
Assay Protocol Optimization:
-
Seeding Density: Perform a cell titration experiment to determine the optimal seeding density that ensures logarithmic growth throughout the assay period.
-
Edge Effects: To minimize edge effects, consider not using the outer wells of the microplate or filling them with sterile media or PBS.
-
Incubation Time: Optimize the drug incubation time. For cell cycle-dependent drugs like CFI-400437, the timing of treatment in relation to the cell doubling time is critical.
-
Issue 2: Unexpected Phenotypes (e.g., Polyploidy, Senescence)
The cellular response to CFI-400437 can be complex. If you observe phenotypes that are inconsistent with simple cell cycle arrest, consider the following:
Logical Relationships in CFI-400437 Induced Phenotypes
Caption: Potential cellular outcomes of CFI-400437 treatment.
Explanations and Recommendations:
-
Dose-Response Analysis: Perform a wide dose-response curve to distinguish between on-target PLK4 inhibition and potential off-target Aurora kinase effects. The IC50 for Aurora kinases is significantly higher than for PLK4.[1][2]
-
Phenotypic Analysis:
-
Polyploidy: The inhibition of Aurora kinase B by higher concentrations of CFI-400437 can lead to cytokinesis failure, resulting in polyploid cells.[5] This can be quantified by flow cytometry analysis of DNA content.
-
Senescence: Following mitotic catastrophe, some cells may enter a state of cellular senescence, characterized by an enlarged morphology and positive staining for senescence-associated β-galactosidase.[6][11]
-
Apoptosis: Mitotic errors can also trigger apoptosis.[6] Use assays such as Annexin V staining or caspase activity assays to quantify apoptosis.
-
-
Time-Course Experiments: Analyze cellular phenotypes at different time points after treatment. Some effects, like centrosome amplification, may be early events, while apoptosis and senescence are typically later consequences.
Data Presentation
Table 1: In Vitro Inhibitory Activity (IC50) of CFI-400437
| Kinase | IC50 (nM) | Reference |
| PLK4 | 0.6 | [1][4] |
| Aurora A | 370 | [1] |
| Aurora B | 210 | [1] |
| KDR | 480 | [1] |
| FLT-3 | 180 | [1] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Key Experiment: Cell Viability Assay (MTT/Resazurin)
This protocol provides a general framework. Optimization for specific cell lines is recommended.
Workflow for a Standard Cell Viability Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CFI-400437 [myskinrecipes.com]
- 4. CFI-400437 [cogershop.com]
- 5. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. cellgs.com [cellgs.com]
- 9. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Potential mechanisms of resistance to CFI-400437
Welcome to the technical support center for CFI-400437, a potent and selective inhibitor of Polo-like kinase 4 (PLK4). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions related to the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CFI-400437?
CFI-400437 is an ATP-competitive inhibitor of PLK4, a serine/threonine kinase that plays a master regulatory role in centriole duplication.[1] By inhibiting PLK4, CFI-400437 disrupts the normal process of centrosome formation, leading to mitotic errors, aneuploidy, and ultimately, cell death in many cancer cell types.
Q2: What are the known off-target effects of CFI-400437?
While highly selective for PLK4, CFI-400437 has been shown to inhibit other kinases at higher concentrations. Notably, it can inhibit Aurora kinase A and Aurora kinase B.[1] This is an important consideration when interpreting experimental results, as some of the observed phenotypes may be due to these off-target effects.
Q3: We are observing unexpected results at different concentrations of CFI-400437. Why might this be?
PLK4 inhibitors, including the related compound CFI-400945, can have a bimodal effect depending on the concentration used.[2]
-
Low concentrations may lead to partial inhibition of PLK4, resulting in an increase in PLK4 protein levels and subsequent centriole amplification.[2][3]
-
High concentrations are expected to cause complete PLK4 inhibition, leading to a failure of centriole duplication and a decrease in centrosome number.[2]
It is crucial to perform a dose-response curve to determine the optimal concentration for the desired biological effect in your specific experimental system.
Q4: Is the p53 status of our cancer cell line important for the efficacy of CFI-400437?
The role of p53 in the cellular response to PLK4 inhibition appears to be context-dependent. Some studies suggest that a functional p53 pathway is important for inducing apoptosis following PLK4 inhibition.[3] However, other reports indicate that PLK4 inhibitors can induce cell death in a p53-independent manner. Therefore, while p53 status is a factor to consider, its impact on CFI-400437 sensitivity should be empirically determined in your model system.
Troubleshooting Guide: Investigating Resistance to CFI-400437
This guide provides a structured approach for researchers who suspect or have observed resistance to CFI-400437 in their experiments.
Problem: Reduced sensitivity or acquired resistance to CFI-400437 in our cell line.
If you observe that your cell line requires increasingly higher concentrations of CFI-400437 to achieve the same biological effect, or if a previously sensitive cell line no longer responds to the inhibitor, you may be dealing with acquired resistance.
Step 1: Confirm Resistance
The first step is to quantitatively confirm the shift in sensitivity.
-
Detailed Protocol: Determining the IC50 of CFI-400437
-
Cell Plating: Seed your parental (sensitive) and suspected resistant cells in parallel in 96-well plates at a predetermined optimal density.
-
Drug Titration: Prepare a serial dilution of CFI-400437 in culture medium. A common starting point is a 10-point dilution series with a 3-fold dilution factor, spanning a range from nanomolar to micromolar concentrations.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the CFI-400437 dilutions. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that allows for at least two to three cell doublings in the untreated control wells (typically 72 hours).
-
Viability Assay: Use a standard cell viability assay, such as MTT, CellTiter-Glo®, or crystal violet staining, to determine the percentage of viable cells relative to the vehicle control.
-
Data Analysis: Plot the cell viability against the log of the CFI-400437 concentration and use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value. A significant increase (e.g., >5-fold) in the IC50 of the suspected resistant line compared to the parental line confirms resistance.
-
Step 2: Investigate Potential Mechanisms of Resistance
Once resistance is confirmed, the following potential mechanisms can be investigated.
A. On-Target Alterations (PLK4 Gene)
-
Hypothesis: Mutations in the PLK4 gene may prevent CFI-400437 from binding to its target.
-
Experimental Approach:
-
Sequencing: Isolate genomic DNA from both parental and resistant cells. Sequence the coding region of the PLK4 gene to identify any potential mutations.
-
Functional Analysis: If a mutation is identified, its effect on drug binding can be modeled in silico or tested in vitro using recombinant mutated PLK4 protein.
-
B. Off-Target Effects and Bypass Pathways
-
Hypothesis: Resistant cells may have upregulated alternative signaling pathways to bypass the effects of PLK4 inhibition. Given CFI-400437's known off-target effects on Aurora kinases, this is a plausible mechanism.
-
Experimental Approach:
-
Western Blot Analysis: Compare the protein expression and phosphorylation status of key signaling molecules in parental and resistant cells. Pay close attention to the Aurora kinase pathway (e.g., phospho-Aurora A/B/C) and other cell cycle regulators.
-
Combination Therapy: Test the sensitivity of the resistant cells to inhibitors of suspected bypass pathways (e.g., Aurora kinase inhibitors) alone and in combination with CFI-400437. A synergistic effect would suggest the involvement of that pathway in resistance.
-
C. Increased Drug Efflux
-
Hypothesis: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of CFI-400437 from the cell, reducing its intracellular concentration.[4][5][6]
-
Experimental Approach:
-
Gene Expression Analysis: Use qRT-PCR or RNA-seq to compare the mRNA levels of common ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) in parental and resistant cells.
-
Protein Expression Analysis: Use western blotting or flow cytometry to assess the protein levels of the corresponding ABC transporters.
-
Functional Assays: Employ functional efflux assays using fluorescent substrates of ABC transporters (e.g., rhodamine 123 for ABCB1) to determine if efflux activity is increased in resistant cells.
-
Combination with Efflux Inhibitors: Treat resistant cells with CFI-400437 in the presence and absence of known ABC transporter inhibitors (e.g., verapamil (B1683045) for ABCB1) to see if sensitivity can be restored.
-
D. Alterations in Downstream Pathways (e.g., p53)
-
Hypothesis: Mutations or alterations in downstream effector pathways, such as the p53-mediated apoptotic pathway, may confer resistance.
-
Experimental Approach:
-
Sequencing: Sequence the TP53 gene in both parental and resistant cell lines to identify any acquired mutations.
-
Functional Analysis: Assess the functionality of the p53 pathway by treating cells with a DNA-damaging agent (e.g., doxorubicin) and measuring the induction of p53 target genes (e.g., CDKN1A (p21), PUMA).
-
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of CFI-400437
| Kinase Target | IC50 (nM) |
| PLK4 | 0.6 |
| Aurora A | 370 |
| Aurora B | 210 |
| KDR | 480 |
| FLT-3 | 180 |
| AURKB | <15 |
| AURKC | <15 |
Data from MedChemExpress, for reference only.[1]
Experimental Protocols
Protocol: Generation of a CFI-400437 Resistant Cell Line
This protocol provides a general framework for developing a cell line with acquired resistance to CFI-400437 through continuous exposure to escalating drug concentrations.[7][8]
-
Determine the initial IC50: First, determine the IC50 of CFI-400437 in your parental cell line as described in the "Confirm Resistance" section.
-
Initial Exposure: Begin by culturing the parental cells in a medium containing CFI-400437 at a concentration equal to the IC50.
-
Monitoring and Maintenance: Expect significant cell death initially. Maintain the culture by replacing the medium with fresh drug-containing medium every 2-3 days.
-
Subculturing: When the surviving cells reach 70-80% confluency, subculture them. At each passage, cryopreserve a stock of the cells.
-
Dose Escalation: Once the cells are proliferating steadily at the initial concentration, increase the concentration of CFI-400437 in the culture medium. A 1.5- to 2-fold increase at each step is a common approach.
-
Repeat: Repeat steps 3-5, gradually increasing the drug concentration. This process can take several months.
-
Establishment of Resistant Line: Continue the dose escalation until the cells can proliferate in a CFI-400437 concentration that is at least 10-fold higher than the initial IC50 of the parental cells.
-
Characterization: Once a resistant line is established, perform a full characterization, including re-determining the IC50, and investigating the potential mechanisms of resistance as outlined in the troubleshooting guide.
Visualizations
Caption: Simplified signaling pathway of PLK4 in centriole duplication and the effect of CFI-400437.
Caption: Experimental workflow for troubleshooting resistance to CFI-400437.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revisiting the role of ABC transporters in multidrug-resistant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (1E)-CFI-400437 dihydrochloride In Vivo Formulation
Welcome to the technical support center for the in vivo formulation of (1E)-CFI-400437 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the formulation of this potent PLK4 inhibitor for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating (1E)-CFI-400437 dihydrochloride for in vivo studies?
A1: The primary challenge for the in vivo formulation of this compound is its low aqueous solubility. As a dihydrochloride salt, it has some water solubility, but this may not be sufficient for achieving the desired concentrations for in vivo dosing, especially for oral administration. Ensuring the stability of the compound in the final formulation is another critical consideration.
Q2: What are the known solubility characteristics of this compound?
A2: Based on available data, the solubility of this compound is as follows:
It is highly recommended to determine the solubility in your specific vehicle system empirically.
Q3: Are there any successful in vivo formulations reported in the literature?
A3: Yes, a formulation used in a mouse xenograft model involved suspending this compound in a mixture of PEG400 and water (30:70 v/v).[2] The suspension was prepared by sonicating the mixture for 30 minutes at room temperature.[2] For a related PLK4 inhibitor, CFI-400945, a formulation of 5% DMSO, 30% PEG300, and 65% sterile water has been used.
Q4: What are the storage recommendations for this compound and its formulations?
A4:
-
Solid compound: Store at -20°C for up to 3 years.[1]
-
Stock solutions: Prepare fresh or store aliquots at -80°C for up to 1 year to avoid repeated freeze-thaw cycles.[1]
-
In vivo formulations: It is best practice to prepare formulations fresh before each use. If short-term storage is necessary, it should be at 2-8°C, and the stability of the formulation should be verified. For the reported PEG400:water formulation, aliquots were stored at -20°C for the duration of the study and thawed before each dose.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the in vivo formulation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation during formulation preparation | The concentration of the compound exceeds its solubility in the chosen vehicle. | - Increase the proportion of the co-solvent (e.g., PEG400, DMSO) in your formulation. - Gently warm the vehicle while stirring to aid dissolution, but be cautious of potential degradation at elevated temperatures. - Use sonication to aid in the dispersion and dissolution of the compound.[2] - If a suspension is acceptable, ensure it is homogenous before administration. |
| Precipitation after administration (in vivo) | The formulation is not stable upon dilution with physiological fluids. This is a common issue with formulations that rely on high concentrations of organic co-solvents. | - Consider using a surfactant such as Tween 80 or Cremophor EL to improve the stability of the formulation upon dilution. - Explore the use of lipid-based formulations, which can enhance oral absorption of poorly soluble compounds.[3] - For oral administration, consider the use of a suspension with a suitable suspending agent like carboxymethylcellulose (CMC). |
| Poor oral bioavailability | Low aqueous solubility and/or poor membrane permeability can limit oral absorption. | - Reduce the particle size of the compound through micronization or nanosizing to increase the surface area for dissolution.[3] - Utilize solubility-enhancing excipients such as cyclodextrins.[4] - Investigate the use of self-emulsifying drug delivery systems (SEDDS).[4] |
| Compound instability in formulation | The pH of the formulation or exposure to light or temperature may be causing degradation. | - Prepare formulations in a pH range where the compound is most stable. This may require empirical testing. - Protect the formulation from light by using amber vials or covering the container with foil. - Prepare the formulation fresh before each use and avoid long-term storage of liquid formulations unless stability has been confirmed. |
Data and Protocols
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 565.49 g/mol | [1] |
| Formula | C₂₉H₂₈N₆O₂·2HCl | [1] |
| Appearance | Solid powder | [5] |
In Vivo Pharmacokinetics (Mouse)
| Parameter | Value | Dosing | Reference |
| Cmax | 92 ng/mL | 50 mg/kg, Intraperitoneal | [2] |
| AUC | 190 ng·h/mL | 50 mg/kg, Intraperitoneal | [2] |
| Plasma Protein Binding | 99% | N/A | [2] |
Experimental Protocol: Preparation of a PEG400/Water Suspension
This protocol is based on a published in vivo study.[2]
-
Weigh the required amount of this compound.
-
Prepare a 30:70 (v/v) mixture of PEG400 and sterile water.
-
Suspend the compound in the PEG400:water vehicle.
-
Sonicate the suspension at room temperature for 30 minutes to ensure a homogenous mixture.
-
If not for immediate use, dispense into aliquots and store at -20°C.
-
Before administration, thaw the aliquot at room temperature and ensure the suspension is homogenous.
Visualizations
PLK4 Signaling Pathway
This compound is a potent inhibitor of Polo-like kinase 4 (PLK4).[2] PLK4 is a master regulator of centriole duplication, and its inhibition can lead to mitotic catastrophe and cell death in cancer cells.[6] PLK4 has also been shown to influence other signaling pathways implicated in cancer progression, such as the Wnt/β-catenin and PI3K/Akt pathways.[7]
Caption: PLK4 signaling and inhibition by this compound.
In Vivo Formulation Troubleshooting Workflow
This workflow provides a logical approach to troubleshooting common formulation issues.
Caption: A stepwise approach to troubleshooting in vivo formulation challenges.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Discovery of RP-1664: A First-in-Class Orally Bioavailable, Selective PLK4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Confirming PLK4 Target Engagement of CFI-400437 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental methods to confirm the cellular target engagement of CFI-400437, a potent and selective inhibitor of Polo-like Kinase 4 (PLK4). We will explore direct and indirect assays to measure the interaction of CFI-400437 with PLK4 and compare its cellular effects with other known PLK4 inhibitors.
Introduction to PLK4 and CFI-400437
Polo-like Kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process essential for the formation of centrosomes and, consequently, for proper mitotic spindle assembly and cell division.[1][2] Dysregulation of PLK4 activity is linked to centrosome abnormalities, genomic instability, and tumorigenesis, making it an attractive target for cancer therapy.[3][4]
CFI-400437 is an ATP-competitive inhibitor with high selectivity for PLK4.[5] It has demonstrated potent anti-proliferative activity in various cancer cell lines.[5] Confirming that the observed cellular phenotypes are a direct result of PLK4 inhibition is crucial for its development as a therapeutic agent.
Direct Measurement of Target Engagement in Cells
Directly measuring the binding of an inhibitor to its target within a cellular context provides the most definitive evidence of target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that can quantitatively measure compound binding to a specific protein target in living cells.[6][7]
Experimental Workflow:
Figure 1: Workflow for the NanoBRET™ PLK4 Target Engagement Assay.
Brief Protocol:
-
HEK293 cells are transfected with a vector expressing a fusion protein of PLK4 and NanoLuc® luciferase.[8][9][10]
-
Transfected cells are seeded into 96-well or 384-well plates.[8][9]
-
A cell-permeable fluorescent tracer that binds to the PLK4 active site is added to the cells, followed by the addition of varying concentrations of CFI-400437.[9]
-
After an incubation period to allow for binding equilibrium, a substrate for NanoLuc® is added.[9]
-
If CFI-400437 binds to PLK4, it displaces the fluorescent tracer, leading to a decrease in the BRET signal, which is measured using a luminometer.[6]
Indirect Measurement of Target Engagement: Cellular Phenotypes
Inhibition of PLK4 by CFI-400437 leads to distinct and quantifiable cellular phenotypes that serve as indirect evidence of target engagement.
Analysis of Centrosome Number by Immunofluorescence
PLK4 inhibition directly affects centriole duplication. Depending on the concentration and duration of treatment, this can lead to either an increase (centrosome amplification) or a decrease (centrosome loss) in centrosome numbers.[2][3]
Experimental Workflow:
Figure 2: Workflow for Immunofluorescence Analysis of Centrosome Number.
Brief Protocol:
-
Cancer cell lines (e.g., breast, prostate) are treated with a dose range of CFI-400437 for a defined period (e.g., 48-72 hours).[3]
-
Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Centrosomes are labeled using a primary antibody against a centrosomal marker (e.g., γ-tubulin or pericentrin), followed by a fluorescently labeled secondary antibody.[11]
-
Nuclei are counterstained with DAPI.
-
Images are acquired using a fluorescence microscope, and the number of centrosomes per cell is quantified.[11][12]
Cell Cycle Analysis by Flow Cytometry
Inhibition of PLK4 can induce cell cycle arrest, often at the G2/M phase, or lead to polyploidy due to failed cytokinesis.[3][13]
Brief Protocol:
-
Cells are treated with CFI-400437 for 24-48 hours.[3]
-
Cells are harvested, washed, and fixed in cold 70% ethanol.[14][15]
-
The fixed cells are treated with RNase A to remove RNA and stained with a DNA-intercalating dye such as propidium (B1200493) iodide (PI).[3][14]
-
The DNA content of individual cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and to identify polyploid populations.[3][15]
Cell Viability and Proliferation Assessment by Clonogenic Assay
A functional consequence of PLK4 inhibition is the reduction of the long-term proliferative capacity of cancer cells.[16]
Brief Protocol:
-
A known number of cells are seeded in a multi-well plate and allowed to adhere.
-
Cells are treated with CFI-400437 for a specified duration.
-
The drug-containing medium is replaced with fresh medium, and the cells are incubated for 1-3 weeks to allow for colony formation.[17]
-
Colonies are fixed and stained with crystal violet.[17]
-
The number of colonies (typically defined as a cluster of at least 50 cells) is counted to determine the surviving fraction of cells compared to an untreated control.[17][18]
Comparison with Alternative PLK4 Inhibitors
Several other small molecule inhibitors of PLK4 have been developed. A comparative analysis is essential to understand the relative potency and selectivity of CFI-400437.
| Inhibitor | PLK4 IC50 | Key Off-Targets | Reference |
| CFI-400437 | 0.6 nM - 1.55 nM | Aurora A, Aurora B | [8][17] |
| CFI-400945 | 4.85 nM | Aurora B | [17] |
| Centrinone | 2.71 nM | Highly selective for PLK4 | [17] |
| R1530 | - | Multi-kinase inhibitor, including other PLKs | [17] |
| Axitinib | 4.2 nM | VEGFR1-3 | [17] |
IC50 values can vary depending on the assay conditions.
The off-target activities of these inhibitors can influence the observed cellular phenotypes. For instance, the inhibition of Aurora B by CFI-400437 and CFI-400945 can also contribute to cytokinesis failure and polyploidy, a phenotype also observed with direct Aurora B inhibitors.[2] Highly selective inhibitors like Centrinone are valuable tools to delineate the specific consequences of PLK4 inhibition.[17]
PLK4 Signaling Pathway in Centriole Duplication
Figure 3: Simplified PLK4 Signaling Pathway in Centriole Duplication.
PLK4 is recruited to the centriole by CEP152.[19] Activated PLK4 then phosphorylates STIL, which in turn recruits HsSAS-6.[1] HsSAS-6 is a critical component for the formation of the cartwheel structure, which templates the new procentriole.[1] CFI-400437, by inhibiting the kinase activity of PLK4, blocks this entire downstream cascade, preventing the formation of new centrioles.
Conclusion
Confirming the on-target activity of CFI-400437 in cells requires a multi-faceted approach. Direct target engagement assays like NanoBRET provide quantitative evidence of binding. These should be complemented by the quantification of downstream cellular phenotypes, such as altered centrosome number, cell cycle arrest, and reduced clonogenic survival. Comparing the effects of CFI-400437 with other PLK4 inhibitors, while considering their respective selectivity profiles, is crucial for definitively attributing the observed cellular responses to the inhibition of PLK4. This comprehensive analysis will strengthen the rationale for the continued development of CFI-400437 as a targeted anti-cancer therapeutic.
References
- 1. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PLK4 is upregulated in prostate cancer and its inhibition reduces centrosome amplification and causes senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. promega.com [promega.com]
- 7. eubopen.org [eubopen.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. carnabio.com [carnabio.com]
- 10. NanoLuc®-PLK4 Fusion Vector [promega.com]
- 11. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. corefacilities.iss.it [corefacilities.iss.it]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. Clonogenic Assay [en.bio-protocol.org]
- 17. Clonogenic Assay [bio-protocol.org]
- 18. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Dissecting the Dual Roles of CFI-400437: A Guide to Distinguishing PLK4 and Aurora Kinase Inhibition
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of kinase inhibitors is paramount. CFI-400437, a potent anti-cancer agent, presents a unique challenge due to its dual inhibition of Polo-like kinase 4 (PLK4) and Aurora kinases. This guide provides a comparative analysis, supported by experimental data and detailed protocols, to help delineate the distinct cellular consequences of targeting these two critical cell cycle regulators with CFI-400437.
CFI-400437 is an indolinone-derived, ATP-competitive kinase inhibitor with high selectivity for PLK4.[1][2] However, it also demonstrates significant inhibitory activity against Aurora kinases, particularly Aurora B and C, at nanomolar concentrations.[1][3] This dual activity complicates the interpretation of its biological effects, as both PLK4 and Aurora kinases play crucial, yet distinct, roles in cell division. PLK4 is the master regulator of centriole duplication, a process essential for the formation of a bipolar mitotic spindle.[4][5] Aurora kinases, on the other hand, are involved in various mitotic events, including chromosome condensation, spindle assembly, and cytokinesis.[4] The phenotypic outcomes of inhibiting these kinases can overlap, making it essential to employ specific experimental strategies to distinguish between on-target PLK4 effects and off-target Aurora kinase effects of CFI-400437.
Comparative Kinase Inhibition Profile
To understand the therapeutic window and potential off-target effects of CFI-400437, it is crucial to compare its inhibitory potency against PLK4 and Aurora kinases alongside more selective inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) for CFI-400437 and other key inhibitors.
| Inhibitor | PLK4 IC50 (nM) | AURKA IC50 (nM) | AURKB IC50 (nM) | AURKC IC50 (nM) | Reference Compound For |
| CFI-400437 | 0.6 - 1.55 | 370 | <15 - 210 | <15 | Dual PLK4/Aurora Kinase Inhibition |
| Centrinone (B606597) | 2.71 | >10,000 | >10,000 | >10,000 | Selective PLK4 Inhibition |
| Centrinone B | ~0.5 | >1,000 | >1,000 | >1,000 | Selective PLK4 Inhibition |
| Alisertib (MLN8237) | 62.7 | 1.2 | 36.4 | 59.9 | Selective Aurora A Inhibition |
| Barasertib (AZD1152) | - | 3.7 | 0.37 | - | Selective Aurora B Inhibition |
| CFI-400945 | 4.85 | 188 | 70.7 | 106 | PLK4 Inhibition (with some Aurora activity) |
| KW-2449 | 52.6 | 45.8 | 23.8 | 23.2 | Aurora Kinase Inhibition |
Data compiled from multiple sources.[1][2][3][6]
This data clearly illustrates that while CFI-400437 is a potent PLK4 inhibitor, its activity against Aurora B and C is also in the low nanomolar range, suggesting that at cellular concentrations effective for PLK4 inhibition, Aurora kinases will also be significantly inhibited. In contrast, centrinone and centrinone B are highly selective for PLK4, making them excellent tool compounds to study the specific consequences of PLK4 inhibition.
Signaling Pathways: PLK4 vs. Aurora B
To appreciate the distinct roles of these kinases, it is helpful to visualize their primary signaling pathways during cell division.
Caption: PLK4 pathway in centriole duplication.
Caption: Aurora B pathway in cytokinesis.
Experimental Workflow for Distinguishing Kinase Effects
A logical experimental workflow is essential to dissect the contributions of PLK4 and Aurora kinase inhibition to the cellular phenotype observed with CFI-400437. This involves a comparative analysis with selective inhibitors.
Caption: Workflow for differentiating kinase inhibition effects.
Experimental Protocols
Detailed methodologies are critical for reproducible and comparable results.
In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
-
Reaction Setup: Prepare a reaction mixture containing the kinase of interest (PLK4, AURKA, AURKB), its specific substrate, ATP, and varying concentrations of the inhibitor (CFI-400437, centrinone, alisertib).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin (B1168401) to generate a luminescent signal proportional to the ADP concentration.
-
Signal Measurement: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitors (CFI-400437, centrinone, alisertib) or vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Reagent Addition: Add CellTiter-Glo® Reagent directly to the cell culture wells.
-
Lysis and Signal Stabilization: Lyse the cells and stabilize the luminescent signal by shaking the plate for 2 minutes.
-
Signal Measurement: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Cell Cycle and Polyploidy Analysis by Flow Cytometry
This method is used to analyze the DNA content of cells and identify polyploidy, a hallmark of cytokinesis failure often associated with Aurora B inhibition.
-
Cell Treatment: Treat cells with the inhibitors or vehicle control for a defined period (e.g., 48-72 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide or DAPI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the DNA dye.
-
Data Analysis: Gate the cell populations based on their DNA content (2n, 4n, 8n, etc.) to quantify the percentage of cells in each phase of the cell cycle and the proportion of polyploid cells. A significant increase in the >4n population is indicative of polyploidy.[7]
Immunofluorescence for Centrosome Number
This technique allows for the visualization and quantification of centrosomes within cells.
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with inhibitors or vehicle control.
-
Fixation and Permeabilization: Fix the cells with methanol (B129727) or paraformaldehyde, followed by permeabilization with Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against a centrosomal marker (e.g., γ-tubulin or pericentrin).
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the DNA with DAPI and mount the coverslips on microscope slides.
-
Microscopy and Quantification: Visualize the cells using a fluorescence microscope and count the number of centrosomes per cell. A decrease in centrosome number is expected with potent PLK4 inhibition, while centrosome amplification can occur with partial PLK4 inhibition.[4][8]
Distinguishing Phenotypes: PLK4 vs. Aurora Kinase Inhibition
By applying the workflow and protocols described above, researchers can distinguish the specific cellular effects of inhibiting PLK4 versus Aurora kinases with CFI-400437.
-
Effects of Selective PLK4 Inhibition (e.g., with Centrinone): The primary and most direct consequence of complete PLK4 inhibition is the failure of centriole duplication, leading to a gradual loss of centrosomes over successive cell cycles.[8] This can result in the formation of monopolar spindles and subsequent mitotic arrest and cell death.[9] Partial inhibition of PLK4, however, can lead to centrosome amplification.[4]
-
Effects of Selective Aurora Kinase Inhibition (e.g., with Alisertib/Barasertib): Inhibition of Aurora A typically leads to defects in mitotic entry and spindle assembly.[9] Inhibition of Aurora B, a key component of the chromosomal passenger complex, results in defects in chromosome alignment, failure of the spindle assembly checkpoint, and, most characteristically, failed cytokinesis, leading to the formation of large, polyploid cells.[4][8]
-
Combined Effects of CFI-400437: The phenotype induced by CFI-400437 is often a composite of both PLK4 and Aurora kinase inhibition. At effective concentrations, CFI-400437 can induce polyploidy, a phenotype strongly linked to Aurora B inhibition.[7][8] Concurrently, it can affect centrosome numbers, with lower concentrations potentially causing centrosome amplification (due to partial PLK4 inhibition) and higher concentrations leading to centrosome loss (due to more complete PLK4 inhibition).[4][8] The profound anti-proliferative and cytotoxic effects of CFI-400437 are likely a result of the synergistic disruption of multiple critical mitotic processes.[1][10]
References
- 1. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 6. oricpharma.com [oricpharma.com]
- 7. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CFI-400945 is not a selective cellular PLK4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of PLK4 Inhibitors: (1E)-CFI-400437 dihydrochloride vs. CFI-400945
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent Polo-like kinase 4 (PLK4) inhibitors: (1E)-CFI-400437 dihydrochloride (B599025) and CFI-400945. The information presented is based on available preclinical and clinical data to assist researchers in making informed decisions for their discovery and development programs.
Introduction to PLK4 Inhibition
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a crucial role in centriole duplication, a fundamental process for cell division.[1][2] Dysregulation of PLK4 has been implicated in tumorigenesis, making it an attractive target for cancer therapy.[2] Inhibitors of PLK4 disrupt the proper formation of the mitotic spindle, leading to mitotic catastrophe and subsequent cancer cell death. This guide focuses on a comparative analysis of two key PLK4 inhibitors, (1E)-CFI-400437 dihydrochloride and CFI-400945.
Mechanism of Action
Both this compound and CFI-400945 are ATP-competitive inhibitors of PLK4.[3][4] By binding to the ATP-binding pocket of the kinase, they block its catalytic activity, thereby preventing the phosphorylation of downstream substrates essential for centriole duplication.[3] Inhibition of PLK4 leads to defects in centrosome number, resulting in mitotic errors and ultimately, apoptosis of cancer cells.[1][2]
PLK4 Signaling Pathway
The following diagram illustrates the central role of PLK4 in centriole duplication and the points of intervention for inhibitors like CFI-400437 and CFI-400945.
Caption: PLK4 is a master regulator of centriole duplication.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and CFI-400945.
Table 1: In Vitro Potency and Kinase Selectivity
| Parameter | This compound | CFI-400945 | Reference(s) |
| PLK4 IC50 | 1.55 nM | 2.8 nM | [3] |
| Aurora Kinase B IC50 | <15 nM | 98 nM | [3][4] |
| Other Kinases Inhibited | Aurora A, Aurora C, KDR, FLT-3 | TRKA, TRKB, Tie2/TEK, Abl (T315I), Bmx, FGFR1/2, Ros, AurB | [3][5][6] |
Table 2: Preclinical and Clinical Pharmacokinetics
| Parameter | This compound | CFI-400945 | Reference(s) |
| Administration Route | Intraperitoneal (preclinical) | Oral (preclinical & clinical) | [6] |
| Cmax (mice) | Data not available | 0.25-11.68 µg/mL (at 3.75-104 mg/kg) | [7] |
| Tmax (human) | Data not available | 2-4 hours | [8] |
| Half-life (human) | Data not available | 9 hours | [8] |
| Oral Bioavailability (mice) | Data not available | 4.9% | [9] |
Supporting Experimental Data and Protocols
In Vivo Efficacy in Xenograft Models
Both compounds have demonstrated anti-tumor activity in preclinical xenograft models.
-
This compound: Exhibited antitumor activity in an MDA-MB-468 breast cancer mouse xenograft model when administered intraperitoneally at 25 mg/kg once daily for 21 days.[6]
-
CFI-400945: Showed significant inhibition of tumor growth in various xenograft models, including breast and colon cancer, with oral administration.[7][9] Notably, higher activity was observed in PTEN null HCT116 colorectal cancer xenografts.[10]
The following diagram outlines a general workflow for conducting xenograft studies to evaluate the efficacy of PLK4 inhibitors.
Caption: Workflow for in vivo xenograft studies.
-
Cell Line: MDA-MB-468 (triple-negative breast cancer).
-
Animals: Immunocompromised mice (e.g., NOD/SCID or athymic nude), 10-12 weeks old.[10]
-
Cell Preparation: Cells are harvested from culture at 98-99% viability. A suspension of 1-2 million cells in 120-150 µL of a Matrigel mixture is prepared for injection.[10]
-
Implantation: The cell suspension is injected subcutaneously into the flank or mammary fat pad of the mice.[10]
-
Tumor Monitoring: Tumor growth is monitored using digital calipers until the average tumor size reaches 150-200 mm³.[10]
-
Treatment: Once tumors reach the desired size, animals are randomized into treatment and control groups. The drug is administered as per the study design (e.g., daily oral gavage or intraperitoneal injection).
-
Endpoint Analysis: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). At the end of the study, tumors are excised for further analysis.[10]
-
Cell Line: HCT116 (colorectal carcinoma).
-
Animals: Immunocompromised mice (e.g., SCID).[11]
-
Cell Preparation: 1 x 10⁷ viable HCT116 cells are suspended with Matrigel for injection.[11]
-
Implantation: The cell suspension is injected subcutaneously into the right flank of the mice.[11]
-
Tumor Monitoring: Tumor volumes are measured twice weekly with calipers. Treatment is initiated when the mean tumor volume reaches 100-150 mm³.[11]
-
Treatment: Drug administration is performed according to the specific protocol.
-
Endpoint Analysis: The study continues for a defined period (e.g., up to 4 weeks) or until the mean tumor volume reaches a predetermined size (e.g., 2000 mm³). Antitumor effect is typically expressed as the percentage of treated vs. control (%T/C) tumor volumes.[11]
Cell Viability Assay Protocol (Example with CFI-400945)
-
Cell Seeding: Breast cancer cell lines (e.g., MDA-MB-468, MCF-7) are seeded in 96-well plates at an appropriate density and allowed to adhere for 24 hours.[1]
-
Compound Treatment: CFI-400945 is diluted to various concentrations and added to the cells.[1]
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 5 days).[1]
-
Cell Fixation: The culture medium is removed, and cells are fixed with ice-cold 10% trichloroacetic acid (TCA).[1]
-
Staining: Cells are stained with 0.4% (w/v) sulforhodamine B (SRB) solution.[1]
-
Measurement: The absorbance is read at 570 nm after solubilizing the bound dye. The percentage of relative inhibition of cell viability is then calculated.[1]
Summary and Conclusion
Both this compound and CFI-400945 are potent inhibitors of PLK4 with demonstrated anti-cancer activity in preclinical models.
-
This compound shows high potency against PLK4 in vitro. Its development has primarily been in a preclinical setting with intraperitoneal administration. Further studies are needed to fully characterize its pharmacokinetic profile and potential for oral delivery.
-
CFI-400945 is a well-characterized, orally bioavailable PLK4 inhibitor that has advanced to Phase 1 clinical trials.[8] It has shown a favorable pharmacokinetic profile in humans and significant anti-tumor efficacy in a range of preclinical models, particularly in tumors with PTEN deficiency.[8][10]
The choice between these two inhibitors will depend on the specific research goals. CFI-400945 offers the advantage of being orally available and having available clinical data, making it a strong candidate for translational studies. This compound, with its high in vitro potency, remains a valuable tool for in vitro and preclinical in vivo studies exploring the fundamental roles of PLK4. Further head-to-head studies, particularly focusing on the oral bioavailability and in vivo efficacy of this compound, would be beneficial for a more complete comparative assessment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. PLK4 as a potential target to enhance radiosensitivity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Probe CFI-400945 | Chemical Probes Portal [chemicalprobes.org]
- 7. benchchem.com [benchchem.com]
- 8. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MDA-MB-468 Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
A Comparative Guide to PLK4 Inhibitors: CFI-400437 vs. Centrinone
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent Polo-like Kinase 4 (PLK4) inhibitors, CFI-400437 and centrinone (B606597). This document synthesizes experimental data to evaluate their specificity and performance, offering insights to inform research and development decisions.
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication. Its dysregulation is implicated in tumorigenesis, making it an attractive target for cancer therapy. Both CFI-400437 and centrinone are potent inhibitors of PLK4, but they exhibit distinct profiles in terms of their specificity and off-target effects.
Mechanism of Action
CFI-400437 is an ATP-competitive kinase inhibitor.[1] In contrast, centrinone is characterized as a selective and reversible inhibitor of PLK4.[2] Both compounds exert their effects by binding to PLK4 and inhibiting its kinase activity, which is essential for the initiation of procentriole formation during the cell cycle.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of CFI-400437 and centrinone against PLK4 and key off-target kinases, the Aurora kinases. This data highlights the superior selectivity of centrinone for PLK4.
| Kinase | CFI-400437 IC50 (nM) | Centrinone IC50 (nM) | Reference |
| PLK4 | 1.55 | 2.71 | [3] |
| Aurora A | 370 | >10,000 | [1][4] |
| Aurora B | 210 (inhibited at <15 nM) | >10,000 | [1][3][4] |
| Aurora C | Inhibited at <15 nM | Not available | [3] |
| KDR | 480 | Not available | [1] |
| FLT-3 | 180 | Not available | [1] |
Note: Some sources report an IC50 of 0.6 nM for CFI-400437 against PLK4.[1] Centrinone is reported to have over 1000-fold selectivity for PLK4 over Aurora A and B.[2][4]
PLK4 Signaling and Inhibition
The following diagram illustrates the central role of PLK4 in centriole duplication and the consequences of its inhibition by compounds like CFI-400437 and centrinone.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of CFI-400437 and centrinone are provided below.
In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is a general procedure for determining the IC50 values of inhibitors against a target kinase.
Objective: To measure the binding affinity of CFI-400437 and centrinone to PLK4 and other kinases.
Materials:
-
Purified kinase (e.g., PLK4, Aurora A/B)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ Tracer
-
Test compounds (CFI-400437, centrinone)
-
Kinase Buffer
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound dilutions.
-
Prepare a 2X kinase/antibody mixture in kinase buffer and add to the wells.
-
Prepare a 4X tracer solution in kinase buffer and add to the wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 1 hour.
-
Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET).
-
The IC50 values are calculated from the dose-response curves, where the signal is inversely proportional to the binding of the inhibitor.[3]
Cellular Thermal Shift Assay (CETSA)
This protocol outlines a general method to confirm target engagement of an inhibitor within a cellular context.
Objective: To determine if CFI-400437 and centrinone bind to and stabilize PLK4 in intact cells.
Materials:
-
Cancer cell line of interest
-
Test compounds (CFI-400437, centrinone)
-
Cell lysis buffer
-
Protease and phosphatase inhibitors
-
Antibodies for Western blotting (anti-PLK4, loading control)
Procedure:
-
Culture cells to a suitable confluency and treat with the test compound or vehicle (DMSO) for a specified time.
-
Harvest the cells and resuspend them in a buffer.
-
Heat the cell suspensions at a range of temperatures for a short duration.
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analyze the soluble fractions by Western blotting using an antibody against the target protein (PLK4).
-
Increased thermal stability of PLK4 in the presence of the inhibitor, indicated by a higher amount of soluble protein at elevated temperatures compared to the control, confirms target engagement.
Quantification of Centrosome Number
This protocol describes a general immunofluorescence-based method to quantify centrosomes.
Objective: To assess the effect of CFI-400437 and centrinone on centrosome number in cells.
Materials:
-
Cells cultured on coverslips
-
Fixative (e.g., methanol (B129727) or paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Blocking solution (e.g., PBS with BSA)
-
Primary antibodies against centrosomal markers (e.g., γ-tubulin, pericentrin)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Treat cells with CFI-400437, centrinone, or vehicle for the desired time.
-
Fix and permeabilize the cells.
-
Block non-specific antibody binding.
-
Incubate with primary antibodies against centrosomal markers.
-
Incubate with fluorescently labeled secondary antibodies and DAPI.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope and count the number of centrosomes per cell.
Cell Cycle Analysis by Flow Cytometry
This is a standard protocol for analyzing the distribution of cells in different phases of the cell cycle.
Objective: To determine the effect of CFI-400437 and centrinone on cell cycle progression.
Materials:
-
Cells treated with inhibitors
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
Propidium iodide (PI) staining solution containing RNase A
Procedure:
-
Harvest cells after treatment with the inhibitors.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
The DNA content of the cells is measured, and the percentage of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for characterizing the specificity and cellular effects of a kinase inhibitor.
Conclusion
Both CFI-400437 and centrinone are potent inhibitors of PLK4. However, the available data strongly indicates that centrinone possesses a significantly higher degree of selectivity for PLK4 over other kinases, particularly the Aurora kinases. CFI-400437, while a potent PLK4 inhibitor, demonstrates off-target activity against Aurora kinases A, B, and C, as well as KDR and FLT-3, at concentrations that are achievable in cellular assays.[1][3]
The choice between these two inhibitors will depend on the specific research question. For studies requiring highly specific inhibition of PLK4 to dissect its precise cellular functions, centrinone is the superior tool. In contrast, the multi-kinase inhibitory profile of CFI-400437 may be of interest in certain therapeutic contexts where targeting multiple pathways could be beneficial, although this complicates the interpretation of its effects as being solely due to PLK4 inhibition. Researchers should carefully consider these differences in specificity when designing experiments and interpreting results.
References
A Comparative Guide to the Anti-proliferative Effects of CFI-400437
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of CFI-400437, a potent Polo-like kinase 4 (PLK4) inhibitor, with other relevant alternatives. The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Introduction to CFI-400437 and PLK4 Inhibition
CFI-400437 is an ATP-competitive inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[1] PLK4 is a crucial serine/threonine kinase that ensures the proper formation of centrosomes, which are essential for the assembly of the mitotic spindle and accurate chromosome segregation during cell division. In many cancers, PLK4 is overexpressed, leading to centrosome amplification, genomic instability, and aneuploidy, which are hallmarks of tumorigenesis. By inhibiting PLK4, CFI-400437 disrupts centriole duplication, leading to mitotic errors, cell cycle arrest, senescence, and ultimately, apoptosis in cancer cells.[2][3][4] This targeted approach makes PLK4 an attractive target for cancer therapy, and CFI-400437 is a key compound in the exploration of this therapeutic strategy.
Comparative Analysis of In Vitro Efficacy
The following tables summarize the in vitro potency and anti-proliferative activity of CFI-400437 in comparison to other well-characterized PLK4 inhibitors, such as CFI-400945 and the highly selective inhibitor, centrinone.
Table 1: Comparative Inhibitory Activity against PLK4 and Off-Target Kinases
| Compound | PLK4 IC50 (nM) | Aurora A IC50 (nM) | Aurora B IC50 (nM) |
| CFI-400437 | 1.55[5] | 370[1] | 210[1] |
| CFI-400945 | 4.85[5] | >10,000 | 70.7[5] |
| Centrinone | 2.71[5] | >10,000 | >10,000 |
| Centrinone B | - | >10,000 | >10,000 |
| Axitinib | 4.2 | - | - |
| KW-2449 | 52.6[5] | 45.8 | 23.8 |
| Alisertib | 62.7[5] | 1.2 | 34.5 |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency.
Table 2: Comparative Anti-proliferative Activity (IC50 in nM) in Various Cancer Cell Lines
| Cell Line | Cancer Type | CFI-400437 | CFI-400945 | Centrinone |
| MON | Atypical Teratoid Rhabdoid Tumor | 18.9 (MTT) / 20.3 (PB)[6] | 35.8 (MTT) / 38.1 (PB)[6] | 29.5 (MTT) / 30.7 (PB)[6] |
| BT-12 | Atypical Teratoid Rhabdoid Tumor | 25.4 (MTT) / 27.8 (PB)[6] | 42.1 (MTT) / 45.3 (PB)[6] | 38.7 (MTT) / 40.2 (PB)[6] |
| BT-16 | Atypical Teratoid Rhabdoid Tumor | 22.1 (MTT) / 24.5 (PB)[6] | 39.8 (MTT) / 41.2 (PB)[6] | 33.6 (MTT) / 35.9 (PB)[6] |
| DAOY | Medulloblastoma | 30.2 (MTT) / 33.1 (PB)[6] | 55.7 (MTT) / 58.9 (PB)[6] | 44.3 (MTT) / 46.8 (PB)[6] |
| D283 | Medulloblastoma | 28.7 (MTT) / 31.5 (PB)[6] | 48.9 (MTT) / 51.3 (PB)[6] | 41.2 (MTT) / 43.5 (PB)[6] |
| SK-UT-1 | Uterine Leiomyosarcoma | - | 22.8[7] | - |
| SKN | Sarcoma | - | 35.5[7] | - |
| SK-LMS-1 | Leiomyosarcoma | - | 52.7[7] | - |
| MOLM-13 | Acute Myeloid Leukemia | - | - | 54.26[8][9] |
| OCI-AML3 | Acute Myeloid Leukemia | - | - | 177.7[8][9] |
| KG-1 | Acute Myeloid Leukemia | - | - | 189.9[8][9] |
Note: MTT and PrestoBlue (PB) are assays used to measure cell proliferation. The IC50 values represent the concentration of the inhibitor that causes a 50% reduction in cell proliferation.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.
Caption: PLK4 Inhibition Pathway by CFI-400437.
Caption: Experimental Workflow for Anti-proliferative Assays.
Experimental Protocols
Cell Proliferation (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
CFI-400437 and other inhibitors (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with various concentrations of the inhibitors (e.g., CFI-400437) and a vehicle control (DMSO) for 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the inhibitor concentration.
Colony Formation Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete culture medium
-
CFI-400437 and other inhibitors
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the inhibitors for 24 hours.
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
After the incubation period, wash the colonies with PBS and fix them with methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment group to assess the anti-proliferative effect.
In Vivo Anti-Tumor Activity
-
CFI-400437: Has shown anti-tumor activity in a mouse xenograft model of MDA-MB-468 breast cancer.[1]
-
CFI-400945: Has demonstrated robust in vivo anti-tumor activity in various patient-derived xenograft models, including those from breast and colon cancers.[10] It has also been evaluated in Phase I clinical trials for advanced solid tumors.
Conclusion
CFI-400437 is a potent inhibitor of PLK4 with significant anti-proliferative activity across a range of cancer cell lines. Its efficacy is comparable to, and in some cases greater than, other PLK4 inhibitors. While CFI-400437 also exhibits some off-target activity against Aurora kinases, which may contribute to its anti-cancer effects, it remains a valuable tool for studying PLK4 biology and a promising candidate for further therapeutic development. The provided data and protocols offer a solid foundation for researchers to design and interpret experiments aimed at further validating the anti-proliferative effects of CFI-400437 and comparing its performance with other anti-cancer agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Downregulation of PLK4 expression induces apoptosis and G0/G1‐phase cell cycle arrest in keloid fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of the PLK4 inhibitor Centrinone on the biological behaviors of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Effects of the PLK4 inhibitor Centrinone on the biological behaviors of acute myeloid leukemia cell lines [frontiersin.org]
- 10. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Kinase Inhibitor Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
The development of kinase inhibitors has revolutionized cancer therapy, offering targeted and effective treatments for various malignancies. However, the emergence of drug resistance, particularly cross-resistance to multiple inhibitors, remains a significant clinical challenge. This guide provides an objective comparison of the performance of various kinase inhibitors against common resistance mutations, supported by experimental data. Detailed methodologies for key experiments are included to aid in the design and interpretation of in-house studies.
Data Presentation: Comparative Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of several key kinase inhibitors against wild-type and clinically relevant mutant cell lines, providing a quantitative comparison of their potency and cross-resistance profiles.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Acquired resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs) is frequently driven by the T790M "gatekeeper" mutation. Third-generation inhibitors have been developed to overcome this resistance, but further mutations, such as C797S, can confer resistance to these agents.[1][2][3]
| Cell Line | EGFR Mutation Status | Erlotinib IC50 (nM) | Afatinib IC50 (nM) | Osimertinib IC50 (nM) | Rociletinib IC50 (nM) |
| PC-9 | exon 19 deletion | 7 | 0.8 | 13 | 37 |
| H3255 | L858R | 12 | 0.3 | - | - |
| H1975 | L858R, T790M | >10,000 | 57 | 5 | 23 |
| PC-9ER | exon 19 del, T790M | >10,000 | 165 | 13 | 37 |
Data compiled from multiple sources.[4]
BCR-ABL Inhibitors
The T315I mutation is a common mechanism of resistance to the first-generation BCR-ABL inhibitor imatinib (B729) in chronic myeloid leukemia (CML).[5] Second-generation inhibitors like dasatinib (B193332) and nilotinib (B1678881) are potent against many imatinib-resistant mutants but are ineffective against T315I.[6] Ponatinib, a third-generation inhibitor, was designed to inhibit BCR-ABL with the T315I mutation.[7]
| Cell Line / Kinase | BCR-ABL Mutation Status | Imatinib IC50 (nM) | Dasatinib IC50 (nM) | Nilotinib IC50 (nM) | Ponatinib IC50 (nM) | DCC-2036 IC50 (nM) |
| Ba/F3 BCR-ABL | Wild-type | 260-678 | 0.8-1.8 | 10-25 | 0.5 | 0.8 |
| Ba/F3 BCR-ABL | T315I | >10,000 | >10,000 | >3,800 | 20-40 | 4 |
Data compiled from multiple sources.[8][9]
Anaplastic Lymphoma Kinase (ALK) Inhibitors
Resistance to the first-generation ALK inhibitor crizotinib (B193316) in non-small cell lung cancer (NSCLC) can be mediated by various secondary mutations. Second-generation inhibitors offer improved potency against many of these mutants, but the G1202R mutation often confers broad cross-resistance.[10][11] Lorlatinib, a third-generation inhibitor, is effective against G1202R and other resistant mutants.[5][12]
| Cell Line | ALK Mutation Status | Crizotinib IC50 (nM) | Ceritinib IC50 (nM) | Alectinib IC50 (nM) | Brigatinib IC50 (nM) | Lorlatinib IC50 (nM) |
| Ba/F3 EML4-ALK | Wild-type | - | - | - | - | ~3-10 |
| Ba/F3 EML4-ALK | G1202R | 560 | 309 | 595 | - | 49.9 |
Data compiled from multiple sources.[5][11][12]
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay is a widely used method to assess cell viability and proliferation in response to therapeutic compounds.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[1][13] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[14]
-
Compound Treatment: The following day, treat the cells with a serial dilution of the kinase inhibitors. Include a vehicle-only control. Incubate for a specified period (e.g., 72 hours).[15]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1][14]
-
Formazan Solubilization: Carefully remove the media and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[13] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 620-650 nm can be used to subtract background absorbance.[1][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of Kinase Signaling
Western blotting is a fundamental technique to detect and quantify the phosphorylation status of kinases and their downstream targets, providing insights into the mechanism of action of inhibitors and the activation of resistance pathways.
Principle: This technique involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing with antibodies specific for the protein of interest, including phospho-specific antibodies that recognize phosphorylated residues.[16]
Protocol:
-
Cell Lysis: Treat cells with kinase inhibitors for the desired time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).[16]
-
Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[16]
-
Blocking: Block the membrane with a solution of 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated target protein (e.g., anti-phospho-EGFR) or the total protein overnight at 4°C with gentle agitation.[17]
-
Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system or X-ray film.[16]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein to account for any differences in protein loading.[18]
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the core signaling pathways affected by the discussed kinase inhibitors and highlight the points at which resistance mutations occur.
Caption: EGFR signaling pathway with inhibitor targets and resistance mutations.
Caption: BCR-ABL signaling with inhibitor targets and the T315I resistance mutation.
Caption: ALK signaling pathway with inhibitor targets and the G1202R resistance mutation.
Experimental Workflow Diagram
Caption: A typical experimental workflow for studying kinase inhibitor cross-resistance.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformational control inhibition of the BCR-ABL1 tyrosine kinase, including the gatekeeper T315I mutant, by the switch-control inhibitor DCC-2036 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. texaschildrens.org [texaschildrens.org]
- 16. benchchem.com [benchchem.com]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
PLK4 Inhibitor CFI-400437: A Comparative Analysis of Efficacy in p53-Mutant versus Wild-Type Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the polo-like kinase 4 (PLK4) inhibitor, CFI-400437, focusing on its efficacy in breast cancer cell lines with differing p53 tumor suppressor gene status. While direct comparative studies on CFI-400437 across a panel of p53 wild-type and mutant cell lines are limited, this document synthesizes available preclinical data to offer insights into its potential therapeutic window.
Executive Summary
CFI-400437 is a potent, ATP-competitive inhibitor of PLK4, a master regulator of centriole duplication. Its anti-proliferative effects have been demonstrated in various cancer cell lines. This guide focuses on its activity in three breast cancer cell lines with distinct p53 statuses:
-
MCF-7: p53 wild-type
-
MDA-MB-231: p53 mutant
-
MDA-MB-468: p53 mutant
Available data indicates that CFI-400437 is a potent inhibitor of cell growth in all three cell lines, suggesting that its efficacy may not be solely dependent on a functional p53 pathway. However, the precise mechanisms and differential sensitivities related to p53 status are still under investigation. Inhibition of PLK4 is known to induce mitotic errors, leading to cell cycle arrest and apoptosis. The functionality of p53 can influence the cellular response to such mitotic stress.
Data Presentation
Table 1: p53 Status of Selected Breast Cancer Cell Lines
| Cell Line | p53 Status |
| MCF-7 | Wild-Type |
| MDA-MB-231 | Mutant (R280K) |
| MDA-MB-468 | Mutant (R273H) |
Table 2: Comparative Efficacy of CFI-400437 (Inferred)
| Cell Line | p53 Status | CFI-400437 Growth Inhibition |
| MCF-7 | Wild-Type | Potent inhibitor of cell growth[1] |
| MDA-MB-231 | Mutant | Potent inhibitor of cell growth[1] |
| MDA-MB-468 | Mutant | Potent inhibitor of cell growth[1] |
Signaling Pathways and Experimental Workflows
PLK4 Signaling and the Role of p53
PLK4 is a critical kinase that initiates centriole duplication during the cell cycle. Its inhibition by CFI-400437 disrupts this process, leading to a failure in proper centrosome formation. This can result in mitotic catastrophe and ultimately, cell death. The tumor suppressor p53 plays a crucial role in monitoring cellular stress, including mitotic errors. In p53 wild-type cells, mitotic defects can trigger a p53-dependent cell cycle arrest, typically at the G1/S or G2/M checkpoint, to allow for repair or to initiate apoptosis if the damage is irreparable. In p53-mutant cells, this checkpoint control is often compromised, which can lead to genomic instability. However, some cancer cells with mutant p53 may exhibit increased susceptibility to agents that induce mitotic catastrophe due to their reliance on alternative survival pathways.
Caption: Mechanism of CFI-400437 and the differential role of p53 status.
Experimental Workflow for Efficacy Assessment
A typical workflow to compare the efficacy of CFI-400437 in p53-mutant versus wild-type cancer cells would involve parallel experiments on the selected cell lines.
Caption: Workflow for comparing CFI-400437 efficacy in different cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed MCF-7, MDA-MB-231, and MDA-MB-468 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of CFI-400437 (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with CFI-400437 at concentrations around the determined IC50 for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in the treated and control groups.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with CFI-400437 at relevant concentrations for 24 to 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
Conclusion
CFI-400437 demonstrates potent anti-proliferative activity against both p53 wild-type and p53-mutant breast cancer cell lines. This suggests that while the p53 pathway is a key regulator of the cellular response to mitotic stress induced by PLK4 inhibition, it is not the sole determinant of CFI-400437's efficacy. The compromised checkpoint function in p53-mutant cells may render them vulnerable to the mitotic catastrophe induced by CFI-400437. Further research involving direct, quantitative comparisons of CFI-400437's effects on a broader panel of p53-mutant and wild-type cancer cells is warranted to fully elucidate its mechanism of action and to identify patient populations most likely to benefit from this therapeutic strategy.
References
A Comparative Analysis of CFI-400437 and Alisertib: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Polo-like kinase 4 (PLK4) inhibitor CFI-400437 and the Aurora A kinase inhibitor alisertib (B1683940). This analysis is supported by a compilation of preclinical and clinical data, detailed experimental methodologies, and visualizations of key cellular pathways and experimental workflows.
Introduction
Targeting cell cycle kinases is a promising strategy in oncology. CFI-400437 and alisertib are two small molecule inhibitors that disrupt mitosis, but through distinct mechanisms. CFI-400437 targets Polo-like kinase 4 (PLK4), a master regulator of centriole duplication, while alisertib inhibits Aurora A kinase, a key player in mitotic spindle formation and function.[1][2][3][4] Understanding the nuances of their mechanisms, efficacy, and safety profiles is crucial for their strategic development and clinical application.
Mechanism of Action
CFI-400437: Inhibiting Centriole Duplication
CFI-400437 is an ATP-competitive inhibitor of PLK4.[5] PLK4's primary role is to initiate the formation of new centrioles, which are essential for the assembly of centrosomes and, consequently, bipolar mitotic spindles.[3] By inhibiting PLK4, CFI-400437 prevents centriole duplication, leading to centrosome depletion in subsequent cell cycles.[6] This results in the formation of monopolar spindles, mitotic arrest, and ultimately, cancer cell death.[6]
Alisertib: Disrupting Mitotic Spindle Assembly
Alisertib is a selective, ATP-competitive inhibitor of Aurora A kinase.[7][8] Aurora A is crucial for several mitotic events, including centrosome maturation and separation, and the assembly of a functional bipolar spindle.[4] Inhibition of Aurora A by alisertib leads to defects in spindle formation, chromosome misalignment, and a prolonged mitotic arrest, which can trigger apoptosis.[1][2][7]
Signaling Pathways
The signaling pathways of PLK4 and Aurora A are central to cell cycle regulation. Their inhibition by CFI-400437 and alisertib, respectively, triggers downstream events that halt cell proliferation.
Caption: PLK4 signaling pathway and the inhibitory action of CFI-400437.
Caption: Aurora A signaling pathway and the inhibitory action of alisertib.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activities of CFI-400437 and alisertib.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Off-Target Kinases (IC50) | Reference(s) |
| CFI-400437 | PLK4 | 0.6 | Aurora A (370 nM), Aurora B (210 nM), KDR (480 nM), FLT-3 (180 nM) | [5][9][10] |
| Alisertib | Aurora A | 1.2 | Aurora B (396.5 nM) | [1][7][11] |
Table 2: In Vitro Anti-proliferative Activity (IC50 values in various cancer cell lines)
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| CFI-400437 | MON, BT-12, BT-16, DAOY, D283 | Embryonal Brain Tumors | 1.55 (PLK4 kinase assay) | [10][12] |
| Alisertib | HCT-116 | Colorectal Cancer | 15 - 469 (in a broad panel) | [1] |
| Multiple Myeloma cell lines | Multiple Myeloma | 3 - 1710 | [11] | |
| Colorectal Cancer cell lines | Colorectal Cancer | 60 - >5000 | [13] | |
| SKOV3, OVCAR4 | Ovarian Cancer | 20480, 22130 | [14] |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference(s) |
| CFI-400437 | MDA-MB-468 (Breast Cancer) | 25 mg/kg, ip, once daily for 21 days | Significant antitumor activity | [5][9] |
| Alisertib | HCT-116 (Colorectal Cancer) | 3, 10, 30 mg/kg, oral, once daily for 21 days | 43.3%, 84.2%, 94.7% | [1][12] |
| Neuroblastoma Models | Not specified | Maintained complete responses in 3 of 7 models | [2] | |
| OCI-LY19 (Lymphoma) | 20 mg/kg bid or 30 mg/kg qd | 106% | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against their target kinases.
Caption: A generalized workflow for in vitro kinase assays.
Protocol for Alisertib (Aurora A Kinase Assay): A radioactive Flashplate enzyme assay can be utilized.[11] Recombinant Aurora A kinase (e.g., 5 nM) is incubated with a biotinylated peptide substrate, [γ-33P]ATP, and varying concentrations of alisertib in a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 5 mM DTT, 0.05% Tween 20).[11] The amount of incorporated radioactivity, reflecting kinase activity, is measured using a scintillation counter. IC50 values are then calculated from the dose-response curves.
Protocol for CFI-400437 (PLK4 Kinase Assay): A LanthaScreen® Eu Kinase Binding Assay is a suitable method.[15] This assay is based on the displacement of an Alexa Fluor® 647-labeled, ATP-competitive kinase tracer from PLK4 by the inhibitor. The binding of the tracer is detected using a europium-labeled anti-tag antibody, resulting in a high FRET signal. The addition of CFI-400437 competes with the tracer, leading to a loss of FRET, which can be measured to determine the IC50.
Cell Viability Assays
Objective: To assess the anti-proliferative effects of the compounds on cancer cell lines.
Caption: A typical workflow for cell viability assays.
General Protocol (MTT Assay): Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[16] The cells are then treated with serial dilutions of CFI-400437 or alisertib for a specified duration (e.g., 72 hours). Following treatment, MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 is determined from the resulting dose-response curve.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pnas.org [pnas.org]
- 4. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 10. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. physiology.elte.hu [physiology.elte.hu]
Evaluating the Synergistic Potential of CFI-400437 with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Polo-like kinase 4 (PLK4) inhibitor, CFI-400437, and explores its potential synergistic effects when combined with standard chemotherapeutic agents. While direct quantitative data on the synergistic interactions of CFI-400437 with paclitaxel (B517696) and carboplatin (B1684641) are not extensively available in publicly accessible literature, this document outlines the scientific rationale for such combinations, presents hypothetical data tables for illustrative purposes, and provides detailed experimental protocols for evaluating these synergies in a research setting.
Introduction to CFI-400437 and its Mechanism of Action
CFI-400437 is a potent and selective inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a crucial role in centriole duplication during the cell cycle.[1] Overexpression of PLK4 is observed in various cancers and is associated with centrosome amplification, genomic instability, and tumorigenesis.[1] By inhibiting PLK4, CFI-400437 disrupts normal cell division, leading to mitotic errors and ultimately, cancer cell death. This targeted approach makes CFI-400437 a promising candidate for cancer therapy, both as a monotherapy and in combination with other anticancer agents.
Rationale for Combination Therapy
The combination of a targeted agent like CFI-400437 with traditional chemotherapy, such as paclitaxel or carboplatin, is predicated on the principle of synergistic lethality. Chemotherapeutic agents induce widespread DNA damage and cellular stress, while CFI-400437 compromises the cell's ability to properly navigate mitosis. This dual assault can be more effective than either agent alone, potentially overcoming drug resistance and allowing for lower, less toxic doses of each compound. Preclinical studies with the related PLK4 inhibitor, CFI-400945, have demonstrated synergistic anti-cancer effects when combined with radiation, supporting the rationale for combining PLK4 inhibition with DNA-damaging modalities.
Quantitative Analysis of Synergistic Effects
To quantitatively assess the interaction between CFI-400437 and chemotherapy, the Combination Index (CI) is a key metric. A CI value less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 signifies antagonism.
Disclaimer: The following tables present hypothetical data to illustrate how the synergistic effects of CFI-400437 with paclitaxel and carboplatin could be represented. These are not based on published experimental results for these specific combinations.
Table 1: Hypothetical Combination Index (CI) Values for CFI-400437 and Paclitaxel in MDA-MB-231 Triple-Negative Breast Cancer Cells
| CFI-400437 (nM) | Paclitaxel (nM) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 5 | 2 | 0.50 | 0.75 | Synergy |
| 10 | 4 | 0.75 | 0.60 | Strong Synergy |
| 20 | 8 | 0.90 | 0.55 | Strong Synergy |
Table 2: Hypothetical IC50 Values for CFI-400437 and Carboplatin in OVCAR-3 Ovarian Cancer Cells
| Treatment | IC50 (Single Agent) | IC50 (in Combination) | Dose Reduction Index (DRI) |
| CFI-400437 | 50 nM | 15 nM (with 1 µM Carboplatin) | 3.33 |
| Carboplatin | 5 µM | 1 µM (with 15 nM CFI-400437) | 5.00 |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of drug synergy. Below are protocols for key in vitro experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, OVCAR-3)
-
96-well plates
-
CFI-400437
-
Paclitaxel or Carboplatin
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of CFI-400437 and the chemotherapeutic agent (paclitaxel or carboplatin) alone and in combination at a constant ratio.
-
Treat the cells with the single agents and combinations for 72 hours. Include untreated control wells.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
-
Use software such as CompuSyn to calculate Combination Index (CI) values.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, measuring long-term reproductive viability.
Materials:
-
Cancer cell lines
-
6-well plates
-
CFI-400437
-
Paclitaxel or Carboplatin
-
Complete growth medium
-
Crystal violet staining solution
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of CFI-400437, chemotherapy, or the combination for 24 hours.
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Count the number of colonies (containing at least 50 cells).
-
Calculate the surviving fraction for each treatment group relative to the untreated control.
Western Blot Analysis
This technique is used to detect changes in protein expression in key signaling pathways.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Primary antibodies (e.g., anti-PLK4, anti-phospho-p53, anti-p21, anti-cleaved-PARP)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Treat cells with CFI-400437, chemotherapy, or the combination for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
PLK4 Signaling Pathway and Impact of CFI-400437
Caption: PLK4 signaling in cell cycle and its inhibition by CFI-400437.
Experimental Workflow for Evaluating Drug Synergy
References
A Head-to-Head Comparison of Polo-like Kinase 4 (PLK4) Inhibitors in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Polo-like kinase 4 (PLK4) has emerged as a critical therapeutic target in oncology, particularly in breast cancer, where it is frequently overexpressed.[1][2] As a master regulator of centriole duplication, its dysregulation is linked to centrosome amplification, chromosomal instability, and the promotion of invasive phenotypes.[1][3] Pharmacological inhibition of PLK4 presents a promising strategy to induce cancer cell death and suppress tumor growth.[4] This guide provides a head-to-head comparison of key PLK4 inhibitors, summarizing their performance in preclinical breast cancer models with supporting experimental data and detailed protocols.
Comparative Efficacy and Specificity of PLK4 Inhibitors
Several small-molecule inhibitors targeting PLK4 have been developed, each with distinct characteristics. The most extensively studied in breast cancer models include CFI-400945, Centrinone (B606597), and Centrinone B. Their efficacy is often compared based on their biochemical potency (IC50), cellular effects, and in vivo anti-tumor activity.
A critical differentiator among these inhibitors is their kinase selectivity. While Centrinone and Centrinone B are highly specific for PLK4, CFI-400945 exhibits potent activity against PLK4 but also has off-target effects, notably inhibiting Aurora Kinase B (AURKB).[5][6][7] This multi-target activity contributes to distinct cellular phenotypes; specific PLK4 inhibition by centrinone leads to centriole depletion and G1 arrest, whereas the dual PLK4/AURKB inhibition by CFI-400945 often results in cytokinesis failure and pronounced polyploidy.[5][8]
Table 1: Biochemical Activity of PLK4 Inhibitors
This table summarizes the half-maximal inhibitory concentrations (IC50) of various inhibitors against PLK4 and the off-target kinase AURKB, indicating their relative potency and selectivity.
| Inhibitor | PLK4 IC50 (nM) | AURKB IC50 (nM) | Key Characteristics | Reference(s) |
| CFI-400945 | 4.85 | 70.7 | Potent PLK4 inhibitor with significant AURKB off-target activity. | [6] |
| Centrinone | 2.71 | >10,000 | Highly potent and selective PLK4 inhibitor. | [6] |
| Centrinone B | Not specified | Not specified | Highly selective, reversible PLK4 inhibitor. | [6][9] |
| CFI-400437 | 1.55 | <15 | Potent PLK4 inhibitor with strong AURKB/C activity. | [6] |
| R1530 | Not specified | Not specified | Multi-kinase inhibitor targeting all PLK family members. | [6] |
Table 2: Preclinical Performance of PLK4 Inhibitors in Breast Cancer Models
This table outlines the observed effects of PLK4 inhibitors on cellular processes and in vivo tumor growth in various breast cancer models.
| Inhibitor | Breast Cancer Model(s) | Cellular Phenotype | In Vivo Efficacy | Reference(s) |
| CFI-400945 | TNBC cell lines (MDA-MB-468, MDA-MB-231, SUM159), PDOs, Xenografts | Aberrant centriole duplication, mitotic defects, apoptosis, cell cycle arrest, polyploidy. | Significant tumor growth inhibition; enhances radiosensitivity. | [1][9][10] |
| Centrinone / Centrinone B | TNBC cell lines (MDA-MB-468, MDA-MB-231, SUM159), MCF-7 | Centriole depletion, p53-dependent G1 arrest, senescence, or cell death. | Enhances radiosensitivity in vitro. | [5][6][9] |
| CFI-400437 | Breast cancer cell lines, Xenografts | Impaired cell growth. | Decreased tumor size. | [6] |
Signaling Pathways and Experimental Workflows
PLK4 Signaling in Centriole Duplication
PLK4 is the primary kinase governing centriole duplication. Its activity is tightly regulated to ensure that exactly one new procentriole forms adjacent to each mother centriole during the S phase. Overexpression, common in breast cancer, can lead to the formation of multiple procentrioles, resulting in centrosome amplification and subsequent mitotic errors. Inhibition of PLK4 disrupts this process, leading to either a failure to form new centrioles (complete inhibition) or centriole overduplication (partial inhibition), ultimately triggering cell cycle arrest or cell death.[1][7][11]
Caption: PLK4's role in the cell cycle and the effect of its inhibition.
Experimental Workflow for Inhibitor Evaluation
A typical workflow to assess and compare PLK4 inhibitors involves a multi-step process, starting with in vitro assays to determine potency and cellular effects, followed by in vivo studies to confirm anti-tumor efficacy.
Caption: Standard workflow for preclinical evaluation of PLK4 inhibitors.
Logical Comparison of Inhibitor Characteristics
The choice of inhibitor for a particular study depends on the experimental goal. Centrinone is ideal for dissecting the specific consequences of PLK4 loss, while CFI-400945 is a clinically relevant compound whose broader activity profile may offer therapeutic advantages but complicates mechanistic studies.
Caption: Key differences between specific and multi-target PLK4 inhibitors.
Experimental Protocols
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cancer cells following treatment with PLK4 inhibitors, alone or in combination with other agents like radiation.[9]
-
Cell Plating: Seed TNBC cells (e.g., MDA-MB-231, MDA-MB-468) in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat cells with a dose range of the PLK4 inhibitor (e.g., CFI-400945, Centrinone B). For combination studies, irradiate cells (e.g., 2-6 Gy) shortly after adding the inhibitor.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix with a methanol (B129727)/acetic acid solution, and stain with 0.5% crystal violet.
-
Quantification: Count colonies containing >50 cells. Calculate the plating efficiency and surviving fraction relative to the untreated control to determine the anti-proliferative effect.
Immunofluorescence for Centrosome Analysis
This method is used to visualize and quantify centrioles to assess the direct impact of PLK4 inhibitors on centrosome duplication.[9][12]
-
Cell Culture: Grow breast cancer cells on glass coverslips. Treat with the PLK4 inhibitor for a specified time (e.g., 48-72 hours).
-
Fixation and Permeabilization: Fix the cells with cold methanol at -20°C for 10 minutes. Permeabilize with PBS containing 0.1% Triton X-100.
-
Blocking: Block with a solution containing bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate with a primary antibody against a centriolar marker (e.g., rabbit anti-Centrin) overnight at 4°C.
-
Secondary Antibody and Staining: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit). Counterstain DNA with DAPI.
-
Imaging: Mount the coverslips onto slides and visualize using a fluorescence microscope. Quantify the number of centrioles per cell to determine rates of centrosome loss or amplification.
In Vivo Xenograft Study
Patient-derived or cell line-derived xenograft models are crucial for evaluating the anti-tumor efficacy and tolerability of PLK4 inhibitors in a living organism.[1][13]
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID).
-
Tumor Implantation: Implant breast cancer cells (e.g., 1x10^6 MDA-MB-468 cells) subcutaneously or orthotopically into the mammary fat pad.[13][14]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (vehicle control, inhibitor alone, etc.).
-
Drug Administration: Administer the PLK4 inhibitor (e.g., CFI-400945) via oral gavage at a predetermined dose and schedule (e.g., daily for 21 days).
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint Analysis: At the end of the study, or when tumors reach a predetermined maximum size, euthanize the mice. Excise tumors for downstream analysis (e.g., Western blot, immunohistochemistry). The primary endpoint is typically tumor growth inhibition or an increase in survival.
References
- 1. Polo-like kinase 4 (PLK4) as a therapeutic target in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polo-like kinase 4 (PLK4) as a therapeutic target in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploiting TRIM37-driven centrosome dysfunction to kill breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. PLK4 as a potential target to enhance radiosensitivity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 12. uwo.scholaris.ca [uwo.scholaris.ca]
- 13. dovepress.com [dovepress.com]
- 14. altogenlabs.com [altogenlabs.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
